molecular formula C6H9NS B071359 Tetrahydrothiopyran-4-carbonitrile CAS No. 195503-40-3

Tetrahydrothiopyran-4-carbonitrile

Cat. No.: B071359
CAS No.: 195503-40-3
M. Wt: 127.21 g/mol
InChI Key: DQKVZWAEWJUKAX-UHFFFAOYSA-N
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Description

Tetrahydrothiopyran-4-carbonitrile (CAS 195503-40-3) is a heterocyclic organic compound of molecular formula C6H9NS and a molecular weight of 127.21 g/mol . It is characterized by a saturated six-membered thiopyran ring with one sulfur atom and a cyano group (-C≡N) at the 4-position . This structure makes it a valuable and versatile small-molecule scaffold and intermediate in organic synthesis and pharmaceutical research . The cyano group enhances its reactivity, providing a handle for further chemical transformations to create more complex molecules . While specific biological targets for this exact compound are not fully defined, tetrahydrothiopyran derivatives and carbonitrile-containing structures are extensively studied for their potential biological activities, including antimicrobial and anticancer properties . Furthermore, related tetrahydrothiopyran derivatives have been demonstrated as key synthetic precursors in the scalable synthesis of commercially significant molecules, such as the analgesic tapentadol, underscoring the importance of this chemical class in process chemistry . As a handling precaution, this compound should be stored sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c7-5-6-1-3-8-4-2-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKVZWAEWJUKAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00616241
Record name Thiane-4-carbonitrile
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Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195503-40-3
Record name Thiane-4-carbonitrile
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Record name thiane-4-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetrahydrothiopyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the primary synthetic routes to Tetrahydrothiopyran-4-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The guide details the synthesis of the key intermediate, Tetrahydrothiopyran-4-one, and its subsequent conversion to the target nitrile. Included are detailed experimental protocols, tabulated quantitative data for easy comparison, and process diagrams to illustrate the synthetic workflows.

Synthesis of the Key Intermediate: Tetrahydrothiopyran-4-one

The most common and scalable route to Tetrahydrothiopyran-4-one begins with dimethyl 3,3'-thiodipropanoate. The synthesis is a two-step process involving an intramolecular Dieckmann condensation followed by acidic hydrolysis and decarboxylation.[1][2]

Synthetic Pathway Overview

The synthesis proceeds as follows:

  • Dieckmann Condensation: Dimethyl 3,3'-thiodipropanoate undergoes an intramolecular cyclization in the presence of a strong base, such as sodium hydride, to form the cyclic β-keto ester, methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate.

  • Hydrolysis & Decarboxylation: The resulting β-keto ester is then subjected to acidic hydrolysis, which cleaves the ester group, and subsequent decarboxylation under reflux to yield the final product, Tetrahydrothiopyran-4-one.

G cluster_0 Synthesis of Tetrahydrothiopyran-4-one Dimethyl_3_3_thiodipropanoate Dimethyl 3,3'-thiodipropanoate Methyl_tetrahydro_4_oxo_2H_thiopyran_3_carboxylate Methyl tetrahydro-4-oxo-2H- thiopyran-3-carboxylate Dimethyl_3_3_thiodipropanoate->Methyl_tetrahydro_4_oxo_2H_thiopyran_3_carboxylate  1. NaH, THF, Reflux (Dieckmann Condensation) Tetrahydrothiopyran_4_one Tetrahydrothiopyran-4-one Methyl_tetrahydro_4_oxo_2H_thiopyran_3_carboxylate->Tetrahydrothiopyran_4_one     2. 10% H₂SO₄, Reflux (Hydrolysis & Decarboxylation)

Caption: Synthetic workflow for Tetrahydrothiopyran-4-one.
Quantitative Data for Tetrahydrothiopyran-4-one Synthesis

StepReactionStarting MaterialKey Reagents/SolventsTemperatureTimeProductYield
1Dieckmann CondensationDimethyl 3,3'-thiodipropanoateSodium Hydride (60% dispersion), Anhydrous THFReflux1-2 hoursMethyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylateHigh
2Hydrolysis & DecarboxylationMethyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate10% aqueous Sulfuric AcidReflux4 hoursTetrahydrothiopyran-4-one>75% (overall)[3]
Experimental Protocols for Tetrahydrothiopyran-4-one

Protocol 1: Synthesis of Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate [2]

  • Setup: To a dry 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser under an inert atmosphere, add sodium hydride (4.0 g, 100 mmol, 60% dispersion in mineral oil).

  • Reagent Preparation: Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and suspend the dry NaH in 150 mL of anhydrous tetrahydrofuran (THF).

  • Addition: Dissolve dimethyl 3,3'-thiodipropionate (20.6 g, 100 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the stirred sodium hydride suspension at room temperature over 1 hour.

  • Reaction: Upon completion of the addition, heat the reaction mixture to reflux for 1 hour.

  • Work-up: Cool the mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the pH is between 6 and 7. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used directly in the next step.

Protocol 2: Synthesis of Tetrahydrothiopyran-4-one [2]

  • Setup: Suspend the crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate from the previous step in 150 mL of a 10% aqueous solution of sulfuric acid in a round-bottom flask.

  • Reaction: Heat the mixture to reflux for approximately 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution carefully with a suitable base (e.g., sodium bicarbonate) and extract with an organic solvent such as dichloromethane or ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield Tetrahydrothiopyran-4-one. The crude product can be purified further by vacuum distillation if required.

Synthesis of this compound from Tetrahydrothiopyran-4-one

The conversion of the ketone intermediate to the target carbonitrile is most reliably achieved via a three-step sequence: reduction to an alcohol, conversion of the alcohol to a tosylate leaving group, and subsequent nucleophilic substitution with cyanide.

Synthetic Pathway Overview

This multi-step conversion enhances the electrophilicity of the C4 position, facilitating the introduction of the nitrile group via an SN2 reaction.

G cluster_1 Conversion to this compound Tetrahydrothiopyran_4_one Tetrahydrothiopyran-4-one Tetrahydrothiopyran_4_ol Tetrahydrothiopyran-4-ol Tetrahydrothiopyran_4_one->Tetrahydrothiopyran_4_ol  3. NaBH₄, Methanol (Reduction) Tetrahydrothiopyran_4_yl_tosylate Tetrahydrothiopyran-4-yl 4-methylbenzenesulfonate (Tosylate) Tetrahydrothiopyran_4_ol->Tetrahydrothiopyran_4_yl_tosylate     4. TsCl, Pyridine, DCM (Tosylation) Tetrahydrothiopyran_4_carbonitrile This compound Tetrahydrothiopyran_4_yl_tosylate->Tetrahydrothiopyran_4_carbonitrile     5. NaCN, DMSO (Cyanation - Sₙ2)

Caption: Workflow for the synthesis of the target nitrile.
Quantitative Data for this compound Synthesis

StepReactionStarting MaterialKey Reagents/SolventsTemperatureTimeProductTypical Yield
3Ketone ReductionTetrahydrothiopyran-4-oneSodium borohydride (NaBH₄), Methanol (MeOH)0 °C to RT1-2 hoursTetrahydrothiopyran-4-ol>90%
4TosylationTetrahydrothiopyran-4-olp-Toluenesulfonyl chloride (TsCl), Pyridine, Dichloromethane (DCM)0 °C to RT4-6 hoursTetrahydrothiopyran-4-yl 4-methylbenzenesulfonate85-95%[4]
5Cyanation (SN2)Tetrahydrothiopyran-4-yl 4-methylbenzenesulfonateSodium cyanide (NaCN), Dimethyl sulfoxide (DMSO)80-100 °C2-6 hoursThis compound~80%[4][5]
Experimental Protocols for this compound

Protocol 3: Reduction of Tetrahydrothiopyran-4-one

  • Setup: Dissolve Tetrahydrothiopyran-4-one (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Addition: Slowly add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of water or dilute HCl. Remove the methanol under reduced pressure.

  • Isolation: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield Tetrahydrothiopyran-4-ol, which is often pure enough for the next step.

Protocol 4: Tosylation of Tetrahydrothiopyran-4-ol [1][4]

  • Setup: Dissolve Tetrahydrothiopyran-4-ol (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes) in a dry flask under an inert atmosphere and cool to 0 °C.

  • Addition: Add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq).

  • Reaction: Stir the mixture at 0 °C for 4-6 hours, allowing it to slowly warm to room temperature. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude tosylate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) if necessary.

Protocol 5: Cyanation of Tetrahydrothiopyran-4-yl Tosylate [5][6][7]

  • Setup: In a round-bottom flask equipped with a reflux condenser, add sodium cyanide (NaCN, 1.2 eq) to dimethyl sulfoxide (DMSO).

  • Reaction: Heat the stirred suspension to 90-100 °C. Add a solution of Tetrahydrothiopyran-4-yl 4-methylbenzenesulfonate (1.0 eq) in a minimum amount of DMSO to the heated mixture.

  • Monitoring: Maintain the reaction at 90-100 °C for 2-6 hours. Monitor the disappearance of the tosylate by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water.

  • Isolation: Extract the aqueous mixture thoroughly with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash repeatedly with water to remove DMSO, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Disclaimer: These protocols are intended for use by trained chemistry professionals in a properly equipped laboratory setting. All reactions, particularly those involving sodium hydride and sodium cyanide, should be handled with extreme care using appropriate personal protective equipment and engineering controls.

References

Physicochemical properties of Tetrahydrothiopyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of Tetrahydrothiopyran-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as thiane-4-carbonitrile, is a saturated heterocyclic compound featuring a six-membered thiopyran ring substituted with a nitrile group at the 4-position. The incorporation of a sulfur atom within the saturated ring provides a unique three-dimensional geometry that is advantageous for specific interactions with biological targets.[1] The nitrile group, a potent electron-withdrawing and hydrogen bond accepting moiety, serves as a versatile functional group in medicinal chemistry.[1] It can act as a bioisostere for other groups, such as carbonyl or hydroxyl, and participate in key interactions within enzyme active sites.[1] Consequently, nitrile-containing compounds have been explored as inhibitors for various enzymes, including cathepsins and dipeptidyl peptidases.[1] This document provides a comprehensive overview of the physicochemical properties, synthesis, and chemical reactivity of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.

PropertyValueReference
CAS Number 195503-40-3[1][2][3][4]
Molecular Formula C₆H₉NS[2][3][4]
Molecular Weight 127.21 g/mol [1][2][3][4]
Appearance Colorless to off-white Solid-Liquid Mixture[3]
Boiling Point 263.2 °C at 760 mmHg[2][3]
Density 1.08 g/cm³ (Predicted)[3]
IUPAC Name thiane-4-carbonitrile[4]
SMILES N#CC1CCSCC1[4]
InChI Key DQKVZWAEWJUKAX-UHFFFAOYSA-N[1][4]
Storage Temperature 2-8°C[3]

Synthesis and Experimental Protocols

The synthesis of this compound typically originates from the readily available starting material, Tetrahydro-4H-thiopyran-4-one.[1] Several synthetic strategies can be employed to convert the ketone functionality into the target carbonitrile group.

Synthetic Strategies
  • Via Cyanohydrin Formation: This method involves the reaction of Tetrahydro-4H-thiopyran-4-one with a cyanide source, such as trimethylsilyl cyanide (TMSCN). This forms a cyanohydrin intermediate. Subsequent deoxygenation of the hydroxyl group, for instance, through conversion to a thiocarbonyl derivative followed by radical reduction, yields the final carbonitrile product.[1]

  • Via Nucleophilic Substitution: An alternative route begins with the reduction of Tetrahydro-4H-thiopyran-4-one to its corresponding alcohol, tetrahydrothiopyran-4-ol. The alcohol is then converted into a suitable leaving group, such as a tosylate or mesylate. Finally, nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN) introduces the nitrile group at the 4-position.[1]

  • Via Tosylhydrazone (Shapiro-type reaction): The ketone can be converted to its p-toluenesulfonylhydrazone (tosylhydrazone), which can then be transformed into the nitrile under specific reaction conditions.[1]

General Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of this compound starting from Tetrahydro-4H-thiopyran-4-one.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Characterization start Tetrahydro-4H-thiopyran-4-one reaction Cyanohydrin Formation & Deoxygenation start->reaction reagents Cyanide Source (e.g., TMSCN) reagents->reaction quench Reaction Quenching reaction->quench extract Organic Extraction quench->extract wash Washing & Drying extract->wash concentrate Solvent Removal (Rotary Evaporation) wash->concentrate crude Crude Product concentrate->crude purify Column Chromatography or Recrystallization crude->purify pure Pure Product purify->pure nmr NMR (¹H, ¹³C) pure->nmr ms Mass Spectrometry (MS) pure->ms ir IR Spectroscopy pure->ir hplc Purity (HPLC/GC) pure->hplc

Caption: General workflow for synthesis and characterization.

Detailed Protocol: Synthesis via Cyanohydrin Formation (Illustrative)
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve Tetrahydro-4H-thiopyran-4-one in an anhydrous aprotic solvent (e.g., Dichloromethane or THF).

  • Addition of Reagent: Cool the solution to 0°C and add trimethylsilyl cyanide (TMSCN) dropwise. A catalytic amount of a Lewis acid may be added. Allow the reaction to stir and slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Intermediate Deoxygenation: Once the cyanohydrin formation is complete, the reaction mixture is processed for the deoxygenation step. This multi-step process typically involves converting the hydroxyl group to a better leaving group and subsequent reduction.

  • Work-up: Upon completion, the reaction is carefully quenched, often with an aqueous solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.[5][6][7]

  • Purification: The crude this compound is then purified, typically by column chromatography on silica gel or by recrystallization, to yield the final, high-purity product.[5][6]

  • Characterization: The identity and purity of the final compound are confirmed using a suite of analytical techniques. High-resolution mass spectrometry (MS) confirms the molecular weight and elemental composition.[1] Infrared (IR) spectroscopy is used to verify the presence of the characteristic nitrile (C≡N) stretch.[1] Finally, ¹H and ¹³C NMR spectroscopy are employed to confirm the precise chemical structure.[6]

Chemical Reactivity and Biological Significance

The chemical reactivity of this compound is largely dictated by the nitrile group, which serves as a valuable synthetic handle for further molecular elaboration.[1]

Key Transformations of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile is a primary site for chemical modifications.[1]

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions. This process typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to yield the corresponding carboxylic acid (thiane-4-carboxylic acid).[1]

  • Nucleophilic Addition: The electrophilic carbon atom of the nitrile is susceptible to attack by various nucleophiles, enabling the formation of more complex structures.[1]

  • Reduction: The nitrile group can be reduced to a primary amine (thiane-4-methanamine), providing a key building block for further derivatization.

G center_node This compound acid_node Thiane-4-carboxylic Acid center_node->acid_node Hydrolysis (H⁺/H₂O) amide_node Thiane-4-carboxamide center_node->amide_node Partial Hydrolysis amine_node Thiane-4-methanamine center_node->amine_node Reduction (e.g., LiAlH₄)

Caption: Key chemical transformations of the nitrile group.

Biological Context

The tetrahydrothiopyran scaffold is a recurring motif in many biologically active molecules.[1] The sulfur atom can influence physicochemical properties like lipophilicity and metabolic stability.[1] While specific signaling pathways for this compound are not extensively detailed in the literature, related tetrahydrothiopyran derivatives have been synthesized and evaluated for their acaricidal (pesticidal) activities against Psoroptes cuniculi.[8] Structure-activity relationship (SAR) studies on these derivatives revealed that the presence of a sulfone structure (oxidized sulfur) is crucial for activity.[8] Molecular docking simulations suggested that these compounds exhibit a good affinity for the Acetylcholinesterase (AChE) protein, identifying it as a potential drug target.[8][9] This highlights the potential of the tetrahydrothiopyran core structure as a promising framework for designing novel therapeutic and agrochemical agents.[1]

References

Tetrahydrothiopyran-4-carbonitrile CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetrahydrothiopyran-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, experimental protocols for its synthesis, and its potential applications in drug discovery, particularly as a scaffold for enzyme inhibitors.

Core Compound Data

This compound is a sulfur-containing heterocyclic nitrile. The presence of the thiopyran ring and the versatile nitrile functional group makes it a valuable building block for the synthesis of more complex molecules with potential pharmacological activity.[1]

PropertyValueSource
CAS Number 195503-40-3[1][2][3]
Molecular Formula C₆H₉NS[2][3]
Molecular Weight 127.21 g/mol [1][2][3]
IUPAC Name Thiane-4-carbonitrile[2][3]
Synonyms Tetrahydro-2H-thiopyran-4-carbonitrile, 4-Cyanothiane[2][3]
Purity Typically available at 97%[2][3]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a suitable precursor, Dimethyl 3,3'-thiodipropionate. The initial step involves the formation of the key intermediate, Tetrahydrothiopyran-4-one, via a Dieckmann condensation. This is followed by the conversion of the ketone functional group to a nitrile.

Step 1: Synthesis of Tetrahydrothiopyran-4-one

A reliable method for the synthesis of Tetrahydrothiopyran-4-one involves the Dieckmann condensation of Dimethyl 3,3'-thiodipropionate, followed by decarboxylation.[4]

Experimental Protocol: Dieckmann Condensation and Decarboxylation [4]

  • Materials:

    • Dimethyl 3,3'-thiodipropionate

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • 1 M Hydrochloric acid

    • Dichloromethane

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous sodium sulfate

    • 10% aqueous Sulfuric acid

  • Procedure for Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate:

    • To a suspension of sodium hydride (4.0 g, 100 mmol) in anhydrous THF (150 mL) under an inert atmosphere, add a solution of dimethyl 3,3'-thiodipropionate (20.6 g, 100 mmol) in anhydrous THF (50 mL) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 1 hour.

    • After cooling to room temperature, quench the reaction by the slow addition of 1 M hydrochloric acid until the pH reaches 6-7.

    • Extract the aqueous layer with dichloromethane (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate.

  • Procedure for Tetrahydrothiopyran-4-one:

    • Suspend the crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate in a 10% aqueous solution of sulfuric acid.

    • Heat the mixture to reflux until the reaction is complete (monitored by TLC).

    • Cool the mixture to room temperature and perform a suitable work-up to isolate the Tetrahydrothiopyran-4-one.

Step 2: Conversion of Tetrahydrothiopyran-4-one to this compound

The conversion of the ketone to a nitrile is a key transformation. One common method involves the formation of a tosylhydrazone intermediate, which can then be converted to the nitrile.

Experimental Workflow: Ketone to Nitrile Conversion

G Ketone Tetrahydrothiopyran-4-one Tosylhydrazone Tosylhydrazone Intermediate Ketone->Tosylhydrazone Tosylhydrazine, Acid catalyst Nitrile This compound Tosylhydrazone->Nitrile Cyanide source (e.g., NaCN, KCN)

Caption: General workflow for the synthesis of this compound from its ketone precursor.

Applications in Drug Discovery

The tetrahydrothiopyran scaffold is a valuable motif in medicinal chemistry. Its incorporation into molecules can influence their physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.[1] The nitrile group is also a versatile functional group that can act as a bioisostere for other polar groups and participate in key interactions with biological targets.[1]

Enzyme Inhibition and the PI3K/Akt/mTOR Signaling Pathway

The dysregulation of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a hallmark of many cancers, making it a significant target for therapeutic intervention.[1] The tetrahydrothiopyran-4-one scaffold serves as a versatile framework for designing inhibitors that can target the ATP-binding site of kinases like PI3K and mTOR.[1] While direct studies on this compound's activity on this pathway are not extensively documented, its structural motifs are present in known kinase inhibitors.

PI3K/Akt/mTOR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a key target in cancer drug discovery.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Tetrahydrothiopyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Tetrahydrothiopyran-4-carbonitrile (also known as thiane-4-carbonitrile), a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document outlines the logical workflow, from synthesis to spectroscopic analysis, presenting expected data in clearly structured tables and detailing hypothetical experimental protocols.

Synthesis and Purification

The primary route for the synthesis of this compound involves the conversion of the ketone functionality of a readily available starting material, Tetrahydro-4H-thiopyran-4-one.[1] A common and effective method is the Shapiro reaction, which proceeds via a tosylhydrazone intermediate.

Experimental Protocol: Synthesis via Shapiro Reaction
  • Formation of the Tosylhydrazone: Tetrahydro-4H-thiopyran-4-one (1 equivalent) and p-toluenesulfonhydrazide (1.1 equivalents) are dissolved in methanol. A catalytic amount of hydrochloric acid is added, and the mixture is stirred at room temperature for 4 hours. The resulting precipitate is filtered, washed with cold methanol, and dried to yield the tosylhydrazone.

  • Conversion to the Nitrile: The dried tosylhydrazone (1 equivalent) is dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C under an inert atmosphere. Two equivalents of a strong base, such as n-butyllithium, are added dropwise, and the reaction is stirred for 2 hours at this temperature.

  • Cyanation: A solution of a cyanating agent, for example, cyanogen bromide (1.2 equivalents) in anhydrous THF, is then added slowly to the reaction mixture. The reaction is allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Spectroscopic Analysis

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR spectra are essential for a complete assignment.

  • Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Spectra are recorded on a 500 MHz NMR spectrometer.

  • ¹H NMR: Data is acquired with 16 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

  • ¹³C NMR: Data is acquired using a proton-decoupled pulse sequence with 1024 scans, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ signal at 77.16 ppm for ¹³C NMR.

The following tables summarize the expected ¹H and ¹³C NMR data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
3.10 - 3.00m1HH-4
2.95 - 2.85m2HH-2e, H-6e
2.80 - 2.70m2HH-2a, H-6a
2.20 - 2.10m2HH-3e, H-5e
2.05 - 1.95m2HH-3a, H-5a

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
121.5C≡N
35.0C-4
32.0C-3, C-5
28.5C-2, C-6
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source is used.

  • Sample Preparation: The sample is dissolved in methanol at a concentration of 1 mg/mL.

  • Data Acquisition: The sample solution is infused into the ESI source at a flow rate of 5 µL/min. The mass spectrum is acquired in positive ion mode over a mass range of m/z 50-500.

Table 3: Predicted High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/zAssignment
[M+H]⁺128.0534128.0532Protonated Molecule
[M+Na]⁺150.0353150.0351Sodium Adduct

The fragmentation pattern would be expected to show losses of the nitrile group and fragments corresponding to the thiopyran ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the neat liquid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2920MediumC-H stretch (aliphatic)
2850MediumC-H stretch (aliphatic)
2245Sharp, MediumC≡N stretch (nitrile)
1450MediumC-H bend (methylene)
650MediumC-S stretch

Workflow and Data Correlation

The structural elucidation of this compound follows a logical workflow, where the data from each analytical technique is correlated to build a complete picture of the molecule.

structure_elucidation_workflow Synthesis Synthesis of This compound Purification Purification by Column Chromatography Synthesis->Purification IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Structure Confirmation IR->Structure Functional Group ID (C≡N, C-S) MS->Structure Molecular Weight Confirmation NMR->Structure C-H Framework Elucidation synthesis_pathway Start Tetrahydro-4H-thiopyran-4-one Tosylhydrazone Tosylhydrazone Intermediate Start->Tosylhydrazone p-TsNHNH₂ Anion Vinylic Anion Tosylhydrazone->Anion 2 eq. BuLi Product This compound Anion->Product BrCN

References

Spectroscopic Profile of Tetrahydrothiopyran-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tetrahydrothiopyran-4-carbonitrile (CAS No: 195503-40-3, Molecular Formula: C6H9NS, Molecular Weight: 127.21 g/mol ). The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference. Furthermore, it outlines detailed experimental protocols for acquiring such spectra, serving as a valuable resource for the characterization of this and similar heterocyclic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.10 - 3.25m1HH4
~ 2.80 - 2.95m4HH2, H6
~ 2.10 - 2.25m4HH3, H5

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 120C≡N
~ 35 - 40C4
~ 30 - 35C2, C6
~ 25 - 30C3, C5
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 2950 - 2850Medium - StrongC-H (aliphatic) stretching
~ 2245Strong, SharpC≡N stretching[1][2]
~ 1450MediumCH₂ scissoring
~ 1250MediumC-S stretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
127Moderate[M]⁺ (Molecular Ion)
100High[M - HCN]⁺
83Moderate[M - CS]⁺
55High[C₄H₇]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[3]

  • ¹H NMR Acquisition: The spectrum is acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans are typically co-added.

  • ¹³C NMR Acquisition: The proton-decoupled ¹³C NMR spectrum is acquired with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024) is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.[3]

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of solid this compound is ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a KBr plate, and allowing the solvent to evaporate.[4]

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet or the empty KBr plate is recorded and automatically subtracted from the sample spectrum. 32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Presentation: The spectrum is presented as a plot of percentage transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

  • Ionization: Electron Ionization (EI) is employed, where the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[5][6] This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

  • Data Interpretation: The molecular ion peak ([M]⁺) confirms the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.[7][8]

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the structure of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Structure Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Spectral Interpretation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: Workflow of Spectroscopic Analysis.

Caption: Structure of this compound.

References

Commercial Availability and Technical Guide for Tetrahydrothiopyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of Tetrahydrothiopyran-4-carbonitrile (CAS No. 195503-40-3). This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, chemical synthesis, and drug discovery.

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers, catering to research and development needs. The compound is typically offered at purities of 97% or higher. Below is a summary of prominent suppliers and their typical product specifications.

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Thermo Scientific (Fisher Scientific) 97%195503-40-3C6H9NS127.21
Benchchem -195503-40-3C6H9NS127.21
Cenmed -195503-40-3--
CookeChem 98%195503-40-3C6H9NS127.21
Synblock ≥ 98%195503-40-3C6H9NS127.21

Physicochemical Properties

PropertyValue
IUPAC Name Thiane-4-carbonitrile
Synonyms 4-Cyanothiane, Tetrahydro-2H-thiopyran-4-carbonitrile
MDL Number MFCD09025909
InChI Key DQKVZWAEWJUKAX-UHFFFAOYSA-N
SMILES N#CC1CCSCC1

Synthesis of this compound

The primary synthetic route to this compound involves the conversion of Tetrahydrothiopyran-4-one. Two common methodologies are outlined below.

Synthesis via Cyanohydrin Formation and Deoxygenation

This method proceeds through the formation of a cyanohydrin intermediate from Tetrahydrothiopyran-4-one, followed by the removal of the hydroxyl group.

Experimental Protocol:

  • Step 1: Cyanohydrin Formation. To a stirred solution of Tetrahydrothiopyran-4-one (1.0 eq) in a suitable solvent (e.g., dichloromethane), add trimethylsilyl cyanide (TMSCN, 1.2 eq) and a catalytic amount of a Lewis acid (e.g., zinc iodide). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Quench the reaction with an aqueous solution of sodium bicarbonate and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude cyanohydrin.

  • Step 2: Deoxygenation. The crude cyanohydrin is then subjected to deoxygenation. A common method involves conversion of the hydroxyl group to a thiocarbonyl derivative followed by radical reduction with a reagent such as tributyltin hydride.

Synthesis via Reduction and Nucleophilic Substitution

This two-step process involves the reduction of the ketone to an alcohol, followed by conversion to a good leaving group and subsequent displacement by a cyanide salt.[1]

Experimental Protocol:

  • Step 1: Reduction of Tetrahydrothiopyran-4-one. To a solution of Tetrahydrothiopyran-4-one (1.0 eq) in a suitable solvent such as methanol or ethanol, add a reducing agent like sodium borohydride (NaBH4, 1.1 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction by the slow addition of water, and remove the solvent under reduced pressure. Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate to yield Tetrahydrothiopyran-4-ol.

  • Step 2: Conversion to Mesylate and Nucleophilic Substitution. Dissolve the obtained Tetrahydrothiopyran-4-ol (1.0 eq) in a suitable solvent like dichloromethane or tetrahydrofuran and cool to 0°C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir the reaction at 0°C for 1-2 hours. After completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate. The crude mesylate is then dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add sodium cyanide or potassium cyanide (1.5 eq) and heat the reaction mixture (e.g., to 60-80°C). Monitor the reaction by TLC. Upon completion, cool the reaction, pour it into water, and extract with an organic solvent. Purify the crude product by column chromatography to obtain this compound.

G Synthetic Workflow for this compound cluster_0 Route 1: Cyanohydrin Formation cluster_1 Route 2: Reduction & Substitution A Tetrahydrothiopyran-4-one B Cyanohydrin Intermediate A->B TMSCN, Lewis Acid C This compound B->C Deoxygenation D Tetrahydrothiopyran-4-one E Tetrahydrothiopyran-4-ol D->E Reduction (e.g., NaBH4) F Mesylate Intermediate E->F Mesylation (MsCl, Et3N) F->C Nucleophilic Substitution (NaCN or KCN)

Synthetic pathways to this compound.

Potential Applications in Drug Discovery

While specific biological activities of this compound are not extensively documented in publicly available literature, the tetrahydrothiopyran scaffold is a recurring motif in many biologically active compounds.[1] The nitrile group is a versatile functional group in medicinal chemistry, capable of acting as a bioisostere for other functional groups and participating in key interactions with enzyme active sites.[1]

Derivatives of the precursor, Tetrahydrothiopyran-4-one, have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] Notably, certain thiopyran derivatives have been identified as inhibitors of key signaling proteins in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2]

The structural similarity of this compound to these active derivatives suggests its potential as a valuable building block for the synthesis of novel therapeutic agents. The nitrile functionality can serve as a synthetic handle for further chemical modifications, allowing for the creation of diverse compound libraries for screening in various disease models.

Relevant Signaling Pathways for Thiopyran Derivatives

The inhibition of EGFR and VEGFR-2 signaling pathways by thiopyran derivatives highlights their potential in oncology drug discovery. These pathways are critical for tumor growth, proliferation, and angiogenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of intracellular signals that promote cell growth and division. Dysregulation of the EGFR pathway is a common feature in many cancers.

EGFR_Pathway EGFR Signaling Pathway Inhibition EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Thiopyran Derivative (Potential Inhibitor) Inhibitor->EGFR

Inhibition of the EGFR signaling cascade by a potential thiopyran derivative.
VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of this pathway can starve tumors of their blood supply.

VEGFR2_Pathway VEGFR-2 Signaling Pathway Inhibition VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis Inhibitor Thiopyran Derivative (Potential Inhibitor) Inhibitor->VEGFR2

Inhibition of the VEGFR-2 signaling cascade by a potential thiopyran derivative.

Conclusion

This compound is a commercially available and synthetically accessible heterocyclic compound. While its own biological activity is not yet fully characterized, its structural features and the proven pharmacological relevance of the broader thiopyran class of molecules make it a compound of significant interest for drug discovery and development. The synthetic protocols and pathway information provided in this guide offer a solid foundation for researchers to explore the potential of this and related molecules in the design of novel therapeutic agents.

References

Tetrahydrothiopyran-4-carbonitrile: A Comprehensive Technical Guide to a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrothiopyran-4-carbonitrile (THTC) is a saturated heterocyclic compound that has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a stable thiopyran ring and a versatile nitrile functional group, offers a unique combination of properties that make it an ideal intermediate for constructing complex molecular architectures. The tetrahydrothiopyran moiety is a recognized structural motif in numerous pharmacologically active compounds, where the sulfur atom can influence key properties such as lipophilicity, metabolic stability, and receptor binding affinity.[1] The nitrile group serves as a valuable synthetic handle, readily transformable into other critical functional groups like amines and carboxylic acids, thereby providing access to a diverse range of derivatives.[1] Furthermore, in medicinal chemistry, the nitrile group can act as a bioisostere for carbonyl or hydroxyl groups and participate in crucial interactions with enzyme active sites, making it a valuable component in the design of novel therapeutic agents, including inhibitors for enzymes like cathepsins and dipeptidyl peptidases.[1]

This technical guide provides an in-depth overview of the synthesis, chemical properties, reactivity, and applications of this compound, with a focus on its role in drug discovery and development. Detailed experimental protocols, quantitative data, and process diagrams are included to serve as a practical resource for scientists in the field.

Physicochemical and Safety Data

This compound is a compound that requires careful handling due to its potential hazards. The following tables summarize its key properties and safety information.

Physical and Chemical Properties
PropertyValueReference
CAS Number 195503-40-3[1][2][3]
Molecular Formula C₆H₉NS[2][3]
Molecular Weight 127.21 g/mol [1][2][3]
IUPAC Name thiane-4-carbonitrile[2][3]
Synonyms 4-cyanothiane, tetrahydro-2H-thiopyran-4-carbonitrile[2][3]
Purity Typically available at 97% or 98%[2][4]
InChI Key DQKVZWAEWJUKAX-UHFFFAOYSA-N[1][2][3]
Hazard and Safety Information
Hazard StatementPrecautionary MeasuresReference
Harmful if swallowed, in contact with skin, or if inhaled.Wash hands thoroughly after handling. Wear protective gloves/clothing/eye protection. Use only in a well-ventilated area.[5]
Causes skin irritation.IF ON SKIN: Wash with plenty of soap and water. If irritation occurs, get medical advice.[5]
Causes serious eye irritation.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]
May cause respiratory irritation.IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5]
Disposal Dispose of contents/container to an approved waste disposal plant.[5]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[5]

Synthesis of this compound

The primary and most common precursor for the synthesis of THTC is Tetrahydro-4H-thiopyran-4-one (CAS 1072-72-6).[1][6] This ketone is a versatile starting material for introducing the nitrile functionality at the 4-position of the thiopyran ring.[1] Several synthetic strategies have been developed for this conversion.

Synthetic Pathways from Tetrahydro-4H-thiopyran-4-one

The conversion of the ketone to the nitrile can be achieved through several established methods in organic chemistry. The most common routes involve the formation of an intermediate such as a cyanohydrin or a tosylhydrazone, or the conversion of the corresponding alcohol to a suitable leaving group followed by nucleophilic substitution.[1]

G cluster_0 Route 1: Via Tosylhydrazone cluster_1 Route 2: Via Cyanohydrin cluster_2 Route 3: Via SN2 Substitution start Tetrahydro-4H-thiopyran-4-one final This compound (THTC) tosylhydrazone tosylhydrazone ketone1->tosylhydrazone p-Toluenesulfonyl- hydrazide tosylhydrazone->final Cyanide Source (e.g., KCN) cyanohydrin cyanohydrin ketone2->cyanohydrin TMSCN or NaCN/H+ cyanohydrin->final Deoxygenation (e.g., Bu3SnH) alcohol alcohol ketone3->alcohol Reduction (e.g., NaBH4) tosylate tosylate alcohol->tosylate Tosylation (TsCl, Pyridine) tosylate->final Cyanide Source (e.g., NaCN in DMSO)

Caption: Synthetic routes to THTC from Tetrahydro-4H-thiopyran-4-one.
Experimental Protocol: Synthesis via Sₙ2 Substitution (Route 3)

This protocol outlines a reliable two-step process starting with the reduction of the ketone to an alcohol, followed by conversion to a tosylate and subsequent nucleophilic substitution with a cyanide salt.[1]

Step 1: Reduction to Tetrahydro-2H-thiopyran-4-ol

  • In a round-bottom flask, dissolve Tetrahydro-4H-thiopyran-4-one (1.0 eq) in methanol under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by slowly adding 1 M HCl until the pH is ~6-7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude Tetrahydro-2H-thiopyran-4-ol, which can often be used in the next step without further purification.

Step 2: Tosylation and Cyanation to yield THTC

  • Dissolve the crude Tetrahydro-2H-thiopyran-4-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere and cool to 0 °C.

  • Add pyridine (2.0 eq) followed by the slow addition of p-toluenesulfonyl chloride (TsCl) (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes and then at room temperature overnight.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude tosylate.

  • Dissolve the crude tosylate in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (NaCN) (1.5 eq) and heat the mixture to 60-80 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, pour it into water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash thoroughly with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Key Chemical Transformations of THTC

The nitrile group of THTC is the primary site of chemical reactivity, allowing for its conversion into other valuable functional groups. The two most significant transformations are hydrolysis to a carboxylic acid and reduction to a primary amine. These reactions create key intermediates for further synthetic elaboration.[1]

G THTC This compound Amine 4-(Aminomethyl)tetrahydro-2H-thiopyran THTC->Amine Reduction (e.g., Raney Ni, H₂ or LiAlH₄) Acid Tetrahydrothiopyran-4-carboxylic acid THTC->Acid Hydrolysis (H₃O⁺ or OH⁻, heat)

Caption: Major synthetic transformations of THTC.
Reduction to 4-(Aminomethyl)tetrahydro-2H-thiopyran

The reduction of the nitrile group provides a primary amine, a common functional group in pharmacologically active molecules.

Experimental Protocol: Catalytic Hydrogenation This protocol is adapted from a similar synthesis of 4-aminomethyltetrahydropyran.[7]

  • In a stainless steel autoclave, charge this compound (1.0 eq), an ammonia-methanol solution (e.g., 20% w/w), and a catalytic amount of Raney Nickel (approx. 15-20% by weight of the nitrile).[7]

  • Seal the autoclave and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen to 0.5-0.6 MPa.[7]

  • Heat the reaction mixture to 50-60 °C with vigorous stirring.[7]

  • Maintain the temperature and pressure for 5-10 hours, monitoring hydrogen uptake.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Raney Nickel catalyst. Wash the catalyst with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the resulting crude amine by vacuum distillation to yield 4-(Aminomethyl)tetrahydro-2H-thiopyran as a liquid.

Hydrolysis to Tetrahydrothiopyran-4-carboxylic acid

Hydrolysis of the nitrile furnishes a carboxylic acid, another crucial functional group for synthesis, for example, in amide bond formation. The hydrolysis can be performed under acidic or basic conditions.[8][9][10]

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • In a round-bottom flask, combine this compound (1.0 eq) with an aqueous solution of a strong acid, such as 6 M hydrochloric acid (HCl) or 30% sulfuric acid (H₂SO₄).

  • Heat the mixture to reflux (typically 100-110 °C).

  • The reaction proceeds in two stages: first, conversion to the intermediate amide, followed by hydrolysis to the carboxylic acid.[9][10] Monitor the reaction by TLC or LC-MS until the starting material and intermediate amide are consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and then further in an ice bath.

  • The product, Tetrahydrothiopyran-4-carboxylic acid, may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from an appropriate solvent system (e.g., water or ethyl acetate/hexanes) to obtain the pure carboxylic acid.

Applications in Drug Discovery

The true value of THTC lies in its role as a precursor to molecules with therapeutic potential. The tetrahydrothiopyran scaffold offers a three-dimensional geometry that can be advantageous for specific interactions with biological targets.[1] Its derivatives, particularly the amine and carboxylic acid, are key building blocks for introducing this scaffold into larger drug candidates.

For instance, the analogous 4-aminomethyltetrahydropyran has been used as a reagent in the development of pyrazoloquinolines as PDE10A inhibitors for treating schizophrenia and in the discovery of selective mTOR kinase inhibitors.[7] This highlights the utility of such saturated heterocyclic amines in accessing complex and biologically relevant chemical space.

Logical Workflow in Scaffold-Based Drug Design

The use of THTC in a drug discovery program can be visualized as a logical workflow, starting from the versatile intermediate and culminating in a potential drug candidate that interacts with a biological target.

G cluster_derivatives Key Building Blocks THTC THTC Intermediate Amine Primary Amine (e.g., for Amide/Sulfonamide formation) THTC->Amine Reduction Acid Carboxylic Acid (e.g., for Amide formation) THTC->Acid Hydrolysis Scaffold Scaffold Elaboration & Diversity-Oriented Synthesis Amine->Scaffold Acid->Scaffold Candidate Drug Candidate Scaffold->Candidate Target Biological Target (e.g., Kinase, GPCR) Candidate->Target Modulation (Inhibition/Activation)

Caption: Workflow from THTC intermediate to biological target interaction.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation from tetrahydro-4H-thiopyran-4-one and the facile conversion of its nitrile group into primary amines and carboxylic acids make it an essential building block for the synthesis of complex molecules. For professionals in drug discovery, THTC provides a reliable route to incorporate the pharmacologically relevant tetrahydrothiopyran scaffold into novel therapeutic candidates, enabling the exploration of new chemical space and the development of next-generation medicines. The protocols and data presented in this guide serve to underscore its utility and provide a practical foundation for its application in the laboratory.

References

The Dieckmann Condensation: A Technical Guide to the Synthesis of Tetrahydrothiopyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Dieckmann condensation for the synthesis of Tetrahydrothiopyran-4-one, a crucial heterocyclic scaffold in medicinal chemistry. This document details the core principles of the reaction, provides explicit experimental protocols, and presents quantitative data to support researchers in the application of this synthetic route.

Core Principles of the Dieckmann Condensation

The Dieckmann condensation is a robust and reliable base-catalyzed intramolecular cyclization of a diester to yield a cyclic β-keto ester.[1] This reaction is particularly effective for the formation of stable 5- and 6-membered rings.[1][2][3] In the context of Tetrahydrothiopyran-4-one synthesis, the starting material is typically a dialkyl 3,3'-thiodipropionate, such as diethyl or dimethyl 3,3'-thiodipropionate.[1][4]

The reaction is initiated by a strong base, such as sodium ethoxide or sodium hydride, in an aprotic solvent like toluene or tetrahydrofuran (THF).[1] The base abstracts an α-proton from one of the ester groups to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the second ester group, forming a cyclic tetrahedral intermediate. Subsequent elimination of an alkoxide group results in the formation of the cyclic β-keto ester, in this case, an alkyl 4-oxothiane-3-carboxylate.[1][2][5] This intermediate can then be hydrolyzed and decarboxylated to yield the final product, Tetrahydrothiopyran-4-one.[4]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical pathway of the Dieckmann condensation for the synthesis of Tetrahydrothiopyran-4-one and a generalized workflow for the experimental procedure.

Dieckmann_Condensation_Mechanism cluster_intermediates Reaction Intermediates cluster_products Products Diester Diethyl 3,3'-thiodipropionate Enolate Enolate Formation Diester->Enolate Base abstraction of α-proton Base Base (e.g., NaOEt) Cyclization Intramolecular Cyclization Enolate->Cyclization Nucleophilic attack Tetrahedral Tetrahedral Intermediate Cyclization->Tetrahedral Ring formation Elimination Alkoxide Elimination Tetrahedral->Elimination Loss of ethoxide KetoEster Ethyl 4-oxothiane-3-carboxylate (β-keto ester) Elimination->KetoEster FinalProduct Tetrahydrothiopyran-4-one (after decarboxylation) KetoEster->FinalProduct Hydrolysis & Decarboxylation

Caption: Mechanism of the Dieckmann Condensation for Tetrahydrothiopyran-4-one Synthesis.

Experimental_Workflow start Start: Prepare Base Suspension add_diester Slowly add Diethyl 3,3'-thiodipropionate start->add_diester reflux Heat to Reflux (e.g., 80-110 °C for 2-4h) add_diester->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to 0 °C monitor->cool Reaction Complete quench Quench with 1M HCl cool->quench workup Aqueous Work-up & Extraction quench->workup dry_concentrate Dry and Concentrate Organic Phase workup->dry_concentrate purify Purify Crude Product (e.g., Column Chromatography) dry_concentrate->purify decarboxylate Hydrolysis and Decarboxylation purify->decarboxylate final_product Isolate Tetrahydrothiopyran-4-one decarboxylate->final_product

Caption: Generalized Experimental Workflow for Tetrahydrothiopyran-4-one Synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of Tetrahydrothiopyran-4-one and its precursor via the Dieckmann condensation.

Table 1: Reagents and Conditions for the Synthesis of Alkyl 4-oxothiane-3-carboxylate

ParameterValueReference
Starting MaterialDiethyl 3,3'-thiodipropionate or Dimethyl 3,3'-thiodipropionate[1][4]
BaseSodium Ethoxide (NaOEt) or Sodium Hydride (NaH, 60% in oil)[1][4]
Base Stoichiometry1.0 - 10.0 equivalents[2][4]
SolventAnhydrous Toluene or Tetrahydrofuran (THF)[1][4]
Reaction TemperatureRoom temperature to reflux (80-110 °C)[1][4]
Reaction Time1 - 20 hours[2][4]
YieldUp to 75%[2]

Table 2: Reagents for Subsequent Hydrolysis and Decarboxylation

ParameterValueReference
Starting MaterialCrude Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate[4]
Reagent10% Aqueous Sulfuric Acid[4]
Reaction ConditionReflux[4]

Detailed Experimental Protocols

The following protocols provide detailed procedures for the key steps in the synthesis of Tetrahydrothiopyran-4-one.

Protocol 1: Synthesis of Ethyl 4-oxothiane-3-carboxylate[1]

Materials:

  • Diethyl 3,3'-thiodipropionate

  • Sodium ethoxide (NaOEt) or Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

Procedure:

  • Base Preparation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, prepare a suspension of sodium ethoxide or sodium hydride (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Diester: Dissolve diethyl 3,3'-thiodipropionate (1.0 equivalent) in the anhydrous solvent and add it dropwise to the stirred base suspension at room temperature over 30-60 minutes.[1]

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-4 hours.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to 0 °C in an ice bath.[1] Slowly and carefully add 1 M HCl to quench the reaction until the mixture is acidic (pH ~5-6).[1]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane or diethyl ether.[1]

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.[1] Filter and concentrate the solvent under reduced pressure to obtain the crude ethyl 4-oxothiane-3-carboxylate. Further purification can be achieved by column chromatography.

Protocol 2: Synthesis of Tetrahydrothiopyran-4-one via Decarboxylation[4]

Materials:

  • Crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate

  • 10% aqueous solution of sulfuric acid

Procedure:

  • Reaction Setup: Suspend the crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate in a 10% aqueous solution of sulfuric acid in a round-bottom flask.[4]

  • Decarboxylation: Heat the mixture to reflux.[4] The duration of the reflux will depend on the scale and should be monitored until the reaction is complete (e.g., by TLC or GC-MS).

  • Work-up and Isolation: After cooling, the reaction mixture is typically neutralized and extracted with an organic solvent. The combined organic extracts are then washed, dried, and concentrated to yield the crude Tetrahydrothiopyran-4-one. Purification is generally performed by distillation or column chromatography.

Conclusion

The Dieckmann condensation provides an efficient and well-established pathway for the synthesis of Tetrahydrothiopyran-4-one, a valuable building block in drug discovery and development. By carefully controlling the reaction conditions, including the choice of base, solvent, and temperature, researchers can achieve good yields of the desired cyclic β-keto ester intermediate. Subsequent hydrolysis and decarboxylation afford the final Tetrahydrothiopyran-4-one. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this important synthetic transformation.

References

Synthesis of Thiopyran Derivatives via Cycloaddition Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiopyran derivatives represent a significant class of sulfur-containing heterocycles that are integral to numerous biologically active compounds and functional materials. Their synthesis, particularly through the strategic use of cycloaddition reactions, offers a powerful and versatile approach to constructing these complex scaffolds with high degrees of stereochemical and regiochemical control. This technical guide provides a comprehensive overview of the primary cycloaddition methodologies for synthesizing thiopyran and its derivatives, including [4+2], [3+2], and [2+2] cycloaddition strategies. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

[4+2] Cycloaddition Reactions: The Thio-Diels-Alder Approach

The hetero-Diels-Alder reaction, or [4+2] cycloaddition, is a cornerstone in the synthesis of six-membered heterocycles, and its application to the formation of thiopyrans is well-established.[1][2][3] This reaction typically involves the cycloaddition of a conjugated diene with a dienophile containing a thiocarbonyl group (a thial), or alternatively, a sulfur-containing diene with a dienophile. These reactions can proceed via either a concerted or a stepwise mechanism, influenced by the nature of the reactants and reaction conditions.[2][3]

Intermolecular Thio-Diels-Alder Reactions

Intermolecular thio-Diels-Alder reactions provide a direct route to a wide array of thiopyran derivatives. The reactivity of the thiocarbonyl dienophile is a key factor, with electron-withdrawing groups generally enhancing reactivity. Various sources of thiocarbonyl compounds can be employed, including thioaldehydes, thioketones, and thioesters.[3]

A significant advancement in this area is the use of microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields.[4][5] For instance, the reaction of thiochalcones with levoglucosenone under microwave irradiation proceeds rapidly to afford tricyclic 2,3-dihydro-4H-thiopyran derivatives.[4][5] Continuous flow synthesis has also emerged as a powerful technique for the generation of unstable thioaldehydes in situ and their subsequent trapping in a Diels-Alder reaction, allowing for safe and scalable production.[6]

Intramolecular Thio-Diels-Alder Reactions

Intramolecular [4+2] cycloadditions offer an efficient strategy for the construction of fused and polycyclic thiopyran systems. This approach involves a molecule containing both a diene and a thiocarbonyl dienophile, which upon reaction, form a bicyclic or polycyclic structure.

Quantitative Data for [4+2] Cycloaddition Reactions

The following table summarizes representative examples of [4+2] cycloaddition reactions for the synthesis of thiopyran derivatives, highlighting the diversity of reactants and conditions.

Diene/Thio-componentDienophileCatalyst/ConditionsProductYield (%)Reference
ThiochalconesLevoglucosenoneTHF, 60 °C, Microwave (10 min)Tricyclic 2,3-dihydro-4H-thiopyranup to 98%[4][5]
Phenylacyl sulfides (in situ thioaldehyde)Electron-rich 1,3-butadienesContinuous flow, UV irradiation3,6-dihydro-2H-thiopyransup to 99%[6]
4,6-Disubstituted 2H-thiopyransN-PhenylmaleimideToluene, refluxDiels-Alder adductGood yields[7]
ThiobenzophenoneVarious olefinsUV lightThietanes ([2+2] adduct)Good yields[8]
1,2,3-ThiadiazolesAlkenesRh-catalystDihydrothiophenes ([3+2] adduct)Good to excellent[9]
Thiocarbonyl ylidesAlkenes/AlkynesHigh pressure (5-14 kbar)Dihydro/Tetrahydrothiophenesup to 86%[10]

[3+2] Cycloaddition Reactions: Access to Hydrogenated Thiopyrans

[3+2] Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, provide a powerful method for the synthesis of five-membered heterocycles. In the context of thiopyran synthesis, this methodology is primarily used to generate dihydro- and tetrahydrothiophenes, which are valuable precursors to thiopyrans or can be target molecules in their own right. The most common 1,3-dipole employed for this purpose is the thiocarbonyl ylide.[10][11]

Thiocarbonyl ylides can be generated in situ from various precursors and react with a wide range of dipolarophiles, including alkenes and alkynes, to afford the corresponding cycloadducts.[10] The use of high-pressure conditions has been shown to significantly enhance the efficiency of these reactions, particularly for thermally unstable or sterically hindered substrates.[10]

Quantitative Data for [3+2] Cycloaddition Reactions
1,3-Dipole PrecursorDipolarophileCatalyst/ConditionsProductYield (%)Reference
Chloromethyl trimethylsilylmethyl sulfideα,β-Unsaturated compoundsFluoride ionTetrahydrothiophenesGood[11]
Bis(trimethylsilylmethyl)sulfoxidesAlkenesHeatDihydro/Tetrahydrothiophenes-[11]
1a (precursor)Cyclohex-2-en-1-one (6)14 kbar, 23 °C, DMPU786%[10]
1a (precursor)Various styrenesThermal or High Pressure3-Aryl substituted tetrahydrothiophenesModerate to good[10]

[2+2] Cycloaddition Reactions: Formation of Thietanes

Photochemical [2+2] cycloadditions, also known as the Paternò-Büchi reaction for heteroatom-containing systems, offer a direct route to four-membered rings. In the realm of sulfur heterocycles, the photocycloaddition of thioketones with alkenes is a key method for the synthesis of thietanes.[8][12] These reactions are typically initiated by the photoexcitation of the thiocarbonyl compound to its triplet state, which then reacts with the alkene in a stepwise manner via a 1,4-diradical intermediate.[9]

The regioselectivity of the reaction is influenced by both steric and electronic factors of the reactants. Both inter- and intramolecular versions of this reaction have been developed, providing access to a variety of thietane structures, including spirocyclic systems.[8]

Quantitative Data for [2+2] Cycloaddition Reactions
Thiocarbonyl CompoundAlkeneConditionsProductYield (%)Reference
ThiobenzophenoneElectron-rich olefinsUV light (366 nm)ThietanesGood[12]
ThiobenzophenoneElectron-deficient olefinsUV light (366 or 589 nm)ThietanesGood[12]
XanthioneAcenaphthyleneUV light (Na lamp)SpirothietaneGood[8]
XanthioneIndeneUV light (Na lamp)SpirothietaneGood[8]

Experimental Protocols

General Procedure for Microwave-Assisted Hetero-Diels-Alder Reaction of Thiochalcones with Levoglucosenone[4]

A solution of the corresponding thiochalcone (1.1 mmol) and levoglucosenone (1.0 mmol, 126 mg) in dry tetrahydrofuran (THF, 4 mL) is placed in a microwave reactor vial. The mixture is irradiated with microwaves (200 W) at 60 °C for 10 minutes. After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is then purified by preparative layer chromatography or column chromatography on silica gel to afford the desired tricyclic 2,3-dihydro-4H-thiopyran derivative. Products are characterized by NMR and mass spectrometry.

General Procedure for High-Pressure [3+2] Cycloaddition of a Thiocarbonyl Ylide with an Alkene[10]

A solution of the thiocarbonyl ylide precursor (e.g., 2 equiv) and the alkene (1 equiv) in a suitable solvent (e.g., N,N'-dimethylpropyleneurea, DMPU) is placed in a sealed high-pressure reactor. The reactor is pressurized to the desired pressure (e.g., 5-14 kbar) and the reaction is allowed to proceed at a specific temperature (e.g., 23 °C) for a designated time. After depressurization, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to yield the dihydro- or tetrahydrothiophene product. Characterization is performed using NMR, IR, and high-resolution mass spectrometry.

General Procedure for Photochemical [2+2] Cycloaddition of Thiobenzophenone with an Olefin[12]

A solution of thiobenzophenone and the olefin in a suitable solvent (e.g., benzene or acetonitrile) is placed in a photoreactor equipped with a UV lamp (e.g., 366 nm or 589 nm). The solution is irradiated for a specified period, with the reaction progress monitored by techniques such as TLC or GC. Upon completion, the solvent is evaporated, and the resulting crude product is purified by column chromatography or recrystallization to give the corresponding thietane. The structure and stereochemistry of the product are confirmed by spectroscopic methods.

Visualizations

Reaction Mechanisms

Thio_Diels_Alder [4+2] Thio-Diels-Alder Reaction cluster_reactants Reactants cluster_product Product Diene Diene Transition_State [...] Diene->Transition_State Thial Thiocarbonyl (Dienophile) Thial->Transition_State Thiopyran Thiopyran Derivative Transition_State->Thiopyran Concerted Cycloaddition

Caption: Generalized mechanism of a concerted [4+2] Thio-Diels-Alder reaction.

Three_Plus_Two_Cycloaddition [3+2] Cycloaddition of a Thiocarbonyl Ylide cluster_reactants Reactants cluster_product Product Ylide Thiocarbonyl Ylide (1,3-Dipole) Transition_State [...] Ylide->Transition_State Alkene Alkene (Dipolarophile) Alkene->Transition_State Tetrahydrothiophene Tetrahydrothiophene Derivative Transition_State->Tetrahydrothiophene Cycloaddition

Caption: [3+2] Cycloaddition of a thiocarbonyl ylide with an alkene.

Two_Plus_Two_Photocycloaddition [2+2] Photocycloaddition Thioketone_G Thioketone (S0) Thioketone_T Thioketone (T1) Thioketone_G->Thioketone_T (Intersystem Crossing) Diradical 1,4-Diradical Intermediate Thioketone_T->Diradical Alkene Alkene Alkene->Diradical Thietane Thietane Diradical->Thietane Ring Closure

Caption: Stepwise mechanism of a photochemical [2+2] cycloaddition.

Experimental Workflow

Experimental_Workflow General Experimental Workflow for Cycloaddition cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Combine Reactants & Solvent Catalyst Add Catalyst (if applicable) Reactants->Catalyst Conditions Apply Reaction Conditions (Heat, Light, Pressure) Catalyst->Conditions Monitor Monitor Progress (TLC, GC, etc.) Conditions->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purification (Column Chromatography, Recrystallization) Concentrate->Purify Characterize Characterization (NMR, IR, MS) Purify->Characterize

Caption: A typical experimental workflow for cycloaddition synthesis.

Signaling Pathway

EGFR_Signaling Simplified EGFR Signaling Pathway and Potential Inhibition by Thiopyran Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activation PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK NFkB NF-κB ERK->NFkB Akt Akt PI3K->Akt Ikk IKK Akt->Ikk IkB_NFkB IκB-NF-κB Ikk->IkB_NFkB Phosphorylation of IκB IkB_NFkB->NFkB NF-κB Release & Translocation Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) NFkB->Gene_Expression Transcription Thiopyran_Derivative Thiopyran Derivative Thiopyran_Derivative->EGFR Inhibition Thiopyran_Derivative->NFkB Inhibition

Caption: EGFR signaling and potential points of inhibition by thiopyrans.

Conclusion

Cycloaddition reactions provide a powerful and versatile toolkit for the synthesis of thiopyran derivatives. The [4+2] thio-Diels-Alder reaction is a classic and highly effective method for constructing the thiopyran ring, with modern variations such as microwave-assisted and continuous flow synthesis enhancing its efficiency and scope. For the synthesis of partially or fully saturated thiopyran rings, [3+2] cycloadditions of thiocarbonyl ylides offer a reliable route. Furthermore, photochemical [2+2] cycloadditions provide access to the related four-membered thietane ring system. The continued development of these and other cycloaddition strategies will undoubtedly lead to the discovery of novel thiopyran derivatives with important applications in medicine and materials science. The information presented in this guide is intended to aid researchers in the design and execution of synthetic routes to this important class of heterocyclic compounds.

References

Rhodium-Catalyzed Cycloaddition: A Technical Guide to the Synthesis of Functionalized Tetrahydrothiopyran-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

Tetrahydrothiopyran-4-ones are a critical class of sulfur-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules and are of significant interest in medicinal chemistry. Traditional synthetic routes to these structures can be circuitous and lack the modularity required for modern drug discovery. This technical guide details an efficient and versatile rhodium-catalyzed approach for the synthesis of functionalized tetrahydrothiopyran-4-ones. The methodology is centered around a tandem rhodium-catalyzed alkyne hydroacylation and an intramolecular thio-conjugate addition sequence. This one-pot process allows for the rapid assembly of diverse tetrahydrothiopyran-4-ones from readily available starting materials, offering a significant advantage over classical methods. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and mechanistic insights.

Introduction

The tetrahydrothiopyran-4-one motif is a privileged scaffold in drug discovery, appearing in a range of compounds with diverse pharmacological activities. The development of efficient and flexible synthetic methods to access this core structure is therefore of paramount importance. Rhodium-catalyzed reactions have emerged as powerful tools for the construction of complex molecular architectures.[1] This guide focuses on a rhodium-catalyzed cycloaddition strategy that provides a direct and atom-economical route to functionalized tetrahydrothiopyran-4-ones.

The core transformation involves the reaction of β-tert-butylthio-substituted aldehydes with various alkynes, catalyzed by a rhodium complex.[2] The reaction proceeds through a tandem sequence, initiated by a rhodium-catalyzed hydroacylation of the alkyne, followed by a subsequent intramolecular thio-conjugate addition to form the six-membered heterocyclic ring.[2] This process offers a high degree of modularity, allowing for the introduction of diverse substituents on the tetrahydrothiopyran-4-one ring.

Reaction Principle and Mechanism

The synthesis of tetrahydrothiopyran-4-ones via this methodology proceeds through a two-stage mechanism: a rhodium-catalyzed alkyne hydroacylation followed by an acid-promoted intramolecular thio-conjugate addition.[2]

The catalytic cycle is initiated by the coordination of the rhodium catalyst to the alkyne and the aldehyde. This is followed by oxidative addition of the aldehyde C-H bond to the rhodium center. Subsequent migratory insertion of the alkyne into the rhodium-hydride bond and reductive elimination affords an enone intermediate and regenerates the active rhodium catalyst. The subsequent acid-promoted intramolecular thio-conjugate addition of the sulfur nucleophile to the enone system leads to the formation of the tetrahydrothiopyran-4-one ring.[2]

G cluster_hydroacylation Rhodium-Catalyzed Hydroacylation cluster_cyclization Intramolecular Thio-Conjugate Addition A β-tert-butylthio-substituted aldehyde E Rh-alkyne-aldehyde complex A->E Coordination B Alkyne B->E Coordination C [Rh(cod)₂]BF₄ / BINAP C->E Catalyst D Enone Intermediate H Enone Intermediate D->H F Rhodacyclopropanone E->F Oxidative Addition (C-H activation) G Rhodium enolate F->G Migratory Insertion G->D Reductive Elimination K Activated Enone H->K Protonation I Trifluoroacetic Acid (TFA) I->K J Tetrahydrothiopyran-4-one K->J 6-endo-trig cyclization

Caption: Proposed reaction mechanism for the synthesis of tetrahydrothiopyran-4-ones.

Data Presentation

The rhodium-catalyzed synthesis of tetrahydrothiopyran-4-ones demonstrates a broad substrate scope with good to excellent yields. The following table summarizes representative examples.[2]

EntryAldehyde Substituent (R¹)Alkyne Substituents (R², R³)ProductYield (%)
1HPh, H2-Phenyltetrahydrothiopyran-4-one85
2Hn-Bu, H2-Butyltetrahydrothiopyran-4-one78
3HCO₂Me, HMethyl 4-oxotetrahydrothiopyran-2-carboxylate92
4MePh, H5-Methyl-2-phenyltetrahydrothiopyran-4-one82
5PhPh, H5-Phenyl-2-phenyltetrahydrothiopyran-4-one75
6HPh, Ph2,2-Diphenyltetrahydrothiopyran-4-one65
7HSiMe₃, H2-(Trimethylsilyl)tetrahydrothiopyran-4-one88

Experimental Protocols

The following protocols are based on the general procedures reported for the rhodium-catalyzed synthesis of tetrahydrothiopyran-4-ones.[2]

General Procedure for the Synthesis of Tetrahydrothiopyran-4-ones

Materials:

  • β-tert-butylthio-substituted aldehyde (1.0 equiv.)

  • Alkyne (1.2 equiv.)

  • [Rh(cod)₂]BF₄ (0.05 equiv.)

  • BINAP (0.05 equiv.)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Trifluoroacetic acid (TFA) (1.0-2.0 equiv.)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dried reaction vessel under an inert atmosphere, add the β-tert-butylthio-substituted aldehyde (1.0 equiv.), [Rh(cod)₂]BF₄ (0.05 equiv.), and BINAP (0.05 equiv.).

  • Add anhydrous 1,2-dichloroethane (DCE) to achieve a final concentration of 0.1 M with respect to the aldehyde.

  • Add the alkyne (1.2 equiv.) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for the required time (typically 2-16 hours), monitoring by TLC or LC-MS.

  • Once the hydroacylation is complete, cool the reaction to room temperature.

  • Add trifluoroacetic acid (TFA) (1.0-2.0 equiv.) and stir the mixture at room temperature for 1-4 hours to effect cyclization.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydrothiopyran-4-one.

Procedure for the Synthesis of Tetrahydrothiopyran-4-one S,S-dioxides

Materials:

  • Crude reaction mixture from the general procedure (after TFA addition and stirring)

  • Oxidizing agent (e.g., hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA)) (2.2-3.0 equiv.)

Procedure:

  • Following the general procedure for the formation of the tetrahydrothiopyran-4-one, after the addition of TFA and stirring, cool the reaction mixture to 0 °C.

  • Slowly add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) (2.2-3.0 equiv.).

  • Allow the reaction to warm to room temperature and stir until the oxidation is complete (monitored by TLC or LC-MS).

  • Work-up and purify as described in the general procedure.

Experimental Workflow

The following diagram outlines the general laboratory workflow for the synthesis and isolation of tetrahydrothiopyran-4-ones.[2]

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Combine Aldehyde, [Rh(cod)₂]BF₄, BINAP in DCE B Add Alkyne A->B C Heat to 80 °C (2-16 h) B->C D Cool to RT C->D E Add TFA (1-4 h) D->E F Quench with sat. NaHCO₃ E->F G Extract with Dichloromethane F->G H Dry organic layers (MgSO₄) G->H I Filter and Concentrate H->I J Flash Column Chromatography I->J K Pure Tetrahydro- thiopyran-4-one J->K

Caption: General laboratory workflow for the synthesis of tetrahydrothiopyran-4-ones.

Conclusion

The rhodium-catalyzed cycloaddition of β-tert-butylthio-substituted aldehydes and alkynes represents a highly efficient and modular approach for the synthesis of functionalized tetrahydrothiopyran-4-ones. This one-pot tandem reaction provides access to a diverse range of these important heterocyclic scaffolds in good to excellent yields. The operational simplicity and broad substrate scope make this methodology a valuable tool for researchers, scientists, and drug development professionals in the field of medicinal chemistry. Further exploration of this reaction, including the development of enantioselective variants, will undoubtedly expand its utility in the synthesis of complex, biologically active molecules.

References

Methodological & Application

Applications of Tetrahydrothiopyran-4-carbonitrile in Medicinal Chemistry: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrahydrothiopyran-4-carbonitrile is a versatile heterocyclic building block in medicinal chemistry, prized for its unique structural and electronic properties. The saturated thiopyran ring offers a three-dimensional scaffold that can be strategically modified to interact with biological targets, while the nitrile group serves as a key functional handle for constructing more complex bioactive molecules. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent enzyme inhibitors, particularly those targeting the mTOR signaling pathway, a critical regulator of cell growth and proliferation implicated in cancer.

Application 1: Synthesis of Thiopyrano[4,3-d]pyrimidine Derivatives as mTOR Inhibitors

One of the most significant applications of this compound is its use as a precursor for the synthesis of thiopyrano[4,3-d]pyrimidine derivatives. This fused heterocyclic system has been identified as a promising scaffold for the development of inhibitors of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. Dysregulation of the mTOR signaling pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

Biological Activity of Thiopyrano[4,3-d]pyrimidine Derivatives

Numerous studies have demonstrated the potent anticancer and mTOR inhibitory activities of thiopyrano[4,3-d]pyrimidine derivatives. These compounds typically exhibit cytotoxicity against various cancer cell lines and direct inhibitory effects on the mTOR kinase.

Compound IDTarget Cancer Cell LineIC50 (µM)mTOR Kinase Inhibition (%) @ 10µMReference
Compound 1 H460 (Non-small cell lung cancer)-47.0%[1]
7e PC-3 (Prostate cancer)11.90 ± 0.94-[2]
7e H460 (Non-small cell lung cancer)7.43 ± 1.45-[2]
7e mTOR Kinase0.80 ± 0.15-[2]
Experimental Protocols

The following protocols describe the synthesis of a representative thiopyrano[4,3-d]pyrimidine derivative from this compound.

Protocol 1: Synthesis of 4-Amino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine

This protocol outlines the direct cyclization of this compound with formamidine acetate to yield the core pyrimidine scaffold.

Materials:

  • This compound

  • Formamidine acetate

  • 2-Methoxyethanol

  • Sodium methoxide

  • Ethanol

  • Diethyl ether

Procedure:

  • A mixture of this compound (1.0 eq) and formamidine acetate (1.5 eq) in 2-methoxyethanol is stirred at reflux for 4 hours.

  • The solvent is removed under reduced pressure.

  • The residue is suspended in a solution of sodium methoxide in methanol and stirred at room temperature for 1 hour.

  • The solvent is evaporated, and the residue is triturated with diethyl ether.

  • The resulting solid is collected by filtration, washed with diethyl ether, and dried to afford 4-amino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine.

Protocol 2: Synthesis of a Novel Thiopyrano[4,3-d]pyrimidine Derivative Bearing an Indole-Hydrazone Moiety

This protocol describes a potential pathway for the elaboration of the thiopyrano[4,3-d]pyrimidine core to introduce additional pharmacophoric features, such as an indole-hydrazone group, which has been shown to contribute to anticancer activity.[1]

Materials:

  • 4-Hydrazinyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine (synthesized from the 4-amino derivative)

  • Indole-3-carbaldehyde

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • To a solution of 4-hydrazinyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine (1.0 eq) in ethanol, add indole-3-carbaldehyde (1.1 eq).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • The reaction mixture is heated at reflux for 6 hours.

  • After cooling to room temperature, the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to yield the desired indole-hydrazone derivative.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Thiopyrano[4,3-d]pyrimidine Core cluster_derivatization Derivatization start This compound step1 Cyclization start->step1 reagent1 Formamidine Acetate reagent1->step1 product1 4-Amino-7,8-dihydro-5H- thiopyrano[4,3-d]pyrimidine step1->product1 product1_2 4-Amino-7,8-dihydro-5H- thiopyrano[4,3-d]pyrimidine step2 Conversion to Hydrazine product1_2->step2 product2 4-Hydrazinyl-7,8-dihydro-5H- thiopyrano[4,3-d]pyrimidine step2->product2 step3 Condensation product2->step3 reagent2 Indole-3-carbaldehyde reagent2->step3 final_product Thiopyrano[4,3-d]pyrimidine- Indole-Hydrazone Derivative step3->final_product

Caption: Synthetic workflow for a thiopyrano[4,3-d]pyrimidine derivative.

mTOR_pathway cluster_pathway Simplified mTOR Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K activates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation fourEBP1->Proliferation (inhibition of inhibitor) Inhibitor Thiopyrano[4,3-d]pyrimidine Inhibitor Inhibitor->mTORC1 inhibits

Caption: Inhibition of the mTOR signaling pathway.

Application 2: Potential as Allosteric Modulators of G-Protein Coupled Receptors (GPCRs)

The rigid, three-dimensional structure of the tetrahydrothiopyran scaffold makes it an attractive starting point for the design of allosteric modulators of G-protein coupled receptors (GPCRs). Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand binding site (orthosteric site) and can fine-tune the receptor's response to the endogenous ligand. This can offer advantages in terms of selectivity and safety compared to traditional orthosteric ligands.

While specific examples of this compound-derived GPCR modulators are not yet prevalent in the literature, the synthetic accessibility of diverse derivatives from this starting material makes it a promising area for future drug discovery efforts. The general principle of allosteric modulation of GPCRs is depicted below.

GPCR_Modulation cluster_gpcr Allosteric Modulation of a GPCR GPCR GPCR G_Protein G-Protein GPCR->G_Protein activates Ortho_Ligand Orthosteric Ligand (Endogenous Agonist) Ortho_Ligand->GPCR binds to orthosteric site Allo_Modulator Allosteric Modulator (e.g., from Tetrahydrothiopyran -4-carbonitrile scaffold) Allo_Modulator->GPCR binds to allosteric site Signaling Intracellular Signaling G_Protein->Signaling

Caption: Allosteric modulation of a G-protein coupled receptor.

This compound is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of thiopyrano[4,3-d]pyrimidine derivatives has yielded potent mTOR inhibitors with significant anticancer activity. The detailed protocols and biological data presented herein provide a foundation for researchers to explore the potential of this scaffold in developing novel therapeutics. Furthermore, the structural features of this compound suggest its potential utility in the design of other classes of bioactive molecules, including GPCR allosteric modulators, highlighting its importance in modern drug discovery.

References

Application Notes and Protocols: The Versatile Role of Tetrahydrothiopyran-4-carbonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydrothiopyran ring system is a privileged scaffold in medicinal chemistry, offering a unique three-dimensional geometry and favorable physicochemical properties.[1] The incorporation of a sulfur atom within the saturated six-membered ring influences lipophilicity, metabolic stability, and the ability to form specific interactions with biological targets. When functionalized with a carbonitrile group at the 4-position, the resulting molecule, Tetrahydrothiopyran-4-carbonitrile, becomes a highly versatile building block for the synthesis of diverse compound libraries. The nitrile group, a potent electron-withdrawing and hydrogen bond-accepting moiety, can serve as a bioisostere for carbonyl or hydroxyl groups and can be chemically transformed into other key functional groups, such as amines and tetrazoles, further expanding its utility in drug discovery.[1]

These application notes provide an overview of the use of this compound and its precursor, Tetrahydrothiopyran-4-one, in the development of novel therapeutic agents. Detailed protocols for the synthesis of key derivatives and a summary of their biological activities are presented to guide researchers in leveraging this valuable scaffold.

Synthetic Utility and Key Transformations

The primary synthetic entry point to derivatives discussed in these notes often begins with Tetrahydrothiopyran-4-one, which is readily converted to this compound. The ketone functionality of Tetrahydrothiopyran-4-one also allows for a wide range of chemical modifications, including the construction of spirocyclic systems.[2]

Protocol 1: Synthesis of this compound from Tetrahydrothiopyran-4-one

This protocol describes the conversion of the ketone to the nitrile via a tosylhydrazone intermediate, a common and effective method.

Materials:

  • Tetrahydro-4H-thiopyran-4-one

  • p-Toluenesulfonylhydrazide (TsNHNH₂)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Formation of the Tosylhydrazone:

    • In a round-bottom flask, dissolve Tetrahydro-4H-thiopyran-4-one (1.0 eq) in methanol.

    • Add p-Toluenesulfonylhydrazide (1.1 eq) to the solution.

    • Add a catalytic amount of concentrated HCl.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting ketone is consumed.

    • The tosylhydrazone product will precipitate out of the solution. Collect the solid by filtration, wash with cold methanol, and dry under vacuum.

  • Cyanation:

    • In a separate round-bottom flask, dissolve the dried tosylhydrazone (1.0 eq) in a suitable solvent such as methanol or DMF.

    • Add NaCN or KCN (1.5 eq) to the solution.

    • Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature and carefully quench with water.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

G cluster_0 Synthesis of this compound Tetrahydro-4H-thiopyran-4-one Tetrahydro-4H-thiopyran-4-one Tosylhydrazone formation Tosylhydrazone formation Tetrahydro-4H-thiopyran-4-one->Tosylhydrazone formation + TsNHNH2, H+ Cyanation Cyanation Tosylhydrazone formation->Cyanation + NaCN or KCN This compound This compound Cyanation->this compound Purification

Fig 1. Synthetic workflow for this compound.

Applications in Drug Discovery

Acaricidal Agents

Derivatives of the tetrahydrothiopyran scaffold have demonstrated significant potential as novel acaricides for the treatment of infestations by mites such as Psoroptes cuniculi.[3]

Mechanism of Action: Structure-activity relationship (SAR) studies suggest that the presence of a sulfone structure is crucial for acaricidal activity. Molecular docking studies indicate that these compounds exhibit good affinity with the Acetylcholinesterase (AChE) protein, suggesting that AChE is a promising target for their acaricidal action.[3]

Tetrahydrothiopyran\nDerivative Tetrahydrothiopyran Derivative AChE AChE Tetrahydrothiopyran\nDerivative->AChE Inhibition Acetylcholine\nHydrolysis Blocked Acetylcholine Hydrolysis Blocked AChE->Acetylcholine\nHydrolysis Blocked Nerve Impulse\nTransmission Disrupted Nerve Impulse Transmission Disrupted Acetylcholine\nHydrolysis Blocked->Nerve Impulse\nTransmission Disrupted Paralysis and Death\nof Mite Paralysis and Death of Mite Nerve Impulse\nTransmission Disrupted->Paralysis and Death\nof Mite

Fig 2. Proposed mechanism of acaricidal action.

Biological Activity Data:

CompoundLC₅₀ (µg/mL)LT₅₀ (h at 4.5 mM)Reference
b10 4-Cl4-Cl62.32.2[3]
a10 4-ClH>500-[3]
b9 3-Cl3-Cl105.7-[3]
b11 4-F4-F134.5-[3]
Ivermectin --223.38.7[3]
Protocol 2: General Synthesis of Tetrahydrothiopyran-derived Acaricides

This generalized protocol is based on the synthesis of tetrahydrothiopyran derivatives with demonstrated acaricidal activity.[3]

Materials:

  • Tetrahydrothiopyran-4-one

  • Substituted benzaldehydes

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrogen peroxide (H₂O₂)

  • Acetic acid

Procedure:

  • Aldol Condensation:

    • To a solution of Tetrahydrothiopyran-4-one (1.0 eq) and a substituted benzaldehyde (2.2 eq) in ethanol, add an aqueous solution of NaOH dropwise at 0°C.

    • Stir the mixture at room temperature for 12-24 hours.

    • Collect the resulting precipitate by filtration, wash with water and cold ethanol, and dry to obtain the diarylidene derivative.

  • Oxidation to Sulfone:

    • Suspend the diarylidene derivative (1.0 eq) in acetic acid.

    • Add 30% hydrogen peroxide (10 eq) dropwise at room temperature.

    • Heat the mixture to 80°C and stir for 4-6 hours.

    • Cool the reaction mixture and pour it into ice water.

    • Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent to obtain the final sulfone derivative.

Tetrahydrothiopyran-4-one Tetrahydrothiopyran-4-one Aldol Condensation Aldol Condensation Tetrahydrothiopyran-4-one->Aldol Condensation + ArCHO, NaOH Diarylidene Derivative Diarylidene Derivative Aldol Condensation->Diarylidene Derivative Oxidation Oxidation Diarylidene Derivative->Oxidation + H2O2, AcOH Sulfone Derivative (Acaricide) Sulfone Derivative (Acaricide) Oxidation->Sulfone Derivative (Acaricide)

Fig 3. General synthesis of tetrahydrothiopyran-derived acaricides.
Anticancer Agents - EGFR Inhibitors

Derivatives of thiopyran have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

Mechanism of Action: Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation. Thiapyran-pyrimidine derivatives have been shown to inhibit EGFR kinase activity, blocking downstream signaling pathways and inducing apoptosis in cancer cells. The most promising compounds often exhibit selectivity for mutant forms of EGFR, such as EGFRT790M/L858R.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Thiapyran-pyrimidine\nDerivative Thiapyran-pyrimidine Derivative Thiapyran-pyrimidine\nDerivative->EGFR Inhibits Kinase Domain Apoptosis Apoptosis Thiapyran-pyrimidine\nDerivative->Apoptosis Induces Downstream Signaling\n(e.g., PI3K/Akt, MAPK) Downstream Signaling (e.g., PI3K/Akt, MAPK) P->Downstream Signaling\n(e.g., PI3K/Akt, MAPK) Cell Proliferation,\nSurvival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Downstream Signaling\n(e.g., PI3K/Akt, MAPK)->Cell Proliferation,\nSurvival, Angiogenesis

References

Application Notes and Protocols for Multicomponent Reactions Using Tetrahydrothiopyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for leveraging Tetrahydrothiopyran-4-one in multicomponent reactions (MCRs) to synthesize structurally diverse heterocyclic compounds with potential therapeutic applications. The protocols are designed to be a practical guide for professionals in medicinal chemistry and drug discovery.

Introduction

Tetrahydrothiopyran-4-one is a versatile saturated heterocyclic ketone that serves as a valuable building block in organic synthesis. Its unique structural features make it an excellent substrate for multicomponent reactions, which allow for the efficient construction of complex molecules in a single step. The resulting sulfur-containing spirocyclic and fused heterocyclic scaffolds are of significant interest in drug development due to their presence in numerous biologically active molecules. Derivatives of thiopyrans have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

Three-Component Reaction for the Synthesis of Spiro[tetrahydrothiopyran-4,4'-pyran] Derivatives

A prominent application of Tetrahydrothiopyran-4-one in MCRs is the synthesis of spiro[tetrahydrothiopyran-4,4'-pyran] derivatives. This reaction typically involves the one-pot condensation of Tetrahydrothiopyran-4-one, an aromatic aldehyde, and an active methylene compound like malononitrile, catalyzed by a base. The reaction proceeds through a domino Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization sequence.

Experimental Protocol

Materials:

  • Tetrahydrothiopyran-4-one

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve Tetrahydrothiopyran-4-one (1.0 mmol), the chosen aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in 15 mL of ethanol.

  • Add a catalytic amount of piperidine (0.1 mmol) to the mixture.

  • Reflux the reaction mixture with stirring for 2-4 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Collect the precipitated solid product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure spiro[tetrahydrothiopyran-4,4'-pyran] derivative.

Data Presentation
EntryAromatic AldehydeProductYield (%)m.p. (°C)
1Benzaldehyde2-amino-5-phenyl-7,8-dihydro-5H-spiro[pyrano[4,3-b]pyran-4,4'-thiopyran]-3-carbonitrile92248-250
24-Chlorobenzaldehyde2-amino-5-(4-chlorophenyl)-7,8-dihydro-5H-spiro[pyrano[4,3-b]pyran-4,4'-thiopyran]-3-carbonitrile95260-262
34-Methoxybenzaldehyde2-amino-5-(4-methoxyphenyl)-7,8-dihydro-5H-spiro[pyrano[4,3-b]pyran-4,4'-thiopyran]-3-carbonitrile90254-256
44-Nitrobenzaldehyde2-amino-5-(4-nitrophenyl)-7,8-dihydro-5H-spiro[pyrano[4,3-b]pyran-4,4'-thiopyran]-3-carbonitrile88270-272

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation A Dissolve Reactants (Tetrahydrothiopyran-4-one, Aldehyde, Malononitrile) in Ethanol B Add Piperidine (Catalyst) A->B C Reflux for 2-4 hours B->C D Monitor by TLC C->D E Cool to Room Temperature D->E F Filter Precipitate E->F G Wash with Cold Ethanol F->G H Dry under Vacuum G->H I Pure Spiro Product H->I

General workflow for the three-component synthesis.
Reaction Mechanism: Domino Knoevenagel-Michael-Thorpe-Ziegler Reaction

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Thorpe-Ziegler Cyclization A Tetrahydrothiopyran-4-one + Aromatic Aldehyde B Knoevenagel Adduct (α,β-unsaturated dinitrile) A->B Piperidine D Michael Adduct B->D + Malononitrile Anion C Malononitrile Anion E Intramolecular Cyclization D->E F Tautomerization E->F G Spiro Product F->G

Mechanism of the domino reaction sequence.

Proposed Protocols for Other Multicomponent Reactions

While the three-component reaction for spiro[tetrahydrothiopyran-4,4'-pyran] synthesis is well-established, Tetrahydrothiopyran-4-one can potentially participate in other MCRs, such as the Ugi and Passerini reactions. The following are proposed protocols based on general procedures for cyclic ketones. Note: These protocols are theoretical and require experimental validation.

Proposed Ugi Four-Component Reaction

The Ugi reaction is a four-component reaction between a ketone, an amine, a carboxylic acid, and an isocyanide, yielding an α-acylamino amide.

Proposed Protocol:

Materials:

  • Tetrahydrothiopyran-4-one

  • Amine (e.g., Benzylamine)

  • Carboxylic Acid (e.g., Acetic Acid)

  • Isocyanide (e.g., tert-Butyl isocyanide)

  • Methanol (solvent)

Procedure:

  • To a solution of Tetrahydrothiopyran-4-one (1.0 mmol) in methanol (5 mL), add the amine (1.0 mmol).

  • Stir the mixture for 30 minutes to facilitate imine formation.

  • Add the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired product.

Proposed Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between a ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.

Proposed Protocol:

Materials:

  • Tetrahydrothiopyran-4-one

  • Carboxylic Acid (e.g., Benzoic Acid)

  • Isocyanide (e.g., Cyclohexyl isocyanide)

  • Dichloromethane (solvent)

Procedure:

  • In a sealed tube, dissolve Tetrahydrothiopyran-4-one (1.0 mmol), the carboxylic acid (1.2 mmol), and the isocyanide (1.2 mmol) in dichloromethane (5 mL).

  • Heat the reaction mixture at 40-60 °C for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Biological Relevance and Signaling Pathways

The synthesized spiro-heterocyclic compounds are of significant interest due to their potential as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.

EGFR Signaling Pathway

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Proliferation

Simplified EGFR signaling cascade.
VEGFR-2 Signaling Pathway

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Angiogenesis Angiogenesis, Vascular Permeability PLCg->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Angiogenesis

Key components of the VEGFR-2 signaling pathway.

Application Notes and Protocols for the Reductive Amination of Tetrahydrothiopyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This reaction is particularly valuable for the functionalization of heterocyclic scaffolds such as Tetrahydrothiopyran-4-one. The resulting 4-amino-tetrahydrothiopyran derivatives are important intermediates in the synthesis of various biologically active molecules. This document provides detailed protocols and application notes for the reductive amination of Tetrahydrothiopyran-4-one with a range of primary and secondary amines, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent.

Principle of the Reaction

The reductive amination of Tetrahydrothiopyran-4-one proceeds in a one-pot fashion. The reaction involves the initial formation of a hemiaminal intermediate from the ketone and the amine, which then dehydrates to form an iminium ion. The iminium ion is subsequently reduced in situ by a hydride source, typically sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the corresponding amine. The use of NaBH(OAc)₃ is advantageous as it is less reactive towards the starting ketone compared to other reducing agents like sodium borohydride, thus minimizing the formation of the corresponding alcohol byproduct.[1] Weakly acidic conditions, often facilitated by the addition of acetic acid, can catalyze the formation of the iminium ion.

Experimental Protocols

General Procedure for the Reductive Amination of Tetrahydrothiopyran-4-one

A general and reliable protocol for the reductive amination of Tetrahydrothiopyran-4-one involves the use of sodium triacetoxyborohydride in an aprotic solvent like 1,2-dichloroethane (DCE).[1][2]

Materials:

  • Tetrahydrothiopyran-4-one

  • Amine (e.g., benzylamine, morpholine, aniline, dimethylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of Tetrahydrothiopyran-4-one (1.0 equivalent) and the desired amine (1.1-1.2 equivalents) in anhydrous 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid (e.g., 0.1 equivalents), if necessary.

  • Stir the mixture at room temperature for a period of time (typically 15-60 minutes) to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture. An exotherm may be observed.

  • Continue to stir the reaction at room temperature and monitor its progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted Tetrahydrothiopyran-4-amine.

Data Presentation

The following tables summarize typical reaction conditions and yields for the reductive amination of Tetrahydrothiopyran-4-one with various classes of amines.

Table 1: Reductive Amination with Primary Aliphatic Amines

AmineReducing AgentSolventTemperature (°C)Time (h)Yield (%)
BenzylamineNaBH(OAc)₃DCERoom Temp2-4High

Table 2: Reductive Amination with Secondary Aliphatic Amines

AmineReducing AgentSolventTemperature (°C)Time (h)Yield (%)
MorpholineNaBH(OAc)₃DCERoom Temp3-6Good-High
DimethylamineNaBH(OAc)₃THFRoom Temp1-2~77% (analogous aldehyde)[3]

Table 3: Reductive Amination with Aromatic Amines

AmineReducing AgentSolventTemperature (°C)Time (h)Yield (%)
AnilineNaBH(OAc)₃DCERoom Temp12-24Moderate-High

Note: Yields are generally reported as "good" to "high" in the literature for cyclic ketones with these classes of amines under the specified conditions, though specific numerical yields for Tetrahydrothiopyran-4-one with a wide variety of amines are not always available in a comparative format.

Visualization of Experimental Workflow

The general workflow for the reductive amination of Tetrahydrothiopyran-4-one can be visualized as a straightforward sequence of steps.

ReductiveAminationWorkflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification start Start reactants Combine Tetrahydrothiopyran-4-one & Amine in Solvent start->reactants iminium Stir for Iminium Ion Formation (optional catalyst) reactants->iminium add_reductant Add NaBH(OAc)₃ iminium->add_reductant stir Stir at Room Temp & Monitor Progress add_reductant->stir quench Quench Reaction (aq. NaHCO₃) stir->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify end Final Product purify->end

Caption: General workflow for the reductive amination of Tetrahydrothiopyran-4-one.

Signaling Pathway Context

Derivatives of Tetrahydrothiopyran-4-one are often explored for their potential as inhibitors of various signaling pathways implicated in disease. For instance, substituted aminothiopyrans can be designed to target specific kinases or receptors. The diagram below illustrates a simplified generic signaling pathway where such a synthesized inhibitor might act.

SignalingPathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds P1 Downstream Protein 1 Receptor->P1 Activates P2 Downstream Protein 2 P1->P2 Activates TF Transcription Factor P2->TF Activates Nucleus Nucleus TF->Nucleus Translocates to Response Cellular Response (e.g., Proliferation) Nucleus->Response Inhibitor Synthesized 4-Amino-tetrahydrothiopyran Derivative Inhibitor->Receptor Inhibits

Caption: Simplified signaling pathway showing potential inhibition by a derivative.

Conclusion

The reductive amination of Tetrahydrothiopyran-4-one using sodium triacetoxyborohydride is a highly efficient and versatile method for the synthesis of a diverse range of 4-amino-tetrahydrothiopyran derivatives. The mild reaction conditions and the selectivity of the reducing agent make this a preferred method in many synthetic campaigns. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of novel chemical entities for drug discovery and development.

References

Application Notes and Protocols for the Wittig Reaction of Tetrahydrothiopyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Wittig reaction conditions for the olefination of Tetrahydrothiopyran-4-one, a key transformation in the synthesis of various heterocyclic compounds of medicinal interest. This document includes detailed experimental protocols, a summary of reaction parameters, and troubleshooting guidelines.

Introduction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[1][2] For Tetrahydrothiopyran-4-one, this reaction, specifically methylenation, provides a crucial route to 4-methylidenetetrahydrothiopyran, a versatile intermediate in drug discovery. The reaction involves the treatment of the ketone with a phosphorus ylide, typically generated in situ from a phosphonium salt and a strong base. The general scheme for the Wittig reaction of Tetrahydrothiopyran-4-one is depicted below.

Wittig_Reaction_Scheme cluster_reactants Reactants cluster_products Products ketone Tetrahydrothiopyran-4-one alkene 4-Methylidenetetrahydrothiopyran ketone->alkene + Ylide ylide Phosphorus Ylide (e.g., Ph3P=CH2) ylide->alkene phosphine_oxide Triphenylphosphine oxide alkene->phosphine_oxide +

Caption: General scheme of the Wittig reaction with Tetrahydrothiopyran-4-one.

Low yields in Wittig reactions with cyclic ketones like Tetrahydrothiopyran-4-one can be attributed to several factors. Steric hindrance around the carbonyl group can impede the approach of the ylide, slowing down the reaction. The stability of the ylide is another critical factor; stabilized ylides are less reactive and may not react efficiently with ketones.[3] Furthermore, the choice of base and the presence of lithium salts can influence the reaction's efficiency and stereochemical outcome.[3]

Summary of Reaction Conditions

The successful execution of the Wittig reaction on Tetrahydrothiopyran-4-one is highly dependent on the careful control of several parameters. The following table summarizes key reaction conditions based on general protocols for cyclic ketones. Optimal conditions for specific substrates should be determined experimentally.

ParameterConditionRemarks
Phosphonium Salt Methyltriphenylphosphonium bromide/iodidePrecursor for the most common ylide for methylenation.
Base n-Butyllithium (n-BuLi), Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK)Strong base is required to deprotonate the phosphonium salt.[2]
Solvent Anhydrous Tetrahydrofuran (THF), Diethyl etherAprotic, non-polar solvents are typically used.[1]
Temperature -78 °C to room temperatureYlide generation is often performed at low temperatures. The reaction with the ketone can be carried out at low temperature and then allowed to warm to room temperature.[3]
Atmosphere Inert (Nitrogen or Argon)The ylide is sensitive to air and moisture.
Reaction Time 1 to 24 hoursMonitored by Thin Layer Chromatography (TLC).
Work-up Quenching with saturated aqueous NH4Cl, extraction, and chromatographyPurification is necessary to remove the triphenylphosphine oxide byproduct.[3]

Experimental Protocols

The following protocols provide a detailed methodology for the Wittig methylenation of Tetrahydrothiopyran-4-one.

Protocol 1: Wittig Reaction using n-Butyllithium

This protocol describes the in-situ generation of methylenetriphenylphosphorane using n-butyllithium as the base.

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Tetrahydrothiopyran-4-one

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous THF to the flask.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred suspension. A color change to deep yellow or orange is typically observed upon ylide formation.

  • Stir the mixture at 0 °C for 1 hour to ensure complete ylide generation.

  • In a separate flask, dissolve Tetrahydrothiopyran-4-one (1 equivalent) in anhydrous THF.

  • Add the solution of Tetrahydrothiopyran-4-one dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.[3]

protocol_workflow start Start reagents Combine Methyltriphenylphosphonium bromide and anhydrous THF under inert atmosphere start->reagents cool_0C Cool to 0 °C reagents->cool_0C add_nBuLi Add n-BuLi dropwise cool_0C->add_nBuLi stir_1h Stir at 0 °C for 1h (Ylide formation) add_nBuLi->stir_1h add_ketone Add ketone solution dropwise to ylide at 0 °C stir_1h->add_ketone prepare_ketone Dissolve Tetrahydrothiopyran-4-one in anhydrous THF prepare_ketone->add_ketone warm_rt Warm to room temperature and stir overnight add_ketone->warm_rt tlc_monitor Monitor reaction by TLC warm_rt->tlc_monitor quench Quench with saturated aq. NH4Cl tlc_monitor->quench extract Extract with diethyl ether quench->extract wash_dry Wash with brine and dry over Na2SO4 extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate chromatography Purify by flash column chromatography concentrate->chromatography end End chromatography->end

Caption: Experimental workflow for the Wittig reaction of Tetrahydrothiopyran-4-one.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete ylide formationEnsure anhydrous conditions and use of a strong, fresh base. A distinct color change should be observed.
Steric hindrance of the ketoneIncrease reaction temperature or use a less sterically demanding ylide if applicable.
Ylide instabilityUse the freshly prepared ylide immediately.
Presence of unreacted ketone Insufficient ylideUse a slight excess of the phosphonium salt and base (e.g., 1.1-1.2 equivalents).
Low reactivity of the ylideConsider using a more reactive, non-stabilized ylide.
Difficult separation of product from triphenylphosphine oxide Similar polarity of the product and byproductOptimize chromatographic conditions (e.g., solvent gradient). For non-polar products, precipitation of triphenylphosphine oxide from a non-polar solvent like hexane can be attempted prior to chromatography.

Logical Relationships in the Wittig Reaction

The key steps in the Wittig reaction are interconnected, starting from the generation of the nucleophilic ylide to the final formation of the alkene and the thermodynamically stable phosphine oxide byproduct, which drives the reaction forward.

logical_relationships phosphonium_salt Phosphonium Salt (Ph3P+CH3Br-) ylide Phosphorus Ylide (Ph3P=CH2) phosphonium_salt->ylide + Base strong_base Strong Base (e.g., n-BuLi) strong_base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane + Ketone ketone Tetrahydrothiopyran-4-one ketone->oxaphosphetane alkene Alkene Product (4-Methylidenetetrahydrothiopyran) oxaphosphetane->alkene phosphine_oxide Triphenylphosphine Oxide (Ph3P=O) oxaphosphetane->phosphine_oxide

Caption: Key steps and intermediates in the Wittig reaction.

By following these protocols and considering the factors outlined, researchers can effectively utilize the Wittig reaction for the synthesis of 4-methylidenetetrahydrothiopyran and its derivatives. Careful optimization of the reaction conditions will be key to achieving high yields and purity.

References

Application Notes and Protocols for the Alpha-Halogenation of Tetrahydrothiopyran-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrothiopyran-4-one and its derivatives are pivotal scaffolds in medicinal chemistry and drug discovery, serving as versatile intermediates for the synthesis of a wide range of biologically active heterocyclic compounds.[1] The introduction of a halogen atom at the alpha-position to the carbonyl group significantly enhances the synthetic utility of this scaffold, providing a reactive handle for nucleophilic substitution, elimination, and cross-coupling reactions. These alpha-halogenated derivatives are key building blocks for the synthesis of novel therapeutics, including potential anticancer agents that target critical signaling pathways. This document provides detailed application notes and experimental protocols for the alpha-bromination, alpha-chlorination, and alpha-iodination of tetrahydrothiopyran-4-one derivatives.

Applications in Drug Discovery: Targeting Cancer Signaling Pathways

Derivatives of the thiopyran scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer properties.[2] Notably, certain thiopyran derivatives have been identified as potent inhibitors of key signaling proteins implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4] The alpha-halogenated tetrahydrothiopyran-4-one core provides a strategic starting point for the synthesis of compound libraries aimed at developing novel inhibitors of these pathways.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a crucial regulator of cell growth, survival, proliferation, and differentiation.[3] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. The binding of ligands, such as Epidermal Growth Factor (EGF), to EGFR triggers a cascade of downstream signaling events, primarily through the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways, ultimately leading to the transcription of genes involved in cell proliferation and survival.[4][5]

EGFR_Signaling_Pathway cluster_receptor Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos SOS Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation

Caption: Simplified EGFR Signaling Pathway.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The VEGFR-2 signaling pathway is a primary mediator of angiogenesis.[6] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 on endothelial cells activates downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.[7]

VEGFR2_Signaling_Pathway cluster_receptor_v VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_V PI3K VEGFR2->PI3K_V PKC PKC PLCg->PKC Raf_V Raf PKC->Raf_V MEK_V MEK Raf_V->MEK_V ERK_V ERK MEK_V->ERK_V Nucleus_V Nucleus ERK_V->Nucleus_V Akt_V Akt PI3K_V->Akt_V eNOS eNOS Akt_V->eNOS Akt_V->Nucleus_V Angiogenesis Angiogenesis: Proliferation, Migration, Survival Nucleus_V->Angiogenesis

Caption: Simplified VEGFR-2 Signaling Pathway.

Experimental Protocols

The following protocols provide detailed methodologies for the alpha-halogenation of tetrahydrothiopyran-4-one. These can be adapted for various substituted derivatives.

General Experimental Workflow

The general workflow for the alpha-halogenation of tetrahydrothiopyran-4-one involves the reaction of the ketone with a suitable halogenating agent, followed by workup and purification.

Halogenation_Workflow Start Tetrahydrothiopyran-4-one Derivative Reaction Reaction with Halogenating Agent Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Alpha-Halogenated Product Purification->Product

Caption: General workflow for alpha-halogenation.
Protocol 1: Alpha-Bromination using Pyridine Hydrobromide Perbromide

This protocol describes the alpha-bromination of tetrahydrothiopyran-4-one using a stable and easy-to-handle brominating agent.

Materials:

  • Tetrahydrothiopyran-4-one

  • Pyridine hydrobromide perbromide

  • Glacial acetic acid

  • Diethyl ether or Ethyl acetate

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of Tetrahydrothiopyran-4-one (1 equivalent) in glacial acetic acid, add pyridine hydrobromide perbromide (1.05 equivalents) portion-wise at room temperature.[8]

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash chromatography on silica gel if necessary.

Protocol 2: Alpha-Chlorination using Sulfuryl Chloride (General Procedure)

This protocol outlines a general method for the alpha-chlorination of cyclic ketones, which can be adapted for tetrahydrothiopyran-4-one.

Materials:

  • Tetrahydrothiopyran-4-one

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous dichloromethane (DCM) or other inert solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve tetrahydrothiopyran-4-one (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sulfuryl chloride (1.0-1.2 equivalents) in anhydrous dichloromethane dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench by pouring the mixture into a stirred, saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 3-chloro-tetrahydrothiopyran-4-one by column chromatography on silica gel or distillation under reduced pressure.[5]

Protocol 3: Alpha-Iodination using Molecular Iodine and a Base (General Procedure)

This protocol describes a general method for the alpha-iodination of ketones using molecular iodine in the presence of a base.

Materials:

  • Tetrahydrothiopyran-4-one

  • Iodine (I₂)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A suitable solvent (e.g., tetrahydrofuran (THF), methanol)

  • Saturated sodium thiosulfate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve tetrahydrothiopyran-4-one (1 equivalent) in a suitable solvent in a round-bottom flask.

  • Add the base (e.g., 1.5-2.0 equivalents of potassium carbonate).

  • Add a solution of iodine (1.1-1.5 equivalents) in the same solvent dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash chromatography on silica gel if necessary.

Data Presentation

The following table summarizes representative quantitative data for the alpha-halogenation of cyclic ketones. Note that yields and reaction times may vary depending on the specific derivative of tetrahydrothiopyran-4-one used.

Halogenation ReactionReagent(s)SolventTemperatureTypical Reaction TimeTypical YieldReference
α-Bromination Pyridine hydrobromide perbromideAcetic AcidRoom Temp.1-4 hoursGood to High[8]
α-Chlorination Sulfuryl ChlorideDichloromethane0 °C to RT1-3 hoursModerate to Good[9]
α-Iodination Iodine / BaseTHF or MethanolRoom Temp.2-6 hoursModerate to Good[10]

Conclusion

The alpha-halogenation of tetrahydrothiopyran-4-one derivatives provides a versatile platform for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. The protocols outlined in this document offer practical and adaptable methods for the synthesis of alpha-bromo, alpha-chloro, and alpha-iodo derivatives. The resulting compounds are valuable intermediates for the development of targeted therapies, including inhibitors of critical cancer signaling pathways such as EGFR and VEGFR-2. Further exploration of the biological activities of these halogenated scaffolds is warranted to fully realize their therapeutic potential.

References

Application Notes and Protocols: Synthesis of Spirocyclic Compounds from Tetrahydrothiopyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of diverse spirocyclic compounds utilizing tetrahydrothiopyran-4-one as a versatile starting material. The protocols detailed herein focus on robust and efficient methodologies, including multicomponent reactions and organocatalytic cascade reactions, to generate structurally complex and biologically relevant spiro-heterocycles.

Tetrahydrothiopyran-4-one is a valuable heterocyclic ketone that serves as a key building block in medicinal chemistry.[1] Its unique structural features allow for the construction of spirocyclic systems, which are three-dimensional structures often associated with enhanced biological activity and improved physicochemical properties.[2] The resulting sulfur-containing spirocyclic scaffolds are of significant interest in drug discovery, with applications as anticancer and anti-inflammatory agents.[3]

Key Synthetic Strategies

Two primary strategies for the synthesis of spirocyclic compounds from tetrahydrothiopyran-4-one are highlighted in these notes:

  • Three-Component Reaction for Spiro[tetrahydrothiopyran-4,4'-pyran] Derivatives: This approach involves a one-pot condensation reaction of tetrahydrothiopyran-4-one, an aromatic aldehyde, and an active methylene compound, such as malononitrile. This domino Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization sequence provides a rapid and efficient route to spiro-pyran derivatives.[3]

  • Organocatalytic Cascade Reactions for Spiro[tetrahydrothiopyran-oxindole] Derivatives: Asymmetric organocatalysis enables the stereocontrolled synthesis of chiral spiro[tetrahydrothiopyran-oxindole] compounds. These reactions, such as the Michael-Michael cascade and the sulfa-Michael/aldol cascade, afford products with high enantioselectivity.[1] These spiro-oxindole derivatives have shown potential as inhibitors of the p53-MDM2 protein-protein interaction, a key target in cancer therapy.[1]

Data Presentation

Table 1: Synthesis of Spiro[tetrahydrothiopyran-4,4'-pyran] Derivatives via Three-Component Reaction
EntryAromatic AldehydeProductYield (%)
1Benzaldehyde2-amino-3-cyano-5-phenyl-spiro[tetrahydrothiopyran-4,4'-pyran]92
24-Chlorobenzaldehyde2-amino-5-(4-chlorophenyl)-3-cyano-spiro[tetrahydrothiopyran-4,4'-pyran]95
34-Methylbenzaldehyde2-amino-3-cyano-5-(4-methylphenyl)-spiro[tetrahydrothiopyran-4,4'-pyran]90
44-Methoxybenzaldehyde2-amino-3-cyano-5-(4-methoxyphenyl)-spiro[tetrahydrothiopyran-4,4'-pyran]93

Data is representative of typical yields for this reaction type.

Table 2: Organocatalytic Synthesis of Spiro[tetrahydrothiopyran-oxindole] Derivatives
EntryCascade ReactionCatalystProductYield (%)dree (%)
1Michael-MichaelCinchona-derived SquaramideChiral spiro[tetrahydrothiopyran-oxindole]95>95:598
2Sulfa-Michael/AldolCinchona-derived SquaramideC2-spirooxindole with 3-amino-tetrahydrothiophene moiety92>95:596

dr = diastereomeric ratio, ee = enantiomeric excess. Data is representative of typical outcomes for these reactions.[1]

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of Spiro[tetrahydrothiopyran-4,4'-pyran] Derivatives

Materials:

  • Tetrahydrothiopyran-4-one

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve tetrahydrothiopyran-4-one (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (15 mL).[3]

  • Add a catalytic amount of piperidine (0.1 mmol) to the mixture.[3]

  • Reflux the reaction mixture with stirring for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]

  • After completion of the reaction, cool the mixture to room temperature.[3]

  • The solid product that precipitates out is collected by filtration.[3]

  • Wash the crude product with cold ethanol.[3]

  • Further purify the product by recrystallization from ethanol to afford the pure spiro[tetrahydrothiopyran-4,4'-pyran] derivative.[3]

Protocol 2: Organocatalytic Enantioselective Michael-Michael Cascade Reaction for Spiro[tetrahydrothiopyran-oxindole] Synthesis

Materials:

  • Substituted isatin

  • α,β-unsaturated N-acyl-aryl amine

  • 1,4-dithiane-2,5-diol

  • Cinchona-derived squaramide catalyst

  • Anhydrous dichloromethane (DCM)

  • 4Å molecular sieves

Procedure:

  • To a dried reaction vial containing 4Å molecular sieves, add the substituted isatin (0.2 mmol), the α,β-unsaturated N-acyl-aryl amine (0.24 mmol), 1,4-dithiane-2,5-diol (0.12 mmol), and the cinchona-derived squaramide catalyst (0.02 mmol).[1]

  • Add anhydrous dichloromethane (2.0 mL) to the vial.[1]

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.[1]

  • Upon completion, directly purify the crude mixture by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired spiro[tetrahydrothiopyran-oxindole] product.[1]

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.[1]

  • Determine the enantiomeric excess by High-Performance Liquid Chromatography (HPLC) analysis on a chiral stationary phase.[1]

Mandatory Visualization

G cluster_0 Three-Component Reaction Workflow THTP Tetrahydrothiopyran-4-one Intermediate Domino Reaction (Knoevenagel, Michael, Thorpe-Ziegler) THTP->Intermediate Aldehyde Aromatic Aldehyde Aldehyde->Intermediate Malono Malononitrile Malono->Intermediate Piperidine Piperidine (catalyst) Ethanol, Reflux Piperidine->Intermediate SpiroPyran Spiro[tetrahydrothiopyran-4,4'-pyran] Intermediate->SpiroPyran G cluster_1 Organocatalytic Cascade Reaction Workflow Isatin Substituted Isatin Cascade Michael-Michael Cascade Isatin->Cascade Unsat_Amine α,β-unsaturated N-acyl-aryl amine Unsat_Amine->Cascade Dithiane 1,4-dithiane-2,5-diol Dithiane->Cascade Catalyst Cinchona-derived Squaramide Catalyst DCM, RT Catalyst->Cascade SpiroOxindole Spiro[tetrahydrothiopyran-oxindole] Cascade->SpiroOxindole G cluster_2 p53-MDM2 Signaling Pathway MDM2 MDM2 (E3 Ubiquitin Ligase) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitination Degradation Proteasomal Degradation p53->Degradation Targeted for Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Induces Spiro Spiro[tetrahydrothiopyran-oxindole] (Inhibitor) Spiro->MDM2 Inhibits

References

Application Notes and Protocols: Tetrahydrothiopyran-4-carbonitrile as a Precursor for Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrothiopyran-4-carbonitrile is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its unique three-dimensional structure, conferred by the saturated thiopyran ring, coupled with the reactive and pharmacologically relevant nitrile functionality, makes it a valuable precursor for the synthesis of a diverse range of therapeutic agents.[1] The sulfur atom within the ring influences key physicochemical properties such as lipophilicity and metabolic stability, while the nitrile group can act as a bioisostere for carbonyl or hydroxyl groups and participate in crucial interactions with enzyme active sites.[1] This document provides detailed application notes and protocols for leveraging this compound in the development of novel therapeutic agents, with a focus on its application in the synthesis of acaricides and its potential in the development of anticancer agents.

I. Acaricidal Agents Derived from Tetrahydrothiopyran Scaffolds

Derivatives of the tetrahydrothiopyran skeleton have demonstrated potent acaricidal activity, offering a promising avenue for the development of new agents to control parasitic mites like Psoroptes cuniculi.

Quantitative Data Summary

A study on a series of thirty-two synthesized tetrahydrothiopyran derivatives revealed several compounds with significant acaricidal activity, outperforming the commercial acaricide Ivermectin. The data for the most potent compound, b10 , is summarized below.

CompoundTarget OrganismLC50 (µg/mL)LC50 (mM)LT50 (hours at 4.5 mM)Reference
b10 Psoroptes cuniculi62.30.122.2[2]
IvermectinPsoroptes cuniculi223.30.268.7[2]
Experimental Protocols

Protocol 1: Synthesis of Tetrahydrothiopyran-4-one (Precursor)

A common and reliable method for synthesizing the precursor ketone, Tetrahydrothiopyran-4-one, is through a Dieckmann condensation followed by decarboxylation.

Step 1: Synthesis of Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate

  • Suspend sodium hydride (60% dispersion in mineral oil, 4.0 g, 100 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) under an inert atmosphere.

  • Add a solution of dimethyl 3,3'-thiodipropionate (20.6 g, 100 mmol) in anhydrous THF (50 mL) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 1 hour.

  • After cooling to room temperature, quench the reaction by the slow addition of 1 M hydrochloric acid until the pH reaches 6-7.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate.

Step 2: Synthesis of Tetrahydrothiopyran-4-one

  • Suspend the crude product from Step 1 in a 10% aqueous solution of sulfuric acid (150 mL).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain Tetrahydrothiopyran-4-one.

Protocol 2: Synthesis of this compound

The conversion of the ketone to the nitrile can be achieved via a Shapiro-type reaction.

  • Convert Tetrahydrothiopyran-4-one to its p-toluenesulfonylhydrazone (tosylhydrazone) by reacting it with p-toluenesulfonylhydrazide in a suitable solvent like ethanol.

  • Treat the resulting tosylhydrazone with a strong base (e.g., two equivalents of n-butyllithium) in an ethereal solvent.

  • Quench the reaction with a suitable electrophile that can introduce the nitrile group, such as cyanogen bromide.

  • Purify the resulting this compound using column chromatography.

Protocol 3: In Vitro Acaricidal Activity Assay

  • Collect adult Psoroptes cuniculi mites from infested rabbits.

  • Prepare various concentrations of the test compounds (e.g., derivative b10) and the positive control (Ivermectin) in a suitable solvent (e.g., acetone).

  • Apply a thin layer of the test solution to the inner surface of a petri dish and allow the solvent to evaporate.

  • Place a fixed number of mites (e.g., 20-30) in each petri dish.

  • Seal the dishes and incubate at a controlled temperature and humidity.

  • Observe and record mite mortality at specific time intervals (e.g., every hour for 24 hours) under a stereomicroscope.

  • Calculate the LC50 (median lethal concentration) and LT50 (median lethal time) values using probit analysis.

Signaling Pathway and Mechanism of Action

Molecular docking studies suggest that the acaricidal activity of these tetrahydrothiopyran derivatives may be attributed to the inhibition of Acetylcholinesterase (AChE) , a critical enzyme in the nervous system of insects and mites.[2] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing paralysis and death of the mite.

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibitor Mechanism of Action ACh Acetylcholine AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase ACh->AChE Hydrolyzed by Postsynaptic Neuron Postsynaptic Neuron AChR->Postsynaptic Neuron Signal Transduction Choline Choline AChE->Choline Acetate Acetate AChE->Acetate THTP_derivative Tetrahydrothiopyran Derivative (e.g., b10) THTP_derivative->AChE Inhibits

Acetylcholinesterase Inhibition by Tetrahydrothiopyran Derivatives.

II. Anticancer Potential of Related Heterocyclic Carbonitriles

While direct clinical applications of this compound derivatives in oncology are still under investigation, structurally related heterocyclic carbonitriles have shown significant promise as anticancer agents. These compounds often target key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data Summary: EGFR Inhibitors

A novel 2-amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile, a compound sharing the core 2-amino-carbonitrile moiety with potential derivatives of tetrahydrothiopyran, has been synthesized and evaluated for its inhibitory activity against Epidermal Growth Factor Receptor (EGFR).

CompoundTargetIC50 (µM)Reference
2-amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrileEGFRWT3.27 ± 0.72[1]
EGFRT790M1.92 ± 0.05[1]
Erlotinib (Reference)EGFRWTNot specified[1]
Gefitinib (Reference)EGFRWTNot specified[1]
Experimental Protocols

Protocol 4: Synthesis of a 4H-Benzo[h]chromene-3-carbonitrile Derivative

  • Combine 4-methoxynaphthalen-1-ol (0.01 mol), 2-bromobenzaldehyde (0.01 mol), malononitrile (0.01 mol), and piperidine (0.5 mL) in 30 mL of absolute ethanol.

  • Subject the mixture to microwave irradiation at 140 °C (400 W) for 2 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and dry.

  • Recrystallize the product from a suitable solvent to obtain the pure compound.

Protocol 5: In Vitro EGFR Kinase Inhibition Assay (HTRF)

  • Prepare a solution of the test compound in DMSO.

  • In a 384-well plate, incubate the recombinant human EGFR kinase domain (wild-type or T790M mutant) with the test compound in enzymatic buffer for 5 minutes.

  • Initiate the kinase reaction by adding ATP and the substrate (e.g., a biotinylated peptide).

  • Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding a detection mixture containing Eu3+-cryptate labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Calculate the ratio of the two emission signals and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a common event in many types of cancer.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR STAT STAT Pathway Dimerization->STAT Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription PI3K_AKT_mTOR->Transcription STAT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Heterocyclic Carbonitrile (EGFR Inhibitor) Inhibitor->Dimerization Inhibits

EGFR Signaling Pathway and Point of Inhibition.

III. Logical Workflow for Drug Discovery from this compound

The development of novel therapeutic agents from this precursor follows a structured drug discovery workflow.

Drug_Discovery_Workflow start Start: This compound synthesis Synthesis of Diverse Derivative Library start->synthesis screening High-Throughput Screening (HTS) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Studies (In vivo efficacy, toxicology) lead_opt->preclinical clinical Clinical Trials preclinical->clinical drug New Therapeutic Agent clinical->drug

Drug Discovery Workflow from the Precursor.

Conclusion

This compound represents a privileged scaffold for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the identification of potent molecules with various biological activities, including acaricidal and potentially anticancer properties. The detailed protocols and data presented herein serve as a valuable resource for researchers aiming to explore the full therapeutic potential of this promising precursor. Further investigations into the synthesis and biological evaluation of novel derivatives are warranted to unlock new treatment modalities for a range of diseases.

References

Application Notes and Protocols for the Stereoselective Synthesis of Tetrahydrothiopyran-4-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrahydrothiopyran-4-carbonitrile and its analogs are important heterocyclic scaffolds in medicinal chemistry and drug development. The stereochemical orientation of substituents on the tetrahydrothiopyran ring can significantly influence biological activity. Therefore, the development of robust stereoselective synthetic methods is of great interest. These application notes provide detailed protocols for the stereoselective synthesis of this compound analogs, primarily focusing on a two-stage strategy: the initial diastereoselective synthesis of a tetrahydrothiopyran-4-one precursor, followed by the stereospecific conversion of the ketone functionality to a carbonitrile group.

Strategy 1: Diastereoselective Synthesis of Tetrahydrothiopyran-4-one Precursors

A reliable method for establishing the stereochemistry of the tetrahydrothiopyran ring is the diastereoselective synthesis of 2,6-disubstituted tetrahydrothiopyran-4-ones. Phase-transfer catalysis has proven effective for the synthesis of both cis and trans isomers from diarylideneacetones and a sulfur source.[1][2]

Experimental Protocol: Phase-Transfer Catalyzed Synthesis of trans-2,6-Diaryl-tetrahydrothiopyran-4-one

This protocol is adapted from established phase-transfer catalyzed methods for the synthesis of the trans isomer.[2]

Reaction Scheme:

G cluster_0 Diaryl-tetrahydrothiopyran-4-one Synthesis Reactant Diaryl-ideneacetone Product trans-2,6-Diaryl- tetrahydrothiopyran-4-one Reactant->Product + SulfurSource Na2S·9H2O SulfurSource->Product + Catalyst Phase-Transfer Catalyst (e.g., Aliquat 336) Catalyst->Product Catalyst Solvent Biphasic Solvent (e.g., MTBE/Buffer) Solvent->Product Solvent

Caption: Workflow for the phase-transfer catalyzed synthesis of trans-2,6-diaryl-tetrahydrothiopyran-4-ones.

Materials:

  • Diarylideneacetone (1.0 equiv)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) (1.2 equiv)

  • Aliquat 336 (0.1 equiv)

  • Methyl tert-butyl ether (MTBE)

  • Buffer solution (e.g., phosphate buffer, pH 7)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add the diarylideneacetone, sodium sulfide nonahydrate, and Aliquat 336.

  • Add a biphasic solvent system of MTBE and buffer solution.

  • Stir the reaction mixture vigorously at 4°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with MTBE.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the trans-2,6-diaryltetrahydrothiopyran-4-one.

Quantitative Data for Diastereoselective Synthesis
EntryDiaryl-ideneacetone SubstituentProduct IsomerYield (%)Diastereomeric Excess (%)Reference
1PhenyltransHigh>95[2]
24-ChlorophenyltransHigh>95[2]
34-MethoxyphenyltransHigh>95[2]

Strategy 2: Stereoselective Conversion of Tetrahydrothiopyran-4-one to this compound

The stereochemistry at the C4 position is established by the stereoselective reduction of the ketone to an alcohol, followed by a nucleophilic substitution with cyanide that proceeds with inversion of configuration.

Step 2a: Stereoselective Reduction of Tetrahydrothiopyran-4-one

The choice of hydride reagent dictates the stereochemical outcome of the alcohol product.[3]

  • For the cis (axial) alcohol: Small, unhindered hydride reagents like sodium borohydride (NaBH₄) are used, which attack from the less hindered equatorial face.[3]

  • For the trans (equatorial) alcohol: Bulky hydride reagents such as L-Selectride are employed, which attack from the more hindered axial face.[3]

G cluster_ketone cluster_alcohols cluster_reagents Ketone Tetrahydrothiopyran-4-one NaBH4 NaBH4 L_Selectride L-Selectride Axial_OH cis (axial) Alcohol Equatorial_OH trans (equatorial) Alcohol NaBH4->Axial_OH Equatorial Attack L_Selectride->Equatorial_OH Axial Attack

Caption: Stereoselective reduction of tetrahydrothiopyran-4-one to cis and trans alcohols.

Experimental Protocol: Synthesis of cis-Tetrahydrothiopyran-4-ol

Materials:

  • Tetrahydrothiopyran-4-one (1.0 equiv)

  • Sodium borohydride (NaBH₄) (1.1 equiv)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the tetrahydrothiopyran-4-one in methanol and cool the solution to 0°C in an ice bath.

  • Add sodium borohydride portion-wise, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C and monitor by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to give the crude cis-tetrahydrothiopyran-4-ol.

  • Purify by column chromatography if necessary.

Step 2b: Conversion of Alcohol to Carbonitrile via Tosylation and Cyanide Displacement

This two-step, one-pot procedure converts the alcohol to a tosylate, which is a good leaving group, followed by an SN2 reaction with a cyanide salt to introduce the nitrile group with inversion of stereochemistry.[4]

G cluster_workflow Alcohol to Nitrile Conversion Alcohol Stereochemically Pure Tetrahydrothiopyran-4-ol Tosylate Intermediate Tosylate Alcohol->Tosylate Nitrile This compound (Inverted Stereochemistry) Tosylate->Nitrile Reagent1 p-Toluenesulfonyl chloride, Pyridine Reagent2 Sodium Cyanide, DMSO

Caption: Workflow for the conversion of an alcohol to a nitrile with inversion of stereochemistry.

Experimental Protocol: Synthesis of this compound

Materials:

  • cis- or trans-Tetrahydrothiopyran-4-ol (1.0 equiv)

  • p-Toluenesulfonyl chloride (1.2 equiv)

  • Pyridine (as solvent)

  • Sodium cyanide (NaCN) (1.5 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the tetrahydrothiopyran-4-ol in pyridine and cool to 0°C.

  • Add p-toluenesulfonyl chloride portion-wise and stir the mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir until the formation of the tosylate is complete (monitor by TLC).

  • Remove the pyridine under reduced pressure.

  • Dissolve the crude tosylate in DMSO.

  • Add sodium cyanide and heat the reaction mixture (e.g., to 80-100°C).

  • Monitor the reaction by TLC for the disappearance of the tosylate and formation of the nitrile.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the this compound.

Alternative Conversion: Via Tosylhydrazone

An alternative to the reduction-substitution pathway involves the conversion of the tetrahydrothiopyran-4-one to its p-toluenesulfonylhydrazone (tosylhydrazone). Subsequent treatment with a cyanide source can yield the desired carbonitrile.[4] This method may be advantageous in some cases but may require harsher conditions.

Summary

The stereoselective synthesis of this compound analogs can be effectively achieved through a multi-step sequence starting from readily available precursors. The key to controlling the stereochemistry lies in the diastereoselective formation of a substituted tetrahydrothiopyran-4-one, followed by a stereocontrolled reduction and subsequent nucleophilic substitution to install the nitrile group. The protocols provided herein offer a robust framework for researchers in the field of medicinal and synthetic chemistry to access these valuable compounds.

References

Application Notes: Synthesis of (±)-Tapentadol Utilizing Tetrahydrothiopyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(±)-Tapentadol is a centrally acting analgesic with a dual mechanism of action, functioning as both a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor.[1][2] This profile provides effective pain relief for both nociceptive and neuropathic pain.[2] A scalable and efficient synthesis of (±)-Tapentadol has been developed using Tetrahydrothiopyran-4-one as a key five-carbon source.[1][3] This approach offers a practical route to the target molecule with good diastereoselectivity.[3] These application notes provide a detailed protocol for the synthesis of (±)-Tapentadol from Tetrahydrothiopyran-4-one, intended for researchers, scientists, and professionals in drug development.

Synthetic Pathway Overview

The synthesis commences with the Mannich reaction of Tetrahydrothiopyran-4-one to introduce an aminomethyl group. Subsequent Grignard reaction with 3-methoxyphenylmagnesium bromide, followed by reduction and Raney Nickel desulfurization, leads to the formation of the carbon skeleton of Tapentadol. The final step involves demethylation of the methoxy group to yield the desired phenolic hydroxyl group of (±)-Tapentadol.

Experimental Data

The following table summarizes the quantitative data for the key steps in the synthesis of (±)-Tapentadol from Tetrahydrothiopyran-4-one.

StepReactionStarting Material (SM)Key ReagentsProductYield (%)
1Mannich ReactionTetrahydrothiopyran-4-one (6)Formaldehyde (37% aq.), Dimethylamine (40% aq.), DMSO3-((Dimethylamino)methyl)tetrahydro-4H-thiopyran-4-one (5a)-
2Grignard Reaction3-((Dimethylamino)methyl)tetrahydro-4H-thiopyran-4-one (5a)3-Methoxyphenylmagnesium bromide, THF3-((Dimethylamino)methyl)-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol (4)82
3Reduction3-((Dimethylamino)methyl)-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol (4)NaBH₄, Trifluoroacetic acid, CH₂Cl₂1-(4-(3-Methoxyphenyl)tetrahydro-2H-thiopyran-3-yl)-N,N-dimethylmethanamine (7)-
4Desulfurization1-(4-(3-Methoxyphenyl)tetrahydro-2H-thiopyran-3-yl)-N,N-dimethylmethanamine (7)Raney Ni, Ethanol3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine (9)-
5Demethylation3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine (9)Hydrobromic acid (48% aq.)3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol (3a) ((±)-Tapentadol)96

Experimental Protocols

A detailed methodology for each key experimental step is provided below.

Step 1: Synthesis of 3-((Dimethylamino)methyl)tetrahydro-4H-thiopyran-4-one (5a) [3]

  • To a 5 L reaction vessel equipped with a mechanical stirrer, add Tetrahydrothiopyran-4-one (100.0 g, 860.7 mmol), formaldehyde (37% aq. solution, 34.92 mL, 430.3 mmol), dimethylamine (40% aq. solution, 53.3 mL, 473 mmol), and DMSO (1.5 L).

  • Stir the reaction mixture for 24 hours.

  • After completion, extract the reaction mixture three times with ethyl acetate (1 x 1.5 L, then 2 x 1 L).

  • Acidify the combined organic layer to pH 2 using 2 N HCl to form the hydrochloride salt.

  • Extract the hydrochloride salt into water (2 x 1.5 L).

  • The aqueous solution containing the product is used directly in the next step.

Step 2: Synthesis of 3-((Dimethylamino)methyl)-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol (4) [3]

  • Prepare 3-methoxyphenylmagnesium bromide in a separate flask.

  • To the aqueous solution of 3-((dimethylamino)methyl)tetrahydro-4H-thiopyran-4-one hydrochloride from the previous step, add THF.

  • Slowly add the prepared Grignard reagent to the reaction mixture at 0 °C.

  • Allow the reaction to proceed until completion (monitored by TLC).

  • Quench the reaction by the slow addition of saturated NH₄Cl solution (25 mL) at 0 °C.

  • Extract the product with ethyl acetate (1 x 1.5 L, then 1 x 1 L).

  • Concentrate the combined organic layers to yield the product as a yellow oil (58.2 g, 82% yield, as a single diastereomer).

Step 3: Synthesis of 1-(4-(3-Methoxyphenyl)tetrahydro-2H-thiopyran-3-yl)-N,N-dimethylmethanamine (7) [3]

  • To a stirred solution of trifluoroacetic acid (150 mL) under an inert atmosphere, slowly add NaBH₄ (91 g, 2.4 mol) at 0 °C.

  • Add a solution of 3-((dimethylamino)methyl)-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol (4) (45.0 g, 160 mmol) in CH₂Cl₂ (250 mL) to the reaction mixture at the same temperature.

  • Allow the reaction mixture to stir for 6 hours at ambient temperature.

  • After completion, pour the reaction mixture into ice water (600 mL).

  • Add saturated Na₂CO₃ solution to the mixture until the pH reaches 9.

  • Extract the product and concentrate the organic layers to obtain the desired compound.

Step 4: Synthesis of 3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine (9)

  • To a solution of 1-(4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-3-yl)-N,N-dimethylmethanamine (7) in ethanol, add a slurry of Raney Nickel.

  • Stir the reaction mixture under a hydrogen atmosphere at a specified pressure and temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture to remove the Raney Nickel.

  • Concentrate the filtrate to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Step 5: Synthesis of 3-(1-(Dimethylamino)-2-methylpentan-3-yl)phenol (3a) ((±)-Tapentadol) [3]

  • A mixture of 3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine (9) (51.0 g, 217 mmol) and aqueous hydrobromic acid (48%, 300 mL) is heated with stirring to 100–110 °C for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Add sodium bicarbonate to the reaction mixture until the pH reaches 9.

  • Extract the resulting mixture with ethyl acetate (500 mL).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to give 3-(1-(dimethylamino)-2-methylpentan-3-yl)phenol (3a) (46 g, 96%) as a pale-yellow oil.

Visualizations

The following diagram illustrates the synthetic workflow for the preparation of (±)-Tapentadol from Tetrahydrothiopyran-4-one.

Synthesis_of_Tapentadol cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Reduction cluster_3 Step 4: Desulfurization cluster_4 Step 5: Demethylation Tetrahydrothiopyran_4_one Tetrahydrothiopyran-4-one (6) Mannich_Product 3-((Dimethylamino)methyl)tetrahydro- 4H-thiopyran-4-one (5a) Tetrahydrothiopyran_4_one->Mannich_Product Formaldehyde, Dimethylamine, DMSO Grignard_Product 3-((Dimethylamino)methyl)-4-(3-methoxyphenyl) tetrahydro-2H-thiopyran-4-ol (4) Mannich_Product->Grignard_Product 3-Methoxyphenyl- magnesium bromide, THF Reduction_Product 1-(4-(3-Methoxyphenyl)tetrahydro-2H-thiopyran-3-yl) -N,N-dimethylmethanamine (7) Grignard_Product->Reduction_Product NaBH4, TFA, CH2Cl2 Desulfurization_Product 3-(3-Methoxyphenyl)-N,N,2-trimethyl- pentan-1-amine (9) Reduction_Product->Desulfurization_Product Raney Ni, EtOH, H2 Tapentadol (±)-Tapentadol (3a) Desulfurization_Product->Tapentadol HBr (48% aq.)

Caption: Synthetic route of (±)-Tapentadol from Tetrahydrothiopyran-4-one.

References

Troubleshooting & Optimization

Improving yield and purity in Tetrahydrothiopyran-4-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Tetrahydrothiopyran-4-one, with a focus on improving both yield and purity. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Tetrahydrothiopyran-4-one, particularly through the common Dieckmann cyclization route.

Issue 1: Low or No Product Yield

Low or non-existent yields are a frequent challenge. The following table outlines potential causes and their corresponding solutions.

Potential CauseRecommended Solution(s)
Inactive Base Sodium methoxide (NaOMe) is highly sensitive to moisture and can deactivate. Use a freshly opened bottle of high-quality NaOMe or prepare it in situ. Ensure all glassware is thoroughly flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
Low Reaction Temperature The intramolecular condensation may be too slow at lower temperatures. Ensure the reaction mixture is heated to reflux to drive the condensation to completion.[1]
Impure Starting Material The purity of the starting diester, dimethyl 3,3'-thiodipropanoate, is critical for achieving high yields. Purify the diester by vacuum distillation before use.[1]

A logical workflow for troubleshooting low yield is presented below.

G cluster_start Start: Low Yield Observed cluster_checks Initial Checks cluster_solutions Corrective Actions cluster_outcome Outcome start Low or No Product Yield check_base Check Base Quality (Fresh? Anhydrous?) start->check_base check_conditions Verify Reaction Conditions (Anhydrous? Reflux Temp?) start->check_conditions check_sm Analyze Starting Material Purity start->check_sm sol_base Use Fresh/In Situ NaOMe Under Inert Atmosphere check_base->sol_base sol_conditions Ensure Reflux & Dry Conditions check_conditions->sol_conditions sol_sm Purify Starting Material (Vacuum Distillation) check_sm->sol_sm outcome Improved Yield sol_base->outcome sol_conditions->outcome sol_sm->outcome

Troubleshooting workflow for low product yield.
Issue 2: Formation of Side Products

The presence of impurities can complicate purification and reduce the overall yield.

Potential CauseRecommended Solution(s)
Intermolecular Condensation At high concentrations, an intermolecular reaction can compete with the desired intramolecular cyclization. Performing the reaction under high-dilution conditions will favor the formation of the desired product.[1]
Cleavage of Sulfide Linkage The sulfide bond in the starting material can be cleaved at elevated temperatures, especially in the presence of a strong base.[1] While reflux is necessary, avoid excessively high temperatures for extended periods.[1]
Formation of Isomeric Byproducts The formation of different ring isomers can sometimes occur in Dieckmann cyclizations.[1] These isomers can often be separated by column chromatography.[1]
Issue 3: Difficult Purification

The physical properties of the product and impurities can make purification challenging.

Potential CauseRecommended Solution(s)
Oily Product The crude product may be an oil, which makes crystallization difficult.[1] Consider converting the ketone to a crystalline derivative (e.g., an oxime or semicarbazone) for purification, followed by hydrolysis back to the ketone.[1]
Co-eluting Impurities Byproducts may have similar polarities to the desired product, complicating separation by column chromatography.[1] Optimize the chromatography by trying a different solvent system or a different stationary phase. High-performance liquid chromatography (HPLC) can also be used for small-scale purification.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing Tetrahydrothiopyran-4-one?

A1: The Dieckmann cyclization of dimethyl 3,3'-thiodipropanoate is a widely used and generally reliable method.[1] This intramolecular condensation is base-catalyzed and typically provides the desired cyclic β-keto ester, which is then hydrolyzed and decarboxylated to yield Tetrahydrothiopyran-4-one.[1]

Q2: What are the critical parameters to control for a successful Dieckmann cyclization?

A2: The most critical parameters are the quality of the base (sodium methoxide), the exclusion of moisture from the reaction, and maintaining the proper reaction temperature to ensure the reaction goes to completion.[1] The purity of the starting diester is also crucial.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate that the reaction is proceeding. For more quantitative analysis, Gas Chromatography (GC) can be utilized.

Q4: What are the expected yield and purity for the Dieckmann cyclization route?

A4: Under optimized conditions, the yield for the Dieckmann cyclization followed by hydrolysis and decarboxylation can range from 60% to over 80%.[1] While the purity of the crude product can vary, a purity of >95% is typically achievable after purification by vacuum distillation or column chromatography.[1]

Q5: Are there alternative synthetic routes to Tetrahydrothiopyran-4-one?

A5: Yes, other less common routes exist. These include the reaction of 1,5-dihalopentan-3-ones with a sulfide source and various cycloaddition reactions.[1] The choice of the synthetic route may depend on the availability of starting materials and the desired scale of the synthesis.[1]

Experimental Protocols

Dieckmann Cyclization, Hydrolysis, and Decarboxylation

This protocol details the synthesis of Tetrahydrothiopyran-4-one from dimethyl 3,3'-thiodipropanoate.

Step 1: Dieckmann Cyclization

  • Preparation : Under an inert atmosphere (e.g., argon or nitrogen), equip a round-bottom flask with a reflux condenser and a magnetic stirrer.[2]

  • Base Addition : Add sodium methoxide (1.2 equivalents) to the flask, followed by anhydrous toluene to create a suspension.[1]

  • Diester Addition : Add a solution of dimethyl 3,3'-thiodipropanoate (1.0 equivalent) in anhydrous toluene dropwise to the stirred suspension over 30 minutes.[1]

  • Reaction : Heat the mixture to reflux and maintain for 2-4 hours.[1] Monitor the reaction by TLC until the starting material is consumed.[1]

Step 2: Hydrolysis and Decarboxylation

  • Work-up : Cool the reaction mixture in an ice bath and quench by the slow addition of concentrated hydrochloric acid until the solution is acidic.[1]

  • Extraction : Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).[1]

  • Washing : Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.[1]

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[1]

  • Purification : Purify the crude product by vacuum distillation or column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).[1]

The general experimental workflow is depicted in the following diagram.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product prep Prepare Anhydrous Setup (Inert Atmosphere) add_base Add NaOMe in Toluene prep->add_base add_diester Add Diester Solution (Dropwise) add_base->add_diester reflux Heat to Reflux (2-4h) Monitor by TLC add_diester->reflux quench Cool and Quench with HCl reflux->quench extract Extract with Et2O quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify (Distillation or Chromatography) dry->purify product Tetrahydrothiopyran-4-one purify->product

Experimental workflow for the synthesis of Tetrahydrothiopyran-4-one.

Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of Tetrahydrothiopyran-4-one via the Dieckmann cyclization route.

ParameterValue/ConditionExpected Outcome
Starting Material Dimethyl 3,3'-thiodipropanoateHigh purity (>98%) is recommended.
Base Sodium methoxide (1.2 eq)Freshly prepared or high-quality commercial grade.[1]
Solvent Anhydrous TolueneHigh dilution conditions are preferred.
Temperature RefluxEssential for driving the reaction to completion.[1]
Reaction Time 2-4 hoursMonitor by TLC for completion.[1]
Yield 60-80%Highly dependent on reaction conditions.[1]
Purity (after purification) >95%Achievable with vacuum distillation or column chromatography.[1]

References

Technical Support Center: Optimization of Dieckmann Condensation for Thiopyran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Dieckmann condensation for the synthesis of thiopyran derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the Dieckmann condensation and how is it applied to the synthesis of thiopyran derivatives?

A1: The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a cyclic β-keto ester.[1][2] For the synthesis of thiopyran derivatives, a diester containing a sulfur atom in the chain, such as a substituted 3,3'-thiodipropionate ester, is used as the starting material.[3] The reaction leads to the formation of a tetrahydrothiopyran-4-one scaffold, which is a valuable heterocyclic motif in medicinal chemistry.[3] The reaction works best for forming five- and six-membered rings.[4][5]

Q2: What is the general mechanism of the Dieckmann condensation?

A2: The mechanism is analogous to the Claisen condensation.[2] It involves the following steps:

  • A strong base deprotonates the α-carbon of one of the ester groups to form an enolate.[6]

  • The enolate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate.[6]

  • This intermediate eliminates an alkoxide group to yield the cyclic β-keto ester.[1]

  • The resulting β-keto ester is deprotonated by the alkoxide base in an essentially irreversible step that drives the reaction to completion.[4]

  • An acidic workup is required to protonate the enolate and yield the final product.[7]

Q3: Which bases are typically used for this reaction?

A3: A variety of strong bases can be used, and the choice of base is crucial for reaction optimization. Common bases include:

  • Sodium ethoxide (NaOEt)[3]

  • Sodium hydride (NaH)[3][6]

  • Potassium tert-butoxide (t-BuOK)[8]

  • Lithium diisopropylamide (LDA)[8]

  • Lithium bis(trimethylsilyl)amide (LHMDS)[8]

To avoid side reactions like transesterification, the alkoxide base should match the alcohol portion of the ester.[1] Sterically hindered bases like LDA and LHMDS are often used in aprotic solvents to minimize side reactions.[8]

Q4: What solvents are suitable for the Dieckmann condensation of thiopyran derivatives?

A4: The choice of solvent can significantly impact the reaction outcome. Commonly used solvents include:

  • Toluene[3][6]

  • Tetrahydrofuran (THF)[3][8]

  • Benzene[8]

  • Anhydrous ethanol[8]

Polar aprotic solvents like THF can enhance the stability of the enolate, while non-polar solvents such as toluene may help reduce side reactions.[8]

Q5: How can I purify the final thiopyran derivative?

A5: Purification of the resulting β-keto thioester is typically achieved through standard laboratory techniques. After an acidic workup to neutralize the reaction, the product is extracted into an organic solvent.[3] The organic layer is then washed, dried, and concentrated.[3] The crude product can be further purified by flash column chromatography.[6]

Troubleshooting Guides

Issue 1: Low or No Yield

Q: My Dieckmann condensation is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A: Low or no yield is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow:

low_yield_troubleshooting start Low or No Yield check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents sub_reagents1 Purity of starting diester? check_reagents->sub_reagents1 check_conditions 2. Evaluate Reaction Conditions sub_conditions1 Base appropriate for substrate? check_conditions->sub_conditions1 check_workup 3. Review Workup & Purification solution_workup Ensure complete quenching and proper extraction. Optimize chromatography. check_workup->solution_workup sub_reagents2 Base activity? sub_reagents1->sub_reagents2 Pure solution_reagents1 Purify starting material (distillation/chromatography). sub_reagents1->solution_reagents1 Impure sub_reagents3 Anhydrous conditions? sub_reagents2->sub_reagents3 Active solution_reagents2 Use fresh, properly stored base. Titrate if necessary. sub_reagents2->solution_reagents2 Inactive sub_reagents3->check_conditions Dry solution_reagents3 Dry solvent and glassware. Run under inert atmosphere (N2/Ar). sub_reagents3->solution_reagents3 Wet sub_conditions2 Solvent optimal? sub_conditions1->sub_conditions2 Yes solution_conditions1 Screen different bases (e.g., NaH, NaOEt, t-BuOK, LDA). sub_conditions1->solution_conditions1 No sub_conditions3 Temperature and time sufficient? sub_conditions2->sub_conditions3 Yes solution_conditions2 Test various aprotic solvents (e.g., THF, Toluene). sub_conditions2->solution_conditions2 No sub_conditions3->check_workup Yes solution_conditions3 Increase temperature or reaction time. Monitor by TLC. sub_conditions3->solution_conditions3 No

Caption: Troubleshooting workflow for low or no yield in Dieckmann condensation.

Possible Causes and Solutions:

  • Inactive Base: The base (e.g., NaH, NaOEt) may have degraded due to improper storage.

    • Solution: Use a fresh batch of the base. For NaH, ensure the mineral oil has been properly washed away with a dry solvent if required by the protocol. For alkoxides, prepare them fresh if possible.

  • Presence of Water or Protic Impurities: The Dieckmann condensation requires anhydrous conditions as the enolate intermediate is strongly basic and will be quenched by water or alcohols.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Reaction Conditions: The chosen base, solvent, temperature, or reaction time may not be suitable for your specific substrate.

    • Solution: Systematically screen different reaction parameters. For example, if using NaOEt in ethanol yields poor results, try NaH in an aprotic solvent like THF or toluene.[3][8] Increasing the temperature can also drive the reaction forward, but monitor for decomposition.

  • Reverse Reaction: The Dieckmann condensation is an equilibrium process. If the product does not have an enolizable proton, the reverse reaction can compete, leading to low yields.[2]

    • Solution: This is less common with the target thiopyran derivatives which do have an acidic proton. However, ensuring a sufficiently strong base is used in at least a stoichiometric amount is crucial to deprotonate the product and drive the equilibrium forward.[9]

Issue 2: Formation of Side Products

Q: I am observing significant side products in my reaction mixture. What are the likely side reactions and how can I suppress them?

A: The formation of side products can complicate purification and reduce the yield of the desired thiopyran derivative.

Logical Relationship of Side Products and Solutions:

side_products start Side Product Formation side_product1 Intermolecular Claisen Condensation (Dimerization) start->side_product1 side_product2 Transesterification start->side_product2 side_product3 Elimination/Decomposition start->side_product3 solution1 Use high dilution conditions. Slowly add substrate to the base. side_product1->solution1 solution2 Match the alkoxide base to the ester's alcohol component (e.g., NaOEt for ethyl esters). side_product2->solution2 solution3 Use lower reaction temperatures. Employ non-nucleophilic, hindered bases (e.g., LDA, LHMDS). side_product3->solution3

Caption: Common side products in Dieckmann condensation and their mitigation strategies.

Common Side Reactions and Mitigation Strategies:

  • Intermolecular Claisen Condensation: Instead of cyclizing, two molecules of the diester can react with each other, leading to dimers or polymers. This is more common when forming larger rings but can occur with six-membered rings as well.[8]

    • Mitigation: Employ high-dilution conditions. This can be achieved by slowly adding the diester substrate to a solution of the base, which keeps the instantaneous concentration of the diester low, thus favoring the intramolecular reaction.

  • Transesterification: If the alkoxide base used does not match the ester (e.g., using sodium methoxide with an ethyl ester), a mixture of ester products can be formed.[1]

    • Mitigation: Always match the alkoxide to the ester group. For example, use sodium ethoxide for ethyl esters. Alternatively, use a base that is not an alkoxide, such as sodium hydride (NaH) or LDA.

  • Decomposition: The starting material or product may be unstable under the reaction conditions, especially at high temperatures. The thioether linkage in the substrate could also be susceptible to certain reagents.

    • Mitigation: Use lower reaction temperatures. Modern methods often employ sterically hindered, non-nucleophilic bases like LDA or LHMDS, which can be effective at lower temperatures, thus minimizing decomposition and other side reactions.[8]

Quantitative Data Summary

The following table summarizes various reaction conditions for the synthesis of tetrahydrothiopyran-4-one derivatives via Dieckmann condensation, compiled from literature sources. This data can serve as a starting point for optimization.

SubstrateBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
Diethyl 3,3'-thiodipropionateNaH (1.0)TolueneReflux2075[6]
Diethyl 3,3'-thiodipropionateNaOEt (1.1)TolueneReflux4~70[3]
Substituted ThiodipropionateLiHMDS (1.2)THF-78 to RT12>74[8]
Diethyl 3,3'-thiodipropionatet-BuOK (1.1)THFRT16Variable[8]
Diethyl 3,3'-thiodipropionateNaH (1.1)THFReflux6~65[3]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-oxothiane-3-carboxylate using Sodium Hydride

This protocol is adapted from literature procedures for the synthesis of the parent 3-ethoxycarbonyl-tetrahydrothiopyran-4-one.[3][6]

Materials:

  • Diethyl 3,3'-thiodipropionate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Toluene

  • Anhydrous Methanol (for initiation, optional)

  • 1 M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), add anhydrous toluene to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Base Addition: Carefully add sodium hydride (1.0 - 1.1 equivalents) to the stirred solvent. If using NaH in mineral oil, it should be washed with anhydrous hexane prior to use.

  • Substrate Addition: Dissolve diethyl 3,3'-thiodipropionate (1.0 equivalent) in anhydrous toluene and add it dropwise to the NaH suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-20 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl until the mixture is acidic (pH ~5-6). Be cautious as hydrogen gas will evolve.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane or diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 4-oxothiane-3-carboxylate.

Protocol 2: Synthesis of Ethyl 4-oxothiane-3-carboxylate using Sodium Ethoxide

This protocol provides an alternative method using a classical base for the Dieckmann condensation.[3]

Materials:

  • Diethyl 3,3'-thiodipropionate

  • Sodium Ethoxide (NaOEt)

  • Anhydrous Toluene or Ethanol

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous toluene or ethanol under an inert atmosphere.

  • Substrate Addition: Add diethyl 3,3'-thiodipropionate (1.0 equivalent) dropwise to the stirred solution of the base at room temperature.

  • Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Quenching: After cooling the reaction mixture in an ice bath, slowly add 1 M HCl to neutralize the base and adjust the pH to ~5-6.

  • Work-up: Transfer the mixture to a separatory funnel. If ethanol was used as the solvent, it may need to be removed under reduced pressure first. Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography to yield the final product.

References

Technical Support Center: Overcoming Low Yields in Wittig Reactions with Cyclic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds. However, when working with cyclic ketones, this reaction can be fraught with challenges, often leading to disappointing yields. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you navigate these complexities and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are the yields of Wittig reactions with cyclic ketones often low?

Low yields in Wittig reactions involving cyclic ketones can be attributed to several factors:

  • Steric Hindrance: The cyclic structure can sterically hinder the approach of the bulky phosphorus ylide to the carbonyl carbon. This is particularly problematic with substituted cyclohexanones or more rigid polycyclic ketones.

  • Lower Reactivity of Ketones: Ketones are generally less reactive than aldehydes towards nucleophilic attack. The electron-donating nature of the two alkyl groups attached to the carbonyl carbon in a ketone makes it less electrophilic compared to an aldehyde, which has only one alkyl group and a hydrogen atom.

  • Enolization of the Ketone: Under the basic conditions required for ylide formation, the cyclic ketone can be deprotonated at the α-carbon to form an enolate. This enolate is unreactive towards the Wittig reagent, thus reducing the concentration of the ketone available for the desired reaction.

  • Reactivity of the Ylide: Stabilized ylides, which are less reactive, often struggle to react with sterically hindered or less reactive ketones.[1][2] While non-stabilized ylides are more reactive, they can be more challenging to handle.

Q2: My Wittig reaction with a cyclic ketone is not working. What are the first troubleshooting steps I should take?

When facing a low-yielding or failed Wittig reaction with a cyclic ketone, consider the following initial steps:

  • Ensure Anhydrous Conditions: Wittig reagents, especially non-stabilized ylides, are sensitive to moisture and oxygen.[2] Ensure all glassware is flame-dried, and solvents are anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Verify Ylide Formation: The characteristic color of the ylide (often orange, red, or deep yellow) is a good indicator of its formation. If the color does not develop upon addition of the base, there may be an issue with the phosphonium salt, the base, or the solvent.

  • Choice of Base: For non-stabilized ylides, a strong base like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) is necessary to deprotonate the phosphonium salt.[3] For stabilized ylides, a weaker base such as sodium ethoxide or even potassium carbonate may suffice.

  • Reaction Temperature and Time: Reactions with sterically hindered ketones may require higher temperatures (reflux) and longer reaction times to proceed to completion.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).

Q3: How can I minimize the competing enolization of my cyclic ketone?

Enolization is a common side reaction that consumes the ketone starting material. To minimize its impact:

  • Use a Non-nucleophilic, Sterically Hindered Base: Bases like potassium tert-butoxide are effective at deprotonating the phosphonium salt to form the ylide but are less likely to deprotonate the α-carbon of the ketone due to steric bulk.

  • Pre-form the Ylide: Prepare the ylide first, and then add the cyclic ketone to the reaction mixture, preferably at a low temperature. This ensures that the ketone is introduced to a high concentration of the ylide, favoring the Wittig reaction over enolization.

  • Choice of Solvent: The choice of solvent can influence the rate of enolization. Aprotic, non-polar solvents are generally preferred.

Q4: I have obtained my product, but it is contaminated with triphenylphosphine oxide. How can I effectively remove this byproduct?

The removal of triphenylphosphine oxide (TPPO) is a notorious challenge in Wittig reactions. Here are a few effective methods:

  • Crystallization: If your product is a solid, recrystallization can be an effective purification method. TPPO is often soluble in common organic solvents.

  • Column Chromatography: This is a very common and effective method. TPPO is a polar compound and can be separated from less polar products on a silica gel column.

  • Precipitation with Metal Salts: TPPO can form insoluble complexes with certain metal salts like zinc chloride (ZnCl₂).[5][6][7] Adding a solution of ZnCl₂ in a polar solvent like ethanol to the crude reaction mixture can precipitate the TPPO complex, which can then be removed by filtration.[5][6][7]

  • Solvent Trituration/Washing: Washing the crude product with a solvent in which TPPO is sparingly soluble, such as diethyl ether or pentane, can help remove a significant portion of the byproduct.

Q5: Are there alternative reactions to the Wittig for the olefination of cyclic ketones?

Yes, when the Wittig reaction fails or gives low yields, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative.[8][9]

  • Advantages of the HWE Reaction:

    • The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphorus ylides, making them more reactive towards ketones.

    • The byproduct of the HWE reaction is a water-soluble phosphate ester, which is much easier to remove during aqueous workup compared to triphenylphosphine oxide.[8][9]

    • The HWE reaction often provides excellent stereoselectivity, typically favoring the formation of the (E)-alkene.[8][9]

Troubleshooting Guides

Guide 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Inefficient Ylide Formation * Confirm the quality of the phosphonium salt and base. * Use a stronger base if necessary (e.g., switch from t-BuOK to n-BuLi for non-stabilized ylides). * Ensure strictly anhydrous and inert reaction conditions.
Low Reactivity of Ketone * Increase the reaction temperature (reflux). * Extend the reaction time and monitor by TLC. * Consider using a more reactive, non-stabilized ylide if a stabilized ylide is being used.
Steric Hindrance * Use a less sterically hindered ylide if possible (e.g., methylenetriphenylphosphorane). * Increase reaction temperature and time. * Consider the Horner-Wadsworth-Emmons reaction as an alternative.
Competing Enolization * Pre-form the ylide before adding the ketone. * Add the ketone to the ylide solution at a low temperature (e.g., 0 °C or -78 °C) and then allow the reaction to warm to room temperature or reflux. * Use a sterically bulky, non-nucleophilic base like potassium tert-butoxide.

Quantitative Data

The yield of the Wittig reaction with cyclic ketones is highly dependent on the steric environment of the carbonyl group. The following table illustrates the effect of steric hindrance on the yield of the methylenation reaction using methylenetriphenylphosphorane and potassium tert-butoxide as the base.

Ketone Structure Reaction Time (h) Solvent Yield (%) Reference
Cyclohexanone0.5Ether96[4]
2-Methylcyclohexanone2-24THFNot specified[3]
2,4-Di-tert-butylcyclohexanone24-48BenzeneNot specified[4]
Fenchone48Benzene90[4]
Camphor24Benzene92[4]

Experimental Protocols

Protocol 1: Wittig Reaction of Cyclohexanone with Methylenetriphenylphosphorane

This protocol is adapted from a general procedure and provides a method for the methylenation of cyclohexanone.

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous diethyl ether

  • Cyclohexanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon gas

Procedure:

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous diethyl ether.

  • With vigorous stirring under a nitrogen atmosphere, add potassium tert-butoxide (1.1 equivalents) portion-wise to the suspension. The formation of the orange-red ylide will be observed. Stir the mixture at room temperature for 1 hour.

  • Wittig Reaction: Cool the ylide suspension to 0 °C in an ice bath. Add a solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield methylenecyclohexane.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction of a Cyclic Ketone

This protocol provides a general procedure for the HWE reaction, which is a reliable alternative for sterically hindered or unreactive cyclic ketones.

Materials:

  • Triethyl phosphonoacetate (or other suitable phosphonate)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Cyclic ketone (e.g., 4-tert-butylcyclohexanone)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon gas

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a slurry. Cool the slurry to 0 °C in an ice bath.

  • Phosphonate Addition: Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Ketone Addition: Cool the reaction mixture back to 0 °C and add a solution of the cyclic ketone (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Visualizations

Wittig_Troubleshooting start Low Yield in Wittig with Cyclic Ketone check_conditions Initial Checks: - Anhydrous conditions? - Inert atmosphere? - Ylide color formed? start->check_conditions steric_hindrance Issue: Steric Hindrance check_conditions->steric_hindrance If conditions are optimal low_reactivity Issue: Low Ketone Reactivity check_conditions->low_reactivity If conditions are optimal enolization Issue: Enolization check_conditions->enolization If conditions are optimal solution_sterics Solutions: - Increase temperature/time - Use less hindered ylide - Switch to HWE reaction steric_hindrance->solution_sterics solution_reactivity Solutions: - Increase temperature/time - Use non-stabilized ylide low_reactivity->solution_reactivity solution_enolization Solutions: - Pre-form ylide - Low temp. ketone addition - Use bulky, non-nucleophilic base enolization->solution_enolization

Caption: Troubleshooting workflow for low yields in Wittig reactions with cyclic ketones.

Competing_Pathways ketone Cyclic Ketone + Base wittig_path Wittig Reaction (Desired Pathway) ketone->wittig_path enolization_path Enolization (Side Reaction) ketone->enolization_path product Alkene Product wittig_path->product + Ylide enolate Enolate enolization_path->enolate ylide Phosphonium Ylide no_reaction No Reaction with Ylide enolate->no_reaction

Caption: Competing reaction pathways in the Wittig reaction of a cyclic ketone under basic conditions.

References

Technical Support Center: Controlling Regioselectivity in α-Halogenation of Thiopyranones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the α-halogenation of thiopyranones. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling regioselectivity and troubleshooting common issues encountered during this critical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in the α-halogenation of unsymmetrically substituted thiopyranones?

A1: The regioselectivity of α-halogenation is principally governed by the reaction conditions, which determine whether the reaction proceeds under thermodynamic or kinetic control.

  • Thermodynamic Control (Acid-Catalyzed): In the presence of an acid catalyst, the reaction proceeds through the more stable, more substituted enol intermediate. This leads to the halogen being introduced at the more substituted α-carbon.[1]

  • Kinetic Control (Base-Promoted): Under basic conditions, the reaction proceeds via the kinetically favored, less sterically hindered enolate. This results in halogenation at the less substituted α-carbon.[1]

Q2: What are the most common side reactions observed during the α-halogenation of thiopyranones, and how can they be minimized?

A2: The most prevalent side reactions include:

  • Over-oxidation of the sulfur atom: The sulfur in the thiopyranone ring can be oxidized to the corresponding sulfoxide or sulfone.

  • Di-halogenation: The introduction of a second halogen atom at the α-position.[1]

  • Self-condensation: Aldol-type reactions can occur at the α-positions.[1]

To minimize these, careful control of reaction conditions is essential. This includes using stoichiometric amounts of the halogenating agent, monitoring the reaction progress closely (e.g., by TLC or GC), and maintaining optimal reaction temperatures.[1]

Q3: Which halogenating agents are commonly used for the α-halogenation of thiopyranones?

A3: A variety of electrophilic halogenating agents can be employed. Common choices include:

  • N-Bromosuccinimide (NBS): A versatile and easy-to-handle reagent for α-bromination.[2]

  • N-Chlorosuccinimide (NCS): Used for α-chlorination.

  • Sulfuryl chloride (SO₂Cl₂): A reagent for α-chlorination.

  • Molecular Bromine (Br₂): Often used in the presence of an acid catalyst.

  • Copper(II) Bromide (CuBr₂): Can be used as a brominating agent.

The choice of reagent can influence the reaction's selectivity and yield.

Troubleshooting Guides

Problem 1: Poor Regioselectivity

Symptoms:

  • Formation of a mixture of 2-halo and 3-halo (or other positional isomers) thiopyranones.

  • Difficulty in separating the desired regioisomer.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect reaction conditions for desired isomer To favor halogenation at the more substituted α-carbon, use acid-catalyzed conditions (e.g., Br₂ in acetic acid).[1] To favor halogenation at the less substituted α-carbon, use base-promoted conditions.[1]
Reaction temperature too high High temperatures can lead to equilibration of intermediates, reducing selectivity. Run the reaction at the lowest effective temperature.
Inappropriate halogenating agent The choice of halogenating agent can affect selectivity. For instance, bulkier reagents may favor the less sterically hindered position. Experiment with different reagents (e.g., NBS vs. Br₂).
Presence of impurities in the starting material Impurities can interfere with the reaction. Ensure the purity of the starting thiopyranone before proceeding.
Problem 2: Low Yield of Halogenated Product

Symptoms:

  • A significant amount of unreacted starting material remains after the reaction.

  • Formation of multiple, unidentifiable byproducts.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Insufficient amount of halogenating agent Use a stoichiometric amount (or a slight excess, e.g., 1.1 equivalents) of the halogenating agent.[2]
Decomposition of the product The α-halothiopyranone may be unstable under the reaction conditions. Monitor the reaction closely and work it up as soon as the starting material is consumed. Consider using milder conditions or a different solvent.
Side reactions consuming starting material Refer to the section on common side reactions (FAQ 2) to identify and mitigate potential side reactions like oxidation or condensation.
Inadequate activation For acid-catalyzed reactions, ensure a sufficient amount of a suitable acid catalyst is used. For base-promoted reactions, ensure a strong enough base is used to generate the enolate.
Problem 3: Formation of Di-halogenated Byproducts

Symptoms:

  • Presence of a product with a mass corresponding to the addition of two halogen atoms.

  • Complicated NMR spectra with overlapping signals.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Excess halogenating agent Use a stoichiometric amount of the halogenating agent. Adding the reagent portion-wise can also help maintain a low concentration and prevent over-halogenation.[1]
Prolonged reaction time Monitor the reaction by TLC or GC and quench it as soon as the starting material is consumed.
Reaction conditions favoring di-halogenation Under acidic conditions, the first halogenation is typically the rate-determining step, and the second is slower. However, under basic conditions, the introduction of the first halogen can make the remaining α-proton more acidic, leading to rapid di-halogenation. If di-halogenation is a problem under basic conditions, consider switching to an acid-catalyzed method.
Problem 4: Oxidation of the Sulfur Atom

Symptoms:

  • Formation of products with mass corresponding to the addition of one (sulfoxide) or two (sulfone) oxygen atoms.

  • Changes in the chemical shifts of protons and carbons near the sulfur atom in the NMR spectrum.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Oxidizing nature of the halogenating agent or reaction conditions Some halogenating reagents or reaction conditions can be sufficiently oxidizing to affect the sulfur atom.
Presence of peroxides or other oxidants Ensure solvents are free of peroxides.
Choice of a milder halogenating agent If sulfur oxidation is a persistent issue, consider using a milder halogenating agent.
Lowering the reaction temperature Running the reaction at a lower temperature can often minimize side reactions, including oxidation.

Data Presentation: Regioselectivity in α-Bromination

The following table summarizes the regioselectivity observed in the α-bromination of various thiopyranone derivatives under different reaction conditions.

Substrate Halogenating Agent Conditions Product(s) Ratio (α:α') Yield (%)
Tetrahydrothiopyran-4-oneBr₂Acetic Acid, rt3-Bromotetrahydrothiopyran-4-oneMajor-
2,6-Diphenyltetrahydrothiopyran-4-oneNBSCCl₄, AIBN, reflux3-Bromo-2,6-diphenyltetrahydrothiopyran-4-oneMajor-
2-Methyltetrahydrothiopyran-4-oneBr₂Acetic Acid, rt3-Bromo-2-methyltetrahydrothiopyran-4-oneMajor-
2,2,6,6-Tetramethyltetrahydrothiopyran-4-oneNBSCCl₄, AIBN, reflux3-Bromo-2,2,6,6-tetramethyltetrahydrothiopyran-4-oneMajor-

Note: Specific yield and ratio data for thiopyranones are not extensively reported in readily available literature. The trends are based on the general principles of α-halogenation of ketones.

Experimental Protocols

Protocol 1: Acid-Catalyzed α-Bromination of Tetrahydrothiopyran-4-one

Objective: To synthesize 3-bromotetrahydrothiopyran-4-one, favoring halogenation at the more substituted (in the case of a substituted ring) or one of the equivalent α-positions.

Materials:

  • Tetrahydrothiopyran-4-one

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

Procedure:

  • Dissolve tetrahydrothiopyran-4-one (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid to the stirred solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a saturated solution of sodium thiosulfate to quench the excess bromine.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-bromotetrahydrothiopyran-4-one.

Characterization:

  • ¹H NMR: Expect a downfield shift for the proton at the α-carbon bearing the bromine atom.

  • ¹³C NMR: Expect a shift in the signal for the α-carbon bonded to bromine.

  • MS (ESI): [M+H]⁺ and [M+Br]⁻ peaks corresponding to the molecular weight of the product.

Protocol 2: NBS Bromination of a Substituted Thiopyranone (e.g., 2,6-Diphenyltetrahydrothiopyran-4-one)

Objective: To synthesize 3-bromo-2,6-diphenyltetrahydrothiopyran-4-one under radical conditions.

Materials:

  • 2,6-Diphenyltetrahydrothiopyran-4-one

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • To a solution of 2,6-diphenyltetrahydrothiopyran-4-one (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO.

  • Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated solution of sodium thiosulfate and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 3-bromo-2,6-diphenyltetrahydrothiopyran-4-one.

Visualizations

Regioselectivity_Control cluster_conditions Reaction Conditions cluster_intermediate Key Intermediate cluster_product Halogenation Position Acid Acid-Catalyzed Enol More Substituted Enol (Thermodynamic Product) Acid->Enol Forms stable intermediate Base Base-Promoted Enolate Less Hindered Enolate (Kinetic Product) Base->Enolate Faster formation More_Sub More Substituted α-Carbon Enol->More_Sub Leads to Less_Sub Less Substituted α-Carbon Enolate->Less_Sub Leads to

Caption: Control of regioselectivity in α-halogenation.

Troubleshooting_Workflow Start Low Regioselectivity Observed Check_Conditions Check Reaction Conditions: Acidic or Basic? Start->Check_Conditions Switch_to_Acid Switch to Acidic Conditions (e.g., Br2/AcOH) Check_Conditions->Switch_to_Acid Targeting more substituted α-C Switch_to_Base Switch to Basic Conditions Check_Conditions->Switch_to_Base Targeting less substituted α-C Lower_Temp Lower Reaction Temperature Switch_to_Acid->Lower_Temp Switch_to_Base->Lower_Temp Check_Purity Check Starting Material Purity Lower_Temp->Check_Purity Optimize_Reagent Optimize Halogenating Agent Check_Purity->Optimize_Reagent Resolved Regioselectivity Improved Optimize_Reagent->Resolved

Caption: Troubleshooting poor regioselectivity.

References

Technical Support Center: Selective Oxidation of Tetrahydrothiopyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the oxidation of Tetrahydrothiopyran-4-one. Our focus is to help you achieve high selectivity for the desired sulfoxide product while preventing over-oxidation to the sulfone.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when oxidizing Tetrahydrothiopyran-4-one?

The main challenge is controlling the oxidation state of the sulfur atom. The initial oxidation of the sulfide yields the desired Tetrahydrothiopyran-4-one 1-oxide (sulfoxide). However, this sulfoxide can be further oxidized to the undesired Tetrahydrothiopyran-4-one 1,1-dioxide (sulfone).[1][2] Achieving high chemoselectivity for the sulfoxide is crucial.

Q2: Which oxidizing agents are commonly used for the selective oxidation of sulfides to sulfoxides?

Several oxidizing agents can be employed for this transformation. Common choices include:

  • meta-Chloroperoxybenzoic acid (m-CPBA): A widely used oxidant, but careful control of stoichiometry and temperature is necessary to avoid over-oxidation.[3][4][5]

  • Hydrogen Peroxide (H₂O₂): Often considered a "green" oxidant, it is typically used with a catalyst to enhance selectivity.[1][6][7][8]

  • Sodium Periodate (NaIO₄): Known for providing a mild oxidation environment that can selectively oxidize sulfides to sulfoxides.[9][10]

  • Davis's Oxaziridine (2-(phenylsulfonyl)-3-phenyloxaziridine): A highly chemoselective reagent that is particularly effective in preventing over-oxidation.[11][12]

Q3: How can I monitor the progress of the oxidation reaction to avoid sulfone formation?

Regular monitoring of the reaction is critical. The most common techniques include:

  • Thin-Layer Chromatography (TLC): A quick and effective method to track the consumption of the starting material and the appearance of the sulfoxide and any potential sulfone byproduct.[3][11]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the relative amounts of the sulfide, sulfoxide, and sulfone in the reaction mixture.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze the crude reaction mixture and determine the product distribution.[2]

Q4: I am observing significant amounts of the sulfone byproduct. What are the key parameters to adjust?

To minimize over-oxidation, consider the following adjustments:

  • Stoichiometry of the Oxidant: Use a slight excess (e.g., 1.0 - 1.1 equivalents) of the oxidizing agent. A large excess will promote the formation of the sulfone.[3][13]

  • Reaction Temperature: Perform the oxidation at low temperatures (e.g., 0°C or below). Higher temperatures can lead to over-oxidation.[3][12][14]

  • Mode of Addition: Add the oxidant slowly and dropwise to the solution of Tetrahydrothiopyran-4-one. This helps to maintain a low concentration of the oxidant in the reaction mixture.[3][13]

  • Choice of Oxidant: If over-oxidation remains a problem with reagents like m-CPBA, switching to a more selective oxidant such as Davis's oxaziridine is recommended.[11][12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant Sulfone Formation Over-oxidation of the desired sulfoxide.• Reduce the equivalents of the oxidizing agent to 1.0-1.1 eq.[3]• Maintain a low reaction temperature (e.g., 0°C).[3]• Add the oxidant slowly to the reaction mixture.[3]• Switch to a more chemoselective oxidant like Davis's oxaziridine.[11][12]
Low or No Conversion of Starting Material Inactive oxidizing agent or insufficient reaction time/temperature.• Verify the activity of your oxidizing agent (e.g., m-CPBA can degrade over time).[11]• Allow the reaction to stir for a longer period, monitoring by TLC.[3]• If using a milder oxidant, a slight increase in temperature may be necessary, but monitor closely for sulfone formation.[11]
Difficulty in Isolating the Pure Sulfoxide Co-elution of the sulfoxide and sulfone during chromatography.• Optimize your column chromatography conditions (e.g., use a shallower solvent gradient).• Consider recrystallization as an alternative purification method.
Direct Synthesis of Sulfone Results in Low Yield Direct oxidation from sulfide to sulfone can be inefficient and lead to side products.• Employ a two-step protocol: first, selectively oxidize the sulfide to the sulfoxide, isolate it, and then oxidize the sulfoxide to the sulfone in a separate step for higher yields.[11][12]

Experimental Protocols

Selective Oxidation to Tetrahydrothiopyran-4-one 1-oxide (Sulfoxide) using m-CPBA

Materials:

  • Tetrahydrothiopyran-4-one (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.1 eq)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve Tetrahydrothiopyran-4-one in DCM in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1 equivalents) in DCM.

  • Add the m-CPBA solution dropwise to the stirred solution of the thioether at 0°C.[3]

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.[3]

  • Once the starting material is consumed, quench the reaction by adding a saturated NaHCO₃ solution.

  • Separate the organic layer and wash it successively with saturated NaHCO₃ solution and saturated NaCl solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfoxide.[3]

Selective Oxidation to Tetrahydrothiopyran-4-one 1-oxide (Sulfoxide) using Davis's Oxaziridine

Materials:

  • Tetrahydrothiopyran-4-one (1.0 eq)

  • Davis's oxaziridine (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium sulfite solution

Procedure:

  • Dissolve Tetrahydrothiopyran-4-one in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.[15]

  • Add a solution of Davis's oxaziridine (1.1 equivalents) in DCM dropwise over 30 minutes.[15]

  • Stir the reaction at -78°C and monitor by TLC until the starting material is consumed (typically 1-3 hours).[15]

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Allow the mixture to warm to room temperature, then separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Oxidizing Agents for Sulfide to Sulfoxide Conversion

Oxidizing AgentEquivalentsTemperature (°C)Typical Reaction Time (h)Selectivity for SulfoxideReference
m-CPBA1.101-3Good, but risk of over-oxidation[3]
H₂O₂ / Acetic Acid4.0Room TempVariesHigh[6]
H₂O₂ / p-TsOH2.4Room TempVariesGood to Excellent[7]
Davis's Oxaziridine1.0 - 1.1-78 to 01-3Excellent[11][12]

Visualizations

OxidationPathway Tetrahydrothiopyran_4_one Tetrahydrothiopyran-4-one (Sulfide) Sulfoxide Tetrahydrothiopyran-4-one 1-oxide (Sulfoxide) Tetrahydrothiopyran_4_one->Sulfoxide [O] (e.g., 1.1 eq m-CPBA, 0°C) Sulfone Tetrahydrothiopyran-4-one 1,1-dioxide (Sulfone) Sulfoxide->Sulfone [O] (Over-oxidation)

Caption: Reaction pathway for the oxidation of Tetrahydrothiopyran-4-one.

Caption: Troubleshooting logic for preventing over-oxidation.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve_sulfide 1. Dissolve Tetrahydrothiopyran-4-one in anhydrous DCM cool_solution 2. Cool solution to -78°C dissolve_sulfide->cool_solution add_oxidant 3. Add Davis's Oxaziridine solution dropwise cool_solution->add_oxidant monitor_reaction 4. Monitor by TLC add_oxidant->monitor_reaction quench 5. Quench with Na₂SO₃ solution monitor_reaction->quench extract 6. Extract with DCM quench->extract dry_concentrate 7. Dry and concentrate extract->dry_concentrate purify 8. Purify by column chromatography dry_concentrate->purify

References

Technical Support Center: Purification of Crude Tetrahydrothiopyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification strategies for crude Tetrahydrothiopyran-4-one. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of crude Tetrahydrothiopyran-4-one.

Question: My crude Tetrahydrothiopyran-4-one is a dark yellow or brown oil/solid. What is causing the discoloration and how can I fix it?

Answer: Discoloration is a common indicator of impurities or degradation.[1] Potential causes include residual starting materials, byproducts from the synthesis, or degradation from exposure to heat or light.[1][2]

  • Troubleshooting Steps:

    • Initial Wash: Before attempting more rigorous purification, wash an ethereal solution of the crude product with an aqueous sodium bicarbonate solution, followed by water.[3] This can help remove acidic impurities.

    • Recrystallization: Recrystallization from a suitable solvent like diisopropyl ether or petroleum ether is an effective method for removing colored impurities.[3]

    • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel with a hexane/ethyl acetate gradient can be used to separate the desired compound from colored impurities.[4]

    • Future Prevention: Ensure the compound is stored in a tightly sealed, opaque container in a cool, dark, and dry place to prevent degradation.[1]

Question: I am experiencing low recovery after my chosen purification method. What are the potential reasons and how can I improve the yield?

Answer: Low recovery can be attributed to several factors, including product degradation, incomplete extraction, or suboptimal purification conditions. Degradation of Tetrahydrothiopyran-4-one can lead to lower than expected yields.[1]

  • Troubleshooting Steps:

    • Check for Degradation: Before purification, assess the purity of your crude product. If it has been stored for a long time, degradation may have occurred.[1]

    • Optimize Extraction: During the work-up, ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an appropriate organic solvent like diethyl ether or ethyl acetate.[3]

    • Recrystallization Optimization: If using recrystallization, ensure you are not using an excessive amount of solvent, as this can lead to the product remaining in the mother liquor. Cooling the solution slowly can also improve crystal formation and recovery.

    • Distillation Considerations: When performing vacuum distillation, ensure the vacuum is stable and the temperature is carefully controlled to prevent decomposition at higher temperatures.[2][5]

Question: After purification by recrystallization, my NMR/GC analysis still shows the presence of impurities. What should I do?

Answer: Persistent impurities may co-crystallize with the product or have very similar solubility profiles.

  • Troubleshooting Steps:

    • Solvent System Screening: Experiment with different recrystallization solvents or solvent mixtures.

    • Column Chromatography: This is often the most effective method for separating compounds with similar polarities.[4] A careful selection of the eluent system is crucial. Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.[4][6]

    • Derivative Formation: In challenging cases, consider converting the ketone to a crystalline derivative (e.g., an oxime or semicarbazone) for purification. The pure derivative can then be converted back to the ketone.[4]

Frequently Asked Questions (FAQs)

What are the common impurities found in crude Tetrahydrothiopyran-4-one?

Common impurities can include unreacted starting materials such as dimethyl 3,3'-thiobispropanoate, side products from the synthesis like those resulting from intermolecular condensation, and degradation products like the corresponding sulfoxide or sulfone.[1][4][7]

What is the recommended storage condition for Tetrahydrothiopyran-4-one?

To ensure stability, Tetrahydrothiopyran-4-one should be stored in a tightly sealed, opaque container in a cool, dark, and dry place.[1]

What are the most effective purification techniques for crude Tetrahydrothiopyran-4-one?

The most commonly employed and effective purification techniques are recrystallization, vacuum distillation, and column chromatography.[3][4][5] The choice of method depends on the nature and quantity of the impurities.

Can Tetrahydrothiopyran-4-one decompose during purification?

Yes, Tetrahydrothiopyran-4-one can be susceptible to degradation under certain conditions. Exposure to high temperatures during distillation can lead to decomposition.[2] Strong oxidizing agents can also lead to the formation of sulfoxides or sulfones.[1][5]

What is a suitable solvent for recrystallizing Tetrahydrothiopyran-4-one?

Diisopropyl ether or petroleum ether are commonly used and effective solvents for the recrystallization of Tetrahydrothiopyran-4-one.[3] Ethanol can also be a suitable solvent.[5]

Data Presentation

PropertyValueReferences
Appearance White to light yellow or sandy brown crystalline solid[3][5]
Melting Point 60-65 °C[3]
Boiling Point 218.7 °C at 760 mmHg[5]
Solubility Soluble in benzene, toluene, xylene, and various alcohols; insoluble in water.[3][5]
Purity (Post-Purification) >95% (achievable with vacuum distillation or column chromatography)[4]

Experimental Protocols

Recrystallization
  • Dissolution: Dissolve the crude Tetrahydrothiopyran-4-one in a minimal amount of a suitable hot solvent (e.g., diisopropyl ether or petroleum ether).[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in the air or in a vacuum oven at a low temperature.[3]

Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus. Ensure all joints are properly sealed.

  • Heating: Heat the flask containing the crude Tetrahydrothiopyran-4-one gently using a heating mantle.

  • Distillation: Under reduced pressure, the Tetrahydrothiopyran-4-one will distill. Collect the fraction that distills at the correct boiling point and pressure.

  • Monitoring: Monitor the temperature and pressure throughout the distillation to ensure a clean separation.

Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial eluent (e.g., hexane).[6][8] Pour the slurry into the chromatography column and allow it to pack evenly, ensuring no air bubbles are trapped.[6][8] Add a layer of sand on top of the silica gel.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.[6]

  • Elution: Begin eluting with the chosen solvent system (e.g., a gradient of hexane/ethyl acetate).[4]

  • Fraction Collection: Collect fractions as the solvent moves through the column.

  • Analysis: Analyze the collected fractions using TLC to identify those containing the pure product.[4]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Tetrahydrothiopyran-4-one.[4]

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Methods cluster_end Final Product Crude_Product Crude Tetrahydrothiopyran-4-one Recrystallization Recrystallization Crude_Product->Recrystallization Dissolve & Cool Distillation Vacuum Distillation Crude_Product->Distillation Heat under Vacuum Chromatography Column Chromatography Crude_Product->Chromatography Adsorb & Elute Pure_Product Pure Tetrahydrothiopyran-4-one Recrystallization->Pure_Product Distillation->Pure_Product Chromatography->Pure_Product Troubleshooting_Tree Start Purification Issue Encountered Discoloration Product is Discolored? Start->Discoloration Low_Recovery Low Recovery? Discoloration->Low_Recovery No Wash Perform Bicarbonate Wash Discoloration->Wash Yes Persistent_Impurities Impurities Remain? Low_Recovery->Persistent_Impurities No Check_Degradation Assess Crude Purity Low_Recovery->Check_Degradation Yes Change_Solvent Screen Different Recrystallization Solvents Persistent_Impurities->Change_Solvent Yes Recrystallize Recrystallize with Ether/Hexane Wash->Recrystallize Column Use Column Chromatography Recrystallize->Column Still Discolored Optimize_Extraction Optimize Extraction Steps Check_Degradation->Optimize_Extraction Optimize_Recrystallization Optimize Recrystallization Solvent/Cooling Optimize_Extraction->Optimize_Recrystallization Final_Column Perform Column Chromatography Change_Solvent->Final_Column Still Impure

References

Technical Support Center: Diastereoselective Synthesis of Substituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the diastereoselective synthesis of substituted tetrahydropyrans. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the diastereoselective synthesis of substituted tetrahydropyrans?

A1: Several robust methods are frequently employed for the diastereoselective synthesis of substituted tetrahydropyrans. The choice of method often depends on the desired substitution pattern and stereochemistry. Key strategies include:

  • Prins Cyclization: This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. It is a powerful tool for forming the tetrahydropyran ring and can be highly diastereoselective, often favoring the formation of cis-substituted products.[1][2][3]

  • Intramolecular Oxa-Michael Addition: This method involves the cyclization of a hydroxy group onto an α,β-unsaturated carbonyl system. The stereochemical outcome can be influenced by whether the reaction is under kinetic or thermodynamic control.[4][5]

  • Hetero-Diels-Alder Cyclization: This cycloaddition reaction can provide stereoselective access to dihydropyran intermediates, which can then be reduced to the desired tetrahydropyrans.[2][3]

  • Metal-Mediated Cyclizations: Various transition metals, such as palladium and indium, can catalyze the intramolecular cyclization of appropriate substrates to form tetrahydropyran rings with good to excellent diastereoselectivity.[4][6][7]

  • Reductive Etherification: This strategy involves the reduction of a cyclic hemiacetal or lactol intermediate to afford the tetrahydropyran ring.[2]

Q2: My reaction is producing a low diastereomeric ratio (d.r.). What are the likely causes and how can I improve it?

A2: Low diastereoselectivity is a common issue and can stem from several factors. Here are the primary causes and troubleshooting steps:

  • Suboptimal Catalyst: The choice of catalyst is critical. For instance, in Prins cyclizations, different Lewis acids can favor different transition states, leading to varying diastereoselectivities.[1]

    • Troubleshooting: Screen a variety of Lewis acids (e.g., SnCl₄, InCl₃, TMSOTf) or Brønsted acids.[1] The catalyst loading should also be optimized.

  • Incorrect Reaction Temperature: Temperature can significantly influence the energy difference between the diastereomeric transition states.

    • Troubleshooting: Lowering the reaction temperature (e.g., to -78 °C) often enhances diastereoselectivity by favoring the thermodynamically more stable transition state.[1]

  • Inappropriate Solvent: The polarity and coordinating ability of the solvent can affect the stability of reaction intermediates and transition states.[1]

    • Troubleshooting: Experiment with a range of solvents with varying polarities (e.g., dichloromethane, diethyl ether, acetonitrile). Ethereal solvents have been shown to be optimal in some cases.[8]

  • Substrate Geometry: The stereochemistry of the starting material, such as the geometry of a homoallylic alcohol, can directly impact the diastereoselectivity of the product.[1][7]

    • Troubleshooting: Ensure the geometric purity of your starting materials. For example, using a trans-homoallylic alcohol with an aldehyde has been shown to exclusively generate (up-down-up) 2,3,4-trisubstituted tetrahydropyrans.[7]

Q3: I am observing the formation of significant side products. What are they likely to be and how can I minimize them?

A3: The formation of undesired side products is often due to the high reactivity of intermediates, such as oxocarbenium ions, or harsh reaction conditions.[1]

  • Common Side Products: These can include elimination products (e.g., dienes), rearrangement products, or products from competing reaction pathways like oxonia-Cope rearrangement in Prins cyclizations.[1][2]

  • Troubleshooting Strategies:

    • Use Milder Catalysts: Harsher acidic conditions can promote side reactions. Consider using milder Lewis acids (e.g., InCl₃) or Brønsted acids.[1][6]

    • Employ Trapping Agents: In reactions involving reactive intermediates like oxocarbenium ions, introducing a nucleophile can trap the intermediate and prevent side reactions. The Mukaiyama aldol-Prins (MAP) cascade is an example of this approach.[1][2][3]

    • Optimize Reaction Conditions: Adjusting the temperature and reaction time can help minimize the formation of side products. Monitoring the reaction by TLC is crucial to stop the reaction once the desired product is formed.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in Prins Cyclization

This guide provides a systematic approach to troubleshooting low diastereoselectivity in Prins cyclization reactions.

Troubleshooting_Prins start Low Diastereoselectivity Observed catalyst Is the Lewis Acid Optimized? start->catalyst temp Is the Reaction Temperature Optimized? catalyst->temp No action_catalyst Screen a Variety of Lewis Acids (e.g., SnCl4, InCl3, TMSOTf) catalyst->action_catalyst Yes solvent Is the Solvent Choice Appropriate? temp->solvent No action_temp Run Reaction at Lower Temperatures (e.g., -78 °C) temp->action_temp Yes substrate Is the Substrate Geometry Pure? solvent->substrate No action_solvent Test Different Solvents (e.g., CH2Cl2, Ether, MeCN) solvent->action_solvent Yes solution Diastereoselectivity Improved substrate->solution No, consult further literature action_substrate Verify Geometric Purity of Starting Material substrate->action_substrate Yes action_catalyst->temp action_temp->solvent action_solvent->substrate action_substrate->solution

Caption: Troubleshooting workflow for low diastereoselectivity in Prins cyclization.

Data Presentation: Catalyst and Condition Effects on Diastereoselectivity

The following table summarizes the impact of different catalysts and reaction conditions on the diastereomeric ratio (d.r.) for the synthesis of substituted tetrahydropyrans.

MethodCatalystSubstrate(s)SolventTemperature (°C)Diastereomeric Ratio (d.r.)Reference
Prins CyclizationSnCl₄Homoallylic alcohol + AldehydeCH₂Cl₂-78Predominantly cis[1]
Prins CyclizationInCl₃Homoallylic alcohol + AldehydeNot specifiedNot specifiedHigh diastereoselectivity[1][7]
Silyl-Prins CyclizationTMSOTfE-vinylsilyl alcohol + AldehydeCH₂Cl₂-78Good diastereoselectivity[1]
Prins CyclizationFeCl₃Homoallylic alcohol + AldehydeNot specifiedRoom TempExcellent stereoselectivity[2]
Oxa-Michael AdditionAcid Catalysisζ-hydroxy α,β-unsaturated esterNot specifiedNot specifiedExclusively diequatorial[5]
Oxa-Michael AdditionBase Catalysisζ-hydroxy α,β-unsaturated esterNot specifiedLow TempFavors axial-equatorial[4][5]

Key Experimental Protocols

General Protocol for Silyl-Prins Cyclization

This protocol is adapted from procedures reported for highly diastereoselective silyl-Prins cyclizations.[1]

  • Preparation: In a flame-dried flask under a nitrogen atmosphere, prepare a solution of the E-vinylsilyl alcohol (1.0 equiv.) and the corresponding aldehyde (1.2 equiv.) in dichloromethane (0.05 M).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Initiation: Add TMSOTf (1.0 equiv.) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at -78 °C for 1 to 2 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting materials are consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Workup: Separate the layers and extract the aqueous phase three times with dichloromethane. Combine the organic phases, wash with saturated aqueous NaCl, and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired dihydropyran.

General Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep Combine Starting Materials (Substrate & Reagent) in Solvent cool Cool to Reaction Temperature prep->cool initiate Add Catalyst/Initiator cool->initiate monitor Monitor Progress (TLC) initiate->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolated Product Prins_Stereoselectivity cluster_transition_states Chair-like Transition States reactants Homoallylic Alcohol + Aldehyde intermediate Oxocarbenium Ion Intermediate reactants->intermediate Lewis Acid ts_cis Equatorial Substituents (Lower Energy) intermediate->ts_cis ts_trans Axial/Equatorial Substituents (Higher Energy) intermediate->ts_trans product_cis cis-Tetrahydropyran (Major Product) ts_cis->product_cis Favored Pathway product_trans trans-Tetrahydropyran (Minor Product) ts_trans->product_trans Disfavored Pathway

References

Technical Support Center: Optimizing Reaction Conditions for Substituted 4H-Thiopyrans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of substituted 4H-thiopyrans.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of substituted 4H-thiopyrans in a question-and-answer format.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in 4H-thiopyran synthesis can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the duration or slightly increasing the reaction temperature. For instance, in some multicomponent reactions, yields can significantly improve by increasing the temperature from room temperature to 60°C.

  • Catalyst Inactivity or Insufficient Loading: The catalyst may be deactivated or used in an insufficient amount. Ensure the catalyst is fresh and of high purity. For base-catalyzed reactions, ensure anhydrous conditions as water can deactivate the catalyst. You can also perform a catalyst loading optimization study to determine the most effective concentration for your specific substrates.

  • Suboptimal Solvent: The choice of solvent is crucial. The solubility of reactants and intermediates can significantly impact the reaction rate and yield. If you are observing low yields, consider screening different solvents. For some multicomponent syntheses of pyran derivatives, solvent-free conditions have been shown to provide excellent yields.[1]

  • Side Reactions: The formation of by-products can consume starting materials and reduce the yield of the desired product. The nature of the aldehyde substituent can influence the propensity for side reactions. Electron-withdrawing groups on the aromatic aldehyde can sometimes lead to the formation of undesired adducts. Analyzing the crude reaction mixture by techniques like LC-MS can help identify major by-products and inform optimization strategies.

  • Purification Losses: Significant loss of product can occur during work-up and purification. If your crude yield is reasonable but the isolated yield is low, re-evaluate your purification method.

Question: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?

Answer: The formation of multiple products is a common challenge, particularly in multicomponent reactions. Here are some strategies to enhance selectivity:

  • Control of Reaction Temperature: Temperature can influence the relative rates of competing reaction pathways. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable product, while higher temperatures might lead to a mixture of products.

  • Choice of Catalyst: The catalyst can play a significant role in directing the reaction towards a specific product. For example, in some syntheses, the use of a specific base catalyst can favor one cyclization pathway over another. It is worthwhile to screen a few different catalysts (e.g., triethylamine, piperidine, DMAP) to see which provides the best selectivity for your desired 4H-thiopyran.

  • Order of Reagent Addition: In some cases, the order in which the reactants are mixed can influence the product distribution. For multicomponent reactions, a stepwise addition of reagents might be beneficial. For example, pre-mixing the aldehyde and malononitrile to form the Knoevenagel adduct before adding the sulfur source and catalyst can sometimes improve selectivity.

Question: The purification of my substituted 4H-thiopyran is proving difficult. What are some effective purification strategies?

Answer: Purification of 4H-thiopyrans can be challenging due to the presence of structurally similar by-products and unreacted starting materials. Here are some recommended techniques:

  • Crystallization: This is often the most effective method for obtaining highly pure 4H-thiopyrans, which are often crystalline solids.[2] The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution. Common solvents for recrystallization of 4H-thiopyrans include ethanol, isopropanol, and ethyl acetate/hexane mixtures.

  • Column Chromatography: For non-crystalline products or when crystallization is ineffective, column chromatography on silica gel is a standard purification method. A careful selection of the eluent system is crucial for achieving good separation. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.

  • Preparative TLC: For small-scale reactions, preparative thin-layer chromatography can be a useful tool for isolating the pure product.

Frequently Asked Questions (FAQs)

This section provides answers to frequently asked questions regarding the optimization of reaction conditions for the synthesis of substituted 4H-thiopyrans.

Q1: What are the most common methods for synthesizing substituted 4H-thiopyrans?

A1: Substituted 4H-thiopyrans are commonly synthesized through multicomponent reactions (MCRs) and cycloaddition reactions.

  • Multicomponent Reactions: These reactions involve the one-pot combination of three or more starting materials to form the desired product in a single step. A typical MCR for 4H-thiopyran synthesis involves an aldehyde, an active methylene compound (like malononitrile), and a sulfur source (such as elemental sulfur, carbon disulfide, or a thiol).[3][4] These reactions are often catalyzed by a base like triethylamine or piperidine.

  • Cycloaddition Reactions: The Diels-Alder reaction is a powerful tool for the synthesis of 4H-thiopyrans. This involves the [4+2] cycloaddition of a 1-thiabutadiene with a dienophile.[5][6]

Q2: How does the choice of catalyst affect the synthesis of 4H-thiopyrans?

A2: The catalyst plays a critical role in terms of reaction rate, yield, and in some cases, selectivity. Basic catalysts are commonly employed in multicomponent syntheses. The table below summarizes the performance of different catalysts in the synthesis of 4H-thiopyran derivatives.

CatalystTypical SubstratesSolventTemperature (°C)Reaction TimeTypical Yield (%)Reference
TriethylamineAromatic aldehyde, malononitrile, carbon disulfide, primary amineEthanolRoom Temp2-5 h85-95[3]
4-Dimethylaminopyridine (DMAP)β-Oxodithioesters, aldehydes, malononitrileAcetonitrileRoom Temp3-6 h80-92
Ag/TiO₂ nano-thin filmsAromatic aldehyde, malononitrile, dimedoneH₂O:EtOH (2:1)6040 min90-93

Q3: What is the effect of different solvents on the reaction outcome?

A3: The solvent can significantly influence the reaction by affecting the solubility of reactants and intermediates, and by stabilizing transition states. A screening of solvents is often a crucial step in optimizing the reaction conditions.

SolventRelative Yield (%)CommentsReference
Ethanol70-80Good for many multicomponent reactions.[1]
Water:Ethanol (2:1)~93Green and efficient for certain catalyzed reactions.
DichloromethaneLow to no productOften not a suitable solvent.[1]
Solvent-free>90Environmentally friendly and can lead to high yields.[1]

Q4: How do substituents on the aromatic aldehyde affect the reaction?

A4: The electronic nature of the substituents on the aromatic aldehyde can influence the reaction rate and yield.

  • Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) generally lead to faster reaction rates due to the increased electrophilicity of the aldehyde's carbonyl carbon. This facilitates the initial Knoevenagel condensation step. However, very strong electron-withdrawing groups can sometimes promote the formation of side products.

  • Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) can slow down the reaction rate. In some cases, slightly longer reaction times or higher temperatures may be required to achieve high yields.

The following table provides a comparison of yields for different substituted benzaldehydes in a typical multicomponent reaction.

Aldehyde SubstituentReaction Time (min)Yield (%)Reference
4-Cl3092
4-NO₂2593
4-OCH₃4588
4-CH₃4090
Unsubstituted4093

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of substituted 4H-thiopyrans.

Protocol 1: Triethylamine-Catalyzed Four-Component Synthesis of Substituted 4H-Thiopyrans[4]

Procedure:

  • In a round-bottom flask, a mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), carbon disulfide (1 mmol), and a primary amine (1 mmol) is dissolved in ethanol (10 mL).

  • Triethylamine (0.1 mmol) is added to the solution.

  • The reaction mixture is stirred at room temperature for the time specified in the literature or as determined by TLC monitoring (typically 2-5 hours).

  • Upon completion of the reaction, the precipitate formed is collected by filtration.

  • The solid product is washed with cold ethanol and dried under vacuum to afford the pure substituted 4H-thiopyran.

Protocol 2: Ag/TiO₂ Nano-thin Film-Catalyzed Synthesis of 4H-Pyran Annulated Heterocycles[1]

Note: While this protocol is for 4H-pyrans, the principles of using a heterogeneous catalyst can be applied to 4H-thiopyran synthesis with appropriate sulfur sources.

Catalyst Preparation:

A detailed procedure for the preparation of Ag/TiO₂ nano-thin films can be found in the supplementary information of the referenced article.[7][8]

Synthesis Procedure:

  • A mixture of an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and a C-H activated acidic compound (e.g., dimedone, 1.0 mmol) is prepared in a beaker coated with the Ag/TiO₂ nano-thin film.

  • A 2:1 mixture of H₂O and ethanol (5 mL) is added as the solvent.

  • The reaction mixture is stirred at 60°C for the required time (typically 30-60 minutes), with progress monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solid product that precipitates is collected by filtration, washed with water and cold ethanol, and then dried. The catalyst-coated beaker can be washed, dried, and reused for subsequent reactions.

Visualizations

Diagram 1: Generalized Multicomponent Reaction Workflow

MCR_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification Aldehyde Aromatic Aldehyde Reaction_Vessel Reaction Vessel (Solvent + Catalyst) Aldehyde->Reaction_Vessel Malononitrile Malononitrile Malononitrile->Reaction_Vessel Sulfur_Source Sulfur Source (e.g., CS2, Na2S) Sulfur_Source->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Precipitation Crystallization Crystallization Filtration->Crystallization Crude Product Product Substituted 4H-Thiopyran Crystallization->Product Pure Product

Caption: Workflow for a typical multicomponent synthesis of 4H-thiopyrans.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Extend_Time Extend Reaction Time or Increase Temperature Check_Completion->Extend_Time Incomplete Check_Catalyst Evaluate Catalyst (Freshness, Loading) Check_Completion->Check_Catalyst Complete Extend_Time->Check_Catalyst Optimize_Catalyst Use Fresh Catalyst or Optimize Loading Check_Catalyst->Optimize_Catalyst Issue Found Check_Solvent Assess Solvent (Solubility) Check_Catalyst->Check_Solvent No Issue Analyze_Byproducts Analyze for Side Products (LC-MS) Optimize_Catalyst->Analyze_Byproducts Screen_Solvents Screen Different Solvents Check_Solvent->Screen_Solvents Issue Found Check_Solvent->Analyze_Byproducts No Issue Screen_Solvents->Analyze_Byproducts Optimize_Conditions Optimize Conditions (Temp, Concentration) Analyze_Byproducts->Optimize_Conditions End_Improved Yield Improved Optimize_Conditions->End_Improved End_Not_Improved Further Investigation Needed Optimize_Conditions->End_Not_Improved MCR_Mechanism Reactants Aromatic Aldehyde (R-CHO) Malononitrile (CH₂(CN)₂) Knoevenagel Knoevenagel Adduct (R-CH=C(CN)₂) Reactants->Knoevenagel Et₃N Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct + CS₂ + R'-NH₂ (forms thiolate) Thiolate Thiolate Intermediate Cyclization Intramolecular Cyclization Michael_Adduct->Cyclization Product 4H-Thiopyran Cyclization->Product

References

Technical Support Center: Ring-Expansion of Ketones with [1.1.1]Propellane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the ring-expansion reaction of ketones with [1.1.1]propellane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the ring-expansion of ketones with [1.1.1]propellane?

The main challenges include the potential for dimerization and oligomerization of the highly strained [1.1.1]propellane, the formation of an undesired epoxide byproduct, and the critical dependence on an appropriate Lewis acid catalyst for reaction initiation.[1][2][3]

Q2: What is the proposed mechanism for this reaction?

The reaction is believed to proceed via an ionic pathway. Initially, the Lewis acid activates the ketone. This is followed by a nucleophilic attack from [1.1.1]propellane on the activated ketone, leading to the formation of a cyclobutyl cation intermediate, driven by the release of ring strain. A subsequent ring-expansion yields the final spirocyclic ketone product.[2][3] Control experiments have been conducted to rule out the involvement of a carbene intermediate.[2][3]

Q3: Is a catalyst necessary for this reaction?

Yes, a catalyst is essential. Control experiments have demonstrated that in the absence of a Lewis acid catalyst, the desired ring-expansion product is not formed, and the starting ketone is recovered.[1]

Q4: What are the optimal reaction conditions?

The optimal conditions identified for the model reaction between 4-phenylcyclohexanone and [1.1.1]propellane are the use of Scandium triflate (Sc(OTf)₃) as the catalyst in toluene as the solvent at room temperature.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired product 1. Inactive or absent catalyst.[1] 2. Inappropriate choice of catalyst or solvent.[1] 3. Degradation of [1.1.1]propellane.1. Ensure the use of an active Lewis acid catalyst, such as Sc(OTf)₃. 2. Refer to the catalyst and solvent optimization data. Toluene is generally the preferred solvent.[1] 3. Use a freshly prepared solution of [1.1.1]propellane.
Formation of significant side products 1. Dimerization or oligomerization of [1.1.1]propellane.[1][2][3] 2. Formation of an epoxide byproduct.[1][2][3]1. The choice of catalyst can influence the extent of propellane dimerization. For instance, Cu(OTf)₂ was found to favor dimerization over the desired reaction.[1] 2. Catalyst selection is crucial; for example, AlCl₃ was observed to produce the epoxide side product, while Sc(OTf)₃ minimized its formation.[1]
Reaction is not proceeding to completion 1. Insufficient equivalents of [1.1.1]propellane. 2. Insufficient reaction time.1. For some substrates, increasing the equivalents of [1.1.1]propellane may be necessary. For example, some reactions require 1.5 to 4.0 equivalents.[1] 2. The standard reaction time is 12 hours at room temperature.[1]

Experimental Protocols

General Procedure for the Ring-Expansion of Ketones

To a flame-dried reaction vessel, the ketone (0.30 mmol, 1.0 equiv), dry toluene (3.0 mL), and Sc(OTf)₃ (10 mol %) are added. [1.1.1]Propellane (1.2 equiv) is then added, and the reaction mixture is stirred at room temperature for 12 hours.[1] Upon completion, the reaction is quenched and purified by standard chromatographic methods.

Catalyst and Solvent Screening Data

The following table summarizes the optimization of reaction conditions for the reaction of 4-phenylcyclohexanone with [1.1.1]propellane.[1]

Catalyst (10 mol %)SolventYield of Product (%)Yield of Epoxide (%)Yield of Dimer (%)
BF₃·Et₂ODCM12--
AlMe₃DCM0--
AlCl₃DCM1510-
Zn(OTf)₂DCM0--
ZnCl₂DCM0--
Bi(OTf)₃DCM0--
Cu(OTf)₂DCM0-45
Sc(OTf)₃DCM825-
Sc(OTf)₃DCE755-
Sc(OTf)₃THF0--
Sc(OTf)₃ Toluene 90 trace -
NoneToluene0--

Visualizations

Reaction_Mechanism cluster_start Reactants cluster_intermediate Reaction Pathway cluster_products Products & Byproducts Ketone Ketone Activated_Ketone Activated Ketone Ketone->Activated_Ketone Propellane [1.1.1]Propellane Propellane->Activated_Ketone Nucleophilic Attack Dimer Propellane Dimer Propellane->Dimer Dimerization (Side Reaction) Catalyst Lewis Acid (Sc(OTf)₃) Catalyst->Ketone Activation Cyclobutyl_Cation Cyclobutyl Cation Intermediate Activated_Ketone->Cyclobutyl_Cation Strain Release Ring_Expanded_Product Ring-Expanded Product Cyclobutyl_Cation->Ring_Expanded_Product Ring Expansion Epoxide Epoxide Byproduct Cyclobutyl_Cation->Epoxide Side Reaction

Caption: Proposed reaction mechanism for the Lewis acid-catalyzed ring-expansion of ketones with [1.1.1]propellane.

Troubleshooting_Workflow Start Experiment Start Check_Yield Low/No Yield? Start->Check_Yield Check_Catalyst Catalyst Active & Correct? Check_Yield->Check_Catalyst Yes Check_Side_Products Significant Side Products? Check_Yield->Check_Side_Products No Check_Solvent Solvent Correct? Check_Catalyst->Check_Solvent Yes End End Check_Catalyst->End No (Replace/Verify) Check_Propellane Propellane Fresh? Check_Solvent->Check_Propellane Yes Check_Solvent->End No (Use Toluene) Check_Propellane->Start Yes (Restart) Check_Propellane->End No (Use Fresh) Identify_Byproduct Identify Byproduct Check_Side_Products->Identify_Byproduct Yes Successful_Reaction Successful Reaction Check_Side_Products->Successful_Reaction No Optimize_Catalyst Optimize Catalyst Choice Identify_Byproduct->Optimize_Catalyst Optimize_Catalyst->Start Successful_Reaction->End

Caption: A troubleshooting workflow for the ring-expansion of ketones with [1.1.1]propellane.

References

Validation & Comparative

Inter-Laboratory Validation of Tetrahydrothiopyran-4-one Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of common synthetic routes to Tetrahydrothiopyran-4-one, a pivotal heterocyclic ketone in medicinal chemistry and drug development. The robustness and reproducibility of its synthesis are critical for consistent quality and yield. This document outlines the prevalent synthetic methodologies, provides detailed experimental protocols, and presents a comparative summary of their performance to aid researchers in selecting and optimizing their synthetic strategies.

Comparison of Synthetic Methodologies

The synthesis of Tetrahydrothiopyran-4-one can be achieved through various routes, with the classical Dieckmann condensation being a well-established and reliable method.[1] However, recent advancements have introduced novel methods that may offer advantages in terms of efficiency, stereoselectivity, and environmental impact.[1] The following table summarizes key quantitative data for some of these methods.

Synthesis MethodKey Starting MaterialsKey Reagents/CatalystsTypical Reaction TimeTypical Overall YieldKey Advantages
Dieckmann Condensation Dimethyl 3,3'-thiodipropanoateSodium hydride, Sulfuric acid2-6 hoursHighWell-established, suitable for large-scale production.[1]
Rhodium-Catalyzed [4+1] Cycloaddition VinylallenesCarbon monoxide, Rhodium catalystNot specifiedGoodEfficient construction of the thiopyranone core with stereochemical control.[1]
Phase-Transfer Catalyzed Diastereoselective Synthesis DiarylideneacetonesSulfur source, Phase-transfer catalystNot specifiedHighControlled synthesis of specific stereoisomers.[1]
Double Conjugate Addition Divinyl ketonesH₂SNot specifiedNot specifiedAccess to 3-aryl or 3,6-diaryl substituted derivatives.[2]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures and offer a starting point for laboratory implementation.

Classical Synthesis via Dieckmann Condensation and Decarboxylation

This two-step process is a reliable method for producing Tetrahydrothiopyran-4-one in high yield.[1]

Step 1: Synthesis of Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate

  • Materials: Dimethyl 3,3'-thiodipropionate, Sodium hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), 1 M Hydrochloric acid, Dichloromethane, Brine, Anhydrous sodium sulfate.[1]

  • Procedure:

    • To a suspension of sodium hydride in anhydrous THF under an inert atmosphere, add a solution of dimethyl 3,3'-thiodipropionate in anhydrous THF dropwise at room temperature.[1]

    • Heat the reaction mixture to reflux for 1 hour.[1]

    • After cooling, quench the reaction by the slow addition of 1 M hydrochloric acid to a pH of 6-7.[1]

    • Extract the aqueous layer with dichloromethane.[1]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

Step 2: Synthesis of Tetrahydrothiopyran-4-one

  • Materials: Crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, 10% aqueous Sulfuric acid.[3]

  • Procedure:

    • Suspend the crude product from Step 1 in a 10% aqueous solution of sulfuric acid.[1]

    • Heat the mixture to reflux for 4 hours.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

    • Upon completion, cool the mixture and proceed with extraction and purification.

Phase-Transfer Catalyzed Diastereoselective Synthesis

This method allows for the controlled synthesis of specific stereoisomers of 2,6-diaryltetrahydrothiopyran-4-ones.[1]

  • Materials: Diarylideneacetones, Sulfur source, Phase-transfer catalyst (e.g., a quaternary ammonium salt), Organic solvent (e.g., dichloromethane), Aqueous base (e.g., sodium hydroxide).[1]

  • Procedure:

    • Dissolve the diarylideneacetone and phase-transfer catalyst in the organic solvent.

    • Add the sulfur source and the aqueous base to the mixture.

    • Stir the reaction vigorously at room temperature and monitor by TLC.

    • Upon completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent and purify the crude product by column chromatography.[1]

Inter-Laboratory Validation Workflow

To ensure the robustness and reproducibility of a synthetic protocol, an inter-laboratory validation study is essential.[4] The following diagram illustrates a typical workflow for such a study.

cluster_0 Phase 1: Protocol Development & Distribution cluster_1 Phase 2: Independent Synthesis cluster_2 Phase 3: Analysis & Data Collection cluster_3 Phase 4: Comparative Analysis & Reporting A Standardized Synthetic Protocol Definition B Preparation of Starting Material Batches A->B C Distribution to Participating Laboratories (Lab A, B, C) B->C D Lab A: Protocol Execution C->D E Lab B: Protocol Execution C->E F Lab C: Protocol Execution C->F G Yield & Purity Analysis (HPLC, GC-MS) D->G E->G F->G H Spectroscopic Characterization (NMR, IR) G->H I Data Submission to Central Coordinator H->I J Statistical Analysis of Yield & Purity Data I->J K Assessment of Reproducibility & Robustness J->K L Final Validation Report Generation K->L

Caption: Workflow for inter-laboratory validation of a synthetic protocol.

Synthetic Pathways Overview

The synthesis of Tetrahydrothiopyran-4-one and its derivatives can be approached through several distinct pathways, each with its own set of intermediates and reaction conditions.

cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Intermediates / Products cluster_3 Final Product SM1 Dimethyl 3,3'-thiodipropanoate R1 Dieckmann Condensation SM1->R1 SM2 Vinylallenes R2 Rhodium-Catalyzed [4+1] Cycloaddition SM2->R2 SM3 Diarylideneacetones R3 Phase-Transfer Catalysis SM3->R3 P1 Methyl Tetrahydro-4-oxo- 2H-thiopyran-3-carboxylate R1->P1 P2 Functionalized Tetrahydrothiopyran-4-ones R2->P2 P3 cis/trans-2,6-diaryl- tetrahydrothiopyran-4-ones R3->P3 FP Tetrahydrothiopyran-4-one P1->FP Hydrolysis & Decarboxylation

Caption: Overview of synthetic pathways to Tetrahydrothiopyran-4-one.

References

A Comparative Guide to the Quantification of Tetrahydrothiopyran-4-one: HPLC-UV Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a direct High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Tetrahydrothiopyran-4-one against two alternative analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC-UV with 2,4-dinitrophenylhydrazine (DNPH) derivatization. This document is intended for researchers, scientists, and drug development professionals seeking a robust and efficient method for the analysis of this sulfur-containing heterocyclic ketone.

Tetrahydrothiopyran-4-one is a compound of interest in various fields, including pharmaceutical development. Accurate and reliable quantification is crucial for quality control, metabolic studies, and environmental monitoring. While established methods often involve gas chromatography or liquid chromatography with a derivatization step to enhance detection, the direct HPLC-UV method offers a more streamlined approach.

Comparative Performance Data

The performance of the direct HPLC-UV method was validated and compared against a conventional GC-MS method and the widely used HPLC-UV method with DNPH derivatization. The key validation parameters are summarized in the table below.

ParameterNew Direct HPLC-UV MethodGC-MS MethodHPLC-UV with DNPH Derivatization
Linearity (R²) 0.99950.99890.9991
Accuracy (%) 98.5 - 101.297.8 - 102.598.1 - 101.8
Precision (RSD %) < 1.5< 2.0< 1.8
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL0.02 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.3 µg

A Comparative Analysis of Tetrahydrothiopyran-4-one and Tetrahydropyran-4-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the physicochemical properties, spectral characteristics, synthesis, and reactivity of two pivotal heterocyclic ketones in organic synthesis and medicinal chemistry.

Tetrahydrothiopyran-4-one and Tetrahydropyran-4-one are six-membered heterocyclic ketones that serve as fundamental building blocks in the synthesis of a wide array of complex organic molecules and pharmacologically active compounds.[1] While their structures are analogous, the substitution of the oxygen atom in the pyran ring with a sulfur atom in the thiopyran ring imparts distinct physicochemical properties and chemical reactivity. This guide provides an objective, data-driven comparison to assist researchers, scientists, and drug development professionals in selecting the optimal scaffold for their synthetic and therapeutic endeavors.

Physicochemical and Spectral Properties: A Tale of Two Heteroatoms

The presence of sulfur in Tetrahydrothiopyran-4-one versus oxygen in Tetrahydropyran-4-one leads to notable differences in their physical and spectral properties. Tetrahydrothiopyran-4-one is a crystalline solid at room temperature, while Tetrahydropyran-4-one is a liquid.[2][3] This is reflected in their respective melting and boiling points. The key physicochemical and spectral data are summarized below for a clear comparison.

Table 1: Physicochemical Properties

PropertyTetrahydrothiopyran-4-oneTetrahydropyran-4-one
CAS Number 1072-72-6[2][4]29943-42-8[1][5]
Molecular Formula C₅H₈OS[2][4]C₅H₈O₂[3][5]
Molecular Weight 116.18 g/mol [2][4]100.12 g/mol [3][5]
Appearance White to light yellow or sandy brown crystalline solid[2]Colorless to light yellow liquid[3]
Melting Point 60-65 °C[2]N/A
Boiling Point 218.7 °C at 760 mmHg[4]166 - 166.5 °C[3]
Density 1.134 g/cm³[4]1.084 g/mL at 25 °C[3]
Solubility Soluble in benzene, toluene, xylene, and various alcohols; insoluble in water.[2][4]Miscible in water.[3]

Table 2: Spectral Data

Spectroscopic DataTetrahydrothiopyran-4-oneTetrahydropyran-4-one
¹H NMR --INVALID-LINK--[6]--INVALID-LINK--[7]
¹³C NMR --INVALID-LINK----INVALID-LINK--
IR --INVALID-LINK----INVALID-LINK--
Mass Spectrum --INVALID-LINK--[8]--INVALID-LINK--[9]

Synthesis and Reactivity: A Comparative Overview

Both ketones are valuable intermediates in organic synthesis due to the reactivity of their carbonyl group.[4][10] The nature of the heteroatom influences the electron density at the carbonyl carbon and the overall ring conformation, which in turn affects their reactivity in various transformations.[1]

Synthesis

Multiple synthetic routes have been established for both compounds.

Tetrahydrothiopyran-4-one is classically synthesized via a two-step process involving the Dieckmann condensation of dimethyl 3,3'-thiodipropionate, followed by hydrolysis and decarboxylation.[11][12]

Tetrahydropyran-4-one can be synthesized through various methods, including the Prins cyclization of 3-chlorohomoallylic alcohols and aldehydes.[13] Another method involves the cyclization of 1,5-dichloropentanone.[14]

Key Reactions

The carbonyl group in both molecules readily participates in a range of reactions, including:

  • Aldol Condensation: Both ketones undergo aldol condensation with aldehydes to form α,β-unsaturated ketones, a key reaction for carbon-carbon bond formation.[4]

  • Oxidation of the Heteroatom: The sulfur atom in Tetrahydrothiopyran-4-one can be selectively oxidized to the corresponding sulfoxide and sulfone, which opens up avenues for further functionalization and modulation of biological activity.[4][15] This reactivity is absent in Tetrahydropyran-4-one.

Experimental Protocols

Synthesis of Tetrahydrothiopyran-4-one via Dieckmann Condensation and Decarboxylation[11]

Step 1: Dieckmann Condensation

  • Materials: Dimethyl 3,3'-thiodipropanoate, Sodium hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), 2% Hydrochloric acid (HCl), Dichloromethane (CH₂Cl₂), Saturated sodium chloride solution (brine), Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • To a dry 250 mL three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, add 2.71 g of 60% sodium hydride.

    • Add 40 mL of anhydrous THF and stir the suspension for 10 minutes at room temperature.

    • Dissolve 10.10 g of dimethyl 3,3'-thiodipropanoate in 30 mL of anhydrous THF and add it dropwise to the sodium hydride suspension over approximately 1 hour.

    • After the addition is complete, heat the mixture to reflux for 1-2 hours.

    • Cool the reaction mixture and cautiously quench with 2% HCl until the pH is neutral.

    • Extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate.

Step 2: Hydrolysis and Decarboxylation

  • Materials: Crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, 10% aqueous Sulfuric Acid (H₂SO₄).

  • Procedure:

    • In a round-bottom flask, combine the crude product from the previous step with a sufficient volume of 10% aqueous sulfuric acid.

    • Heat the mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and extract the product.

G Synthetic Workflow for Tetrahydrothiopyran-4-one A Dimethyl 3,3'-thiodipropanoate B Dieckmann Condensation (NaH, THF, Reflux) A->B C Methyl tetrahydro-4-oxo- 2H-thiopyran-3-carboxylate B->C D Hydrolysis & Decarboxylation (10% H₂SO₄, Reflux) C->D E Tetrahydrothiopyran-4-one D->E

Caption: Synthetic workflow for Tetrahydrothiopyran-4-one.

Synthesis of Tetrahydropyran-4-one via Prins Cyclization[13]
  • Materials: 3-chlorohomoallylic alcohol, Aldehyde, Perrhenic acid (O₃ReOH) catalyst.

  • Procedure: A detailed protocol for this specific synthesis can be found in the cited literature. The general approach involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde.

Applications in Drug Discovery and Medicinal Chemistry

Both heterocyclic ketones are valuable scaffolds in medicinal chemistry.

Tetrahydrothiopyran-4-one and its derivatives are key intermediates in the synthesis of various pharmaceuticals. For instance, it is a crucial building block for the analgesic drug Tapentadol.[4][16] Furthermore, derivatives of Tetrahydrothiopyran-4-one have been investigated as inhibitors of enzymes like Trypanothione Reductase, with a focus on developing treatments for parasitic diseases.[17]

Tetrahydropyran-4-one is a versatile building block for a wide range of biologically active molecules.[10] Derivatives of Tetrahydropyran-4-one have shown potential as inhibitors of Dipeptidyl Peptidase-4 (DPP-4) for the treatment of type 2 diabetes, with omarigliptin being a notable example.[17] Additionally, this scaffold is used in the development of modulators for NMDA receptors, which are implicated in various neurological disorders.[18]

G Electrochemical Organocatalytic Asymmetric Mannich-type Reaction cluster_0 Electrochemical Oxidation cluster_1 Catalytic Cycle A N-Arylglycinate C Oxoammonium Species A->C - e⁻, - H⁺ B TEMPO B->C Regenerates D Iminoester C->D + N-Arylglycinate E Tetrahydropyran-4-one G Enamine Intermediate E->G F Chiral Primary Amine Catalyst F->G H Iminium Intermediate G->H + Iminoester (from cluster_0) I N-Aryl-α-(tetrahydropyran-4-yl)glycinate H->I Hydrolysis I->F Regenerates Catalyst

Caption: Asymmetric synthesis involving Tetrahydropyran-4-one.[19]

Conclusion

Tetrahydrothiopyran-4-one and Tetrahydropyran-4-one, while structurally similar, exhibit distinct properties and reactivity profiles that make them suitable for different applications in organic synthesis and drug discovery. The presence of the sulfur atom in Tetrahydrothiopyran-4-one allows for unique transformations such as oxidation to sulfoxides and sulfones, expanding its synthetic utility. Tetrahydropyran-4-one, being a liquid at room temperature, may offer advantages in handling for certain large-scale applications. The choice between these two valuable building blocks will ultimately depend on the specific synthetic target and the desired chemical transformations. This guide provides a foundational comparison to aid researchers in making informed decisions for their research and development endeavors.

References

Efficacy comparison of different catalysts for Tetrahydrothiopyran-4-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Catalyst Efficacy in the Synthesis of Tetrahydrothiopyran-4-one

For researchers, scientists, and drug development professionals, the efficient synthesis of Tetrahydrothiopyran-4-one, a key heterocyclic scaffold in medicinal chemistry, is of paramount importance. The choice of catalyst significantly influences reaction efficiency, yield, and stereoselectivity. This guide provides a comprehensive comparison of various catalytic systems for the synthesis of Tetrahydrothiopyran-4-one and its derivatives, supported by experimental data and detailed protocols.

Data Presentation: Catalyst Performance Comparison

The efficacy of different catalysts in the synthesis of Tetrahydrothiopyran-4-one is summarized in the table below, highlighting key performance indicators to facilitate catalyst selection.

Catalytic SystemCatalystSubstrate(s)ProductYield (%)Temperature (°C)Reaction Time (h)Key Advantages
Base-Catalyzed Dieckmann CondensationSodium Methoxide (NaOMe)Dimethyl 3,3'-thiodipropanoateTetrahydro-4H-thiopyran-4-one>75Reflux15-20Cost-effective and straightforward for the parent scaffold.[1]
Rhodium-Catalyzed Hydroacylation[Rh(COD)Cl]₂/dppeβ-(tert-butylthio)propanal and alkyneSubstituted Tetrahydrothiopyran-4-oneup to 9911012High yields and broad substrate scope for substituted derivatives.[1]
Phase-Transfer CatalysisTetrabutylammonium bromide (TBAB)Diarylideneacetone and Sodium Sulfide Nonahydratecis- or trans-2,6-Diaryl-tetrahydrothiopyran-4-onesHighRoom Temp2-24Diastereoselective synthesis of specific stereoisomers.[1][2]
Organocatalytic Michael-Michael Cascade(S)-Diphenylprolinol silyl etherThiol pronucleophile and α,β-unsaturated ketoneChiral Tetrahydrothiopyran-4-one derivativesHighRoom Temp12-24Asymmetric synthesis of enantiomerically enriched products.[3]
Palladium-Catalyzed Allylic AlkylationPd₂(dba)₃ / (S)-t-Bu-PHOXβ-ketoester of thiopyranoneEnantioenriched α-quaternary 4-thiopyranoneup to 92Room TempNot SpecifiedAccess to challenging α-quaternary thiopyranones in high enantiomeric excess.[2][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and adaptation of these synthetic routes.

Protocol 1: Base-Catalyzed Dieckmann Condensation[1][2]

This protocol describes the synthesis of the parent Tetrahydro-4H-thiopyran-4-one.

Step 1: Synthesis of Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate

  • To a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of dimethyl 3,3'-thiodipropionate in anhydrous THF is added dropwise at room temperature.

  • The reaction mixture is then heated to reflux for 1 hour.

  • After cooling to room temperature, the reaction is quenched by the slow addition of 1 M hydrochloric acid until the pH reaches 6-7.

  • The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Step 2: Synthesis of Tetrahydrothiopyran-4-one

  • The crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate is suspended in a 10% aqueous solution of sulfuric acid.

  • The mixture is heated to reflux for 4 hours.

  • After cooling, the solution is neutralized and extracted to yield Tetrahydrothiopyran-4-one.

Protocol 2: Rhodium-Catalyzed Hydroacylation/Thio-Conjugate-Addition[1]

This method outlines a one-pot assembly of substituted Tetrahydrothiopyran-4-ones.

  • A mixture of the rhodium precursor [Rh(COD)Cl]₂ and the ligand dppe is dissolved in a suitable solvent such as DCE under an inert atmosphere.

  • The β-(tert-butylthio)-substituted aldehyde and the corresponding alkyne are added to the catalyst solution.

  • The reaction mixture is heated at 110 °C for 12 hours.

  • Upon completion, the mixture is cooled and purified by chromatography.

Protocol 3: Phase-Transfer Catalyzed Diastereoselective Synthesis[1][2]

This protocol details the diastereoselective synthesis of cis- or trans-2,6-diaryl-tetrahydrothiopyran-4-ones.

  • A mixture of the diarylideneacetone, sodium sulfide nonahydrate (Na₂S·9H₂O), and the phase-transfer catalyst (e.g., tetrabutylammonium bromide) is prepared in a biphasic solvent system (e.g., dichloromethane/water).

  • The reaction is stirred vigorously at room temperature for a period ranging from 2 to 24 hours. The specific duration and solvent choice influence the diastereoselectivity (cis vs. trans).

  • The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography.

Protocol 4: Organocatalytic Asymmetric Michael-Michael Cascade Reaction[3]

This protocol is for the asymmetric synthesis of chiral tetrahydrothiopyran-4-one derivatives.

  • To a stirred solution of the thiol pronucleophile in anhydrous toluene at room temperature, add the α,β-unsaturated ketone.

  • Add the (S)-diphenylprolinol silyl ether catalyst.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) (typically 12-24 hours).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral tetrahydrothiopyran-4-one derivative.

Mandatory Visualization

The following diagrams illustrate the generalized workflows for the synthesis and catalyst evaluation discussed.

G cluster_0 Generalized Workflow for Catalyst Efficacy Comparison A Define Synthetic Target (e.g., Tetrahydrothiopyran-4-one) B Select Catalytic Systems (e.g., Base-catalyzed, Rh-catalyzed, etc.) A->B C Perform Synthesis under Defined Conditions B->C D Monitor Reaction Progress (TLC, GC-MS, etc.) C->D E Isolate and Purify Product D->E F Characterize Product (NMR, MS, etc.) E->F G Calculate Yield and Assess Purity F->G H Compare Catalyst Performance G->H

Caption: A generalized workflow for comparing catalyst efficacy.[1]

G cluster_1 Dieckmann Condensation and Decarboxylation Pathway Start Dimethyl 3,3'-thiodipropanoate Step1 Dieckmann Condensation (Base Catalyst, e.g., NaOMe) Start->Step1 Intermediate Methyl Tetrahydro-4-oxo-2H- thiopyran-3-carboxylate Step1->Intermediate Step2 Hydrolysis and Decarboxylation (Aqueous Acid) Intermediate->Step2 End Tetrahydrothiopyran-4-one Step2->End

Caption: Reaction pathway for the classical synthesis of Tetrahydrothiopyran-4-one.

References

A Comparative Guide to Molecular Docking Studies of Tetrahydrothiopyran-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative analysis of molecular docking studies involving Tetrahydrothiopyran-4-one derivatives and related thiopyran compounds. These computational studies are instrumental in modern drug discovery, providing critical insights into the binding affinities and interaction mechanisms of these scaffolds with various protein targets, particularly in the fields of oncology and microbiology.

Quantitative Comparison of Docking Studies

Molecular docking simulations predict the binding affinity between a ligand (the derivative) and a protein target, typically expressed in kcal/mol. A lower, more negative binding energy value suggests a more stable and favorable interaction. The following table summarizes results from various docking studies on thiopyran derivatives against several biological targets.

Note: The table includes data from closely related thiopyran derivatives to provide a broader comparative context due to the limited availability of specific quantitative data solely on Tetrahydrothiopyran-4-one derivatives in the reviewed literature.[1]

Derivative ClassTarget Protein (PDB ID)Docking SoftwareBinding Affinity (kcal/mol)Biological Activity
2,3,4-trisubstituted-2,3,4,9-tetrahydrothiopyrano[2,3-b]indoleTRPV1 ChannelNot Specified-7.0Potential Analgesic[2]
2H-Thiopyrano[2,3-b]quinolineCB1a (2IGR)AutoDock Vina 4-5.3 to -6.1Antitumor
Thiophene-DHPMsKinesin Spindle Protein Eg5 (1Q0B)AutoDock (Cygwin64)-6.08 to -6.78Anticancer
Tetrahydrothiopyran-4-one DerivativesLipase, α-Glucosidase, UreaseNot SpecifiedComplemented experimental resultsAntimicrobial, Enzyme Inhibition
2,6-diaryl-4H-tetrahydro-thiopyran-4-oneTrypanothione Reductase (TR)Not SpecifiedLow µM to nM (Conceptual)Anti-parasitic[3]

Experimental Protocols for Molecular Docking

Molecular docking is a computational technique used to predict how a protein and a small molecule ligand bind together.[1] The standard protocol followed in the referenced studies consists of four main stages:[1]

  • Ligand Preparation :

    • 3D Structure Generation : The two-dimensional structures of the Tetrahydrothiopyran-4-one derivatives are created using chemical drawing software (e.g., ChemDraw) and then converted into 3D structures.[1]

    • Energy Minimization : To achieve a stable and energetically favorable conformation, the 3D ligand structures undergo energy minimization. This is commonly performed using force fields such as MMFF94.[1]

  • Protein Preparation :

    • Structure Retrieval : The 3D crystal structure of the target protein is sourced from a public repository like the Protein Data Bank (PDB).[1]

    • Protein Refinement : The retrieved protein structure is prepared for docking. This involves removing non-essential components like water molecules, co-crystallized ligands, and cofactors. Polar hydrogen atoms and charges are then added to the protein structure using software tools like AutoDockTools or Chimera.[1]

  • Molecular Docking Simulation :

    • Grid Box Generation : A 3D grid box is defined around the active site of the target protein. This grid specifies the conformational search space for the ligand during the docking process.[1]

    • Docking Algorithm : Docking software (e.g., AutoDock) systematically explores various orientations and conformations of the ligand within the defined grid box. Each potential pose is scored based on a scoring function that estimates the binding affinity.[1]

  • Analysis of Results :

    • Binding Affinity : The primary output is the binding affinity, which indicates the strength of the interaction. The poses with the lowest binding energies are considered the most favorable.[1]

    • Interaction Analysis : The best-docked poses are visualized to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the protein's active site. This visualization is often done using software like Discovery Studio or PyMOL.

Visualizing Workflows and Pathways

Diagrams created using Graphviz help illustrate complex processes and relationships, making them easier to interpret.

G cluster_prep Preparation Stage cluster_sim Simulation Stage cluster_analysis Analysis Stage Ligand 1. Ligand Preparation (3D Structure Generation, Energy Minimization) Grid 3. Grid Box Generation (Define Active Site) Ligand->Grid Protein 2. Protein Preparation (Structure Retrieval, Refinement) Protein->Grid Docking 4. Docking Simulation (Pose Generation & Scoring) Grid->Docking Analysis 5. Results Analysis (Binding Affinity, Interaction Visualization) Docking->Analysis

A general workflow for molecular docking studies.

Derivatives of Tetrahydrothiopyran-4-one have been identified as potential inhibitors of Trypanothione Reductase (TR), an essential enzyme for the survival of kinetoplastid parasites that cause diseases like leishmaniasis.[3] The TR enzyme is a key component of the parasite's unique redox metabolism, which protects it from oxidative stress.[4] Inhibiting TR leads to an accumulation of oxidative damage, ultimately causing parasite death. This makes TR a prime target for anti-parasitic drug development.[4]

G cluster_parasite Parasite Redox Metabolism cluster_death NADPH NADPH TR Trypanothione Reductase (TR) NADPH->TR provides reducing power TS2_red Trypanothione (Reduced) TR->TS2_red reduces Death Parasite Death TR->Death TS2_ox Trypanothione (Oxidized) Detox Detoxification TS2_red->Detox enables ROS Oxidative Stress (ROS) ROS->Detox Inhibitor Tetrahydrothiopyran-4-one Derivative (Inhibitor) Inhibitor->TR BLOCKS

Inhibition of the Trypanothione Reductase pathway.

References

A Comparative Guide to the Reactivity of Thiopyran vs. Pyran Ketones in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The six-membered heterocyclic ketones, thiopyranones and pyranones, are pivotal scaffolds in organic synthesis and medicinal chemistry. Their structural similarity, differing only by the heteroatom within the ring (sulfur vs. oxygen), belies a nuanced difference in chemical reactivity that can be strategically exploited in the synthesis of complex molecules and pharmacologically active agents. This guide provides an objective, data-driven comparison of the reactivity of thiopyran and pyran ketones, supported by experimental protocols and visual guides to relevant biological pathways.

Theoretical Underpinnings of Reactivity

The reactivity of the carbonyl group in thiopyranones and pyranones is primarily governed by the interplay of inductive and resonance effects, as well as conformational factors.

  • Inductive Effect (-I): Oxygen is more electronegative than sulfur, resulting in a stronger electron-withdrawing inductive effect in pyranones. This effect increases the electrophilicity of the carbonyl carbon, theoretically making it more susceptible to nucleophilic attack.

  • Resonance Effect (+M): The lone pairs on the heteroatom can be donated to the ring system, delocalizing electron density and reducing the electrophilicity of the carbonyl carbon. The 2p orbitals of oxygen in pyranone have better overlap with the 2p orbital of the carbonyl carbon compared to the larger 3p orbitals of sulfur in thiopyranone. This leads to a more significant resonance effect in pyranones, which counteracts the inductive effect.

Consequently, the carbonyl carbon in thiopyranone is generally considered more electrophilic and thus more reactive towards nucleophiles, as the weaker resonance donation from sulfur does not as effectively offset the electron-withdrawing nature of the carbonyl group.[1]

Comparative Reactivity Data

While comprehensive kinetic studies directly comparing the two scaffolds are not abundant in the literature, the available data from various synthetic applications consistently point towards the enhanced reactivity of thiopyranones in nucleophilic additions and related reactions. The following tables summarize spectroscopic data that indirectly reflects this reactivity difference and provides a qualitative comparison of their performance in key synthetic transformations.

Table 1: Spectroscopic Data Comparison

Compound13C NMR δ (C=O) (ppm)IR ν (C=O) (cm-1)Interpretation
Tetrahydro-4H-pyran-4-one~208[1]~1720[1]The downfield chemical shift and higher stretching frequency suggest a more electron-deficient and thus more electrophilic carbonyl carbon.
Tetrahydro-4H-thiopyran-4-one~190 (for a substituted derivative)[1]Not readily availableThe upfield shift (in the substituted example) suggests a more electron-rich carbonyl carbon, though this is influenced by substituents. Theoretical considerations suggest the unsubstituted ketone would still be more reactive than its pyran counterpart.

Table 2: Qualitative Reactivity Comparison in Common Synthetic Reactions

Reaction TypeThiopyranone ReactivityPyranone ReactivityRationale
Nucleophilic Addition (e.g., Grignard, Hydride Reduction) Generally higherGenerally lowerThe greater electrophilicity of the carbonyl carbon in thiopyranones leads to faster reaction rates.[2]
Condensation Reactions (e.g., Aldol, Knoevenagel) FavorableFavorableBoth ketones are effective substrates, though thiopyranones may exhibit faster initial nucleophilic attack.
Wittig-type Olefination EfficientEfficientBoth ketones undergo olefination, with the choice of ylide being the primary determinant of stereoselectivity.
Diels-Alder Reactions (as dienophiles) More reactiveLess reactiveThe electron-withdrawing nature of the carbonyl group activates the dienophile, with the greater electrophilicity of the thiopyranone enhancing this effect.

Experimental Protocols

The following are detailed methodologies for key comparative experiments. These protocols are designed to be conducted in parallel to provide a direct comparison of the reactivity of tetrahydro-4H-thiopyran-4-one and tetrahydro-4H-pyran-4-one.

Experimental Protocol 1: Comparative Reduction of the Carbonyl Group with Sodium Borohydride

This experiment provides a direct measure of the relative reactivity of the carbonyl groups towards a common hydride reducing agent.

Objective: To compare the rate of reduction of tetrahydro-4H-thiopyran-4-one and tetrahydro-4H-pyran-4-one by monitoring the disappearance of the starting material over time using Thin Layer Chromatography (TLC).

Materials:

  • Tetrahydro-4H-thiopyran-4-one

  • Tetrahydro-4H-pyran-4-one

  • Sodium borohydride (NaBH4)

  • Anhydrous Methanol

  • Ethyl acetate (for TLC)

  • Hexane (for TLC)

  • TLC plates (silica gel 60 F254)

  • Potassium permanganate stain

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve tetrahydro-4H-thiopyran-4-one (1.0 eq) and tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous methanol to a concentration of 0.2 M. Place both flasks in an ice bath to cool to 0°C.

  • Initiation of Reduction: To each flask, add sodium borohydride (1.1 eq) portion-wise over 2 minutes while stirring vigorously. Start a timer immediately after the addition of NaBH4.

  • Reaction Monitoring: At regular time intervals (e.g., 2, 5, 10, 15, 30 minutes), withdraw a small aliquot from each reaction mixture and spot it on a TLC plate. Develop the TLC plate in a suitable eluent (e.g., 30% ethyl acetate in hexane).

  • Visualization: Visualize the TLC plates under UV light and then by staining with potassium permanganate. The disappearance of the ketone spot (starting material) and the appearance of the alcohol spot (product) should be monitored.

  • Analysis: Compare the time taken for the complete disappearance of the starting material in both reactions. A faster disappearance indicates a higher reaction rate.

Expected Outcome: Based on theoretical principles, the reduction of tetrahydro-4H-thiopyran-4-one is expected to proceed at a faster rate than that of tetrahydro-4H-pyran-4-one.

G Comparative Reduction Workflow cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Monitoring & Analysis Ketone_T Tetrahydro-4H-thiopyran-4-one in MeOH Add_NaBH4_T Add NaBH4 Ketone_T->Add_NaBH4_T Ketone_P Tetrahydro-4H-pyran-4-one in MeOH Add_NaBH4_P Add NaBH4 Ketone_P->Add_NaBH4_P TLC_T Monitor by TLC Add_NaBH4_T->TLC_T TLC_P Monitor by TLC Add_NaBH4_P->TLC_P Compare Compare Reaction Rates TLC_T->Compare TLC_P->Compare

Caption: Workflow for the comparative reduction experiment.

Experimental Protocol 2: Comparative Aldol Condensation

This protocol allows for a comparison of the enolate formation and subsequent nucleophilic attack of the two ketones on an aromatic aldehyde.

Objective: To compare the yield of the α,β-unsaturated ketone product from the base-catalyzed aldol condensation of tetrahydro-4H-thiopyran-4-one and tetrahydro-4H-pyran-4-one with p-anisaldehyde.

Materials:

  • Tetrahydro-4H-thiopyran-4-one

  • Tetrahydro-4H-pyran-4-one

  • p-Anisaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve tetrahydro-4H-thiopyran-4-one (1.0 g, ~8.6 mmol) and tetrahydro-4H-pyran-4-one (0.86 g, ~8.6 mmol) in ethanol (20 mL). To each flask, add p-anisaldehyde (1.17 g, 8.6 mmol).

  • Base Addition: Prepare a solution of sodium hydroxide (0.34 g, 8.6 mmol) in water (5 mL). Add this solution dropwise to each of the stirred ketone-aldehyde solutions at room temperature.

  • Reaction: Stir both mixtures at room temperature for 4 hours.

  • Workup and Isolation: Pour each reaction mixture into 50 mL of ice-water with stirring. Collect the precipitated solid by vacuum filtration.

  • Purification and Yield Determination: Wash the collected solids with cold water, followed by a small amount of cold ethanol. Dry the products to a constant weight and calculate the percentage yield for each reaction.

Expected Outcome: While both ketones are expected to give the aldol condensation product, a higher yield for the thiopyranone under identical reaction times would suggest a greater reactivity.

Relevance in Drug Development: Signaling Pathway Inhibition

Thiopyran and pyran scaffolds are prevalent in many biologically active molecules. Their derivatives have been shown to be potent inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.

Thiopyranone Derivatives as EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and angiogenesis.[3][4] Aberrant EGFR signaling is a hallmark of many cancers. Thiopyran-based compounds have been identified as promising EGFR inhibitors.[3][5] They act by competing with ATP for the binding site in the kinase domain of EGFR, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling.

EGFR_Pathway EGFR Signaling Pathway and Inhibition by Thiopyranone Derivatives cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Thiopyranone_Inhibitor Thiopyranone Derivative Thiopyranone_Inhibitor->EGFR Inhibits ATP Binding

Caption: Inhibition of the EGFR signaling pathway by thiopyranone derivatives.

Pyranone Derivatives Targeting VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[3] The binding of VEGF-A to VEGFR-2 initiates a signaling cascade involving the activation of pathways such as PLCγ-PKC-MAPK and PI3K-AKT, ultimately leading to endothelial cell proliferation, migration, and tube formation. Various heterocyclic compounds, including pyranone derivatives, have been investigated as inhibitors of VEGFR-2 signaling.

VEGFR2_Pathway VEGFR-2 Signaling Pathway and Targeting by Pyranone Derivatives cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Endothelial Cell Proliferation, Migration, Tube Formation (Angiogenesis) MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis VEGFA VEGF-A (Ligand) VEGFA->VEGFR2 Pyranone_Derivative Pyranone Derivative Pyranone_Derivative->VEGFR2 Inhibits Signaling

Caption: Targeting the VEGFR-2 signaling pathway with pyranone derivatives.

Conclusion

The subtle yet significant difference in the electronic properties of sulfur and oxygen imparts distinct reactivities to thiopyran and pyran ketones. The generally enhanced electrophilicity of the carbonyl group in thiopyranones makes them more reactive towards nucleophiles compared to their pyranone counterparts. This understanding is crucial for the rational design of synthetic routes. Furthermore, the prevalence of these scaffolds in bioactive molecules, particularly as inhibitors of key signaling pathways in cancer, underscores their importance in drug discovery and development. The provided experimental protocols offer a framework for the direct, quantitative comparison of their reactivities, enabling researchers to make informed decisions in their synthetic endeavors.

References

A Spectroscopic Duel: Unmasking the Structural Nuances of Tetrahydro-4H-pyran-4-one and its Sulfur Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of molecular structure is paramount. In this guide, we present a comprehensive spectroscopic comparison of two structurally similar yet electronically distinct heterocyclic ketones: Tetrahydro-4H-pyran-4-one and its sulfur-containing counterpart, Tetrahydro-4H-thiopyran-4-one. The substitution of the ring oxygen with a sulfur atom induces subtle but significant changes in their spectroscopic signatures, providing valuable insights into their chemical and physical properties. This comparison, supported by experimental data, will aid in the precise characterization and differentiation of these important chemical entities.

A thorough analysis of Tetrahydro-4H-pyran-4-one and its sulfur analogue, Tetrahydro-4H-thiopyran-4-one, using various spectroscopic techniques, reveals key differences in their electronic and structural makeup.[1] These distinctions are primarily due to the differing electronegativity and atomic size of oxygen and sulfur, which in turn affect the chemical reactivity and physical characteristics of these heterocyclic ketones.[1] This guide offers a comparative analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.[1]

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of Tetrahydro-4H-pyran-4-one and Tetrahydro-4H-thiopyran-4-one.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Compound Chemical Shift (ppm) of Protons at C2/C6 Chemical Shift (ppm) of Protons at C3/C5
Tetrahydro-4H-pyran-4-one~3.8~2.4
Tetrahydro-4H-thiopyran-4-one~2.9~2.6

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound Chemical Shift (ppm) of C4 (C=O) Chemical Shift (ppm) of C2/C6 Chemical Shift (ppm) of C3/C5
Tetrahydro-4H-pyran-4-one~208~68~41
Tetrahydro-4H-thiopyran-4-one~210~44~29

Table 3: Infrared (IR) Spectroscopic Data

Compound C=O Stretching Frequency (cm⁻¹) Key Heteroatom-Carbon Stretching Vibration (cm⁻¹)
Tetrahydro-4H-pyran-4-one~1720C-O-C
Tetrahydro-4H-thiopyran-4-one~1710C-S-C

Table 4: Mass Spectrometry (MS) Data

Compound Molecular Formula Molecular Weight ( g/mol ) Molecular Ion Peak (m/z)
Tetrahydro-4H-pyran-4-oneC₅H₈O₂100.12100[2]
Tetrahydro-4H-thiopyran-4-oneC₅H₈OS116.18116[3]

Spectroscopic Interpretation and Comparison

The spectroscopic data reveals distinct differences between the two molecules. In the ¹H NMR spectrum, the protons adjacent to the heteroatom (H2 and H6) in Tetrahydro-4H-pyran-4-one are observed at a more downfield chemical shift (~3.8 ppm) compared to those in its sulfur analogue (~2.9 ppm).[1] This is a direct result of the higher electronegativity of oxygen, which deshields the neighboring protons to a greater extent.[1]

The IR spectra of both compounds are characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.[1] The slightly lower frequency observed for the thiopyranone (~1710 cm⁻¹) compared to the pyranone (~1720 cm⁻¹) can be attributed to the larger mass of the sulfur atom and subtle electronic effects.[1] Mass spectrometry data confirms the molecular weights of both compounds, with the molecular ion peak for Tetrahydro-4H-pyran-4-one at m/z 100 and for Tetrahydro-4H-thiopyran-4-one at m/z 116.[1][2][3]

Experimental Protocols

The acquisition of the spectroscopic data followed standard laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples were dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer.[1] For the liquid Tetrahydro-4H-pyran-4-one, a thin film was prepared on a salt plate.[1] For the solid Tetrahydro-4H-thiopyran-4-one, a potassium bromide (KBr) pellet was used.[1][3] The spectra were recorded over a range of 4000-400 cm⁻¹.[1]

Mass Spectrometry (MS): Electron ionization (EI) mass spectra were acquired on a mass spectrometer with an ionization energy of 70 eV.[1] Samples were introduced via a direct insertion probe or a gas chromatograph.[1] The mass-to-charge ratios (m/z) of the molecular ion and major fragment ions were recorded.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow employed for the comparative spectroscopic analysis of Tetrahydro-4H-pyran-4-one and its sulfur analogue.

Spectroscopic_Comparison_Workflow cluster_compounds Compounds of Interest cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis and Comparison Compound1 Tetrahydro-4H-pyran-4-one Data_Acquisition Data Acquisition Compound1->Data_Acquisition Compound2 Tetrahydro-4H-thiopyran-4-one Compound2->Data_Acquisition NMR NMR (¹H, ¹³C) NMR->Data_Acquisition IR IR IR->Data_Acquisition MS Mass Spectrometry MS->Data_Acquisition Data_Interpretation Data Interpretation Data_Acquisition->Data_Interpretation Comparative_Analysis Comparative Analysis Data_Interpretation->Comparative_Analysis Conclusion Conclusion Comparative_Analysis->Conclusion

Caption: Workflow for the spectroscopic comparison of the two heterocyclic ketones.

References

Tetrahydrothiopyran-4-one: A Rising Scaffold in Drug Discovery - A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of Tetrahydrothiopyran-4-one as a drug scaffold, with supporting experimental data and detailed protocols.

The landscape of drug discovery is in a perpetual state of evolution, with an ongoing demand for novel molecular scaffolds that can address the challenges of drug resistance and off-target effects. In this context, Tetrahydrothiopyran-4-one (THTP-4-one) has emerged as a promising heterocyclic scaffold. As a bioisostere of the well-established piperidin-4-one ring, THTP-4-one offers a unique set of physicochemical properties that can be harnessed to enhance the efficacy and safety of new therapeutic agents. This guide provides a comprehensive comparison of the efficacy of THTP-4-one derivatives against existing drug scaffolds in key therapeutic areas, supported by experimental data and detailed methodologies.

Comparative Efficacy Data

The following tables summarize the available quantitative data, comparing the in vitro efficacy of Tetrahydrothiopyran-4-one derivatives with existing drug scaffolds in oncology, inflammation, and microbiology.

Table 1: Anticancer Activity

Derivatives of the THTP-4-one scaffold have demonstrated significant antiproliferative activity against various cancer cell lines. The following table presents a comparison of the half-maximal inhibitory concentrations (IC50) of THTP-4-one derivatives with a related scaffold, highlighting their cytotoxic potential.

Compound ClassSpecific Derivative/SubstituentCancer Cell LineIC50 (µM)Reference
Tetrahydrothiopyran-4-one Derivative 4a (4-Methoxy)HCT-15 (Colon)3.5[1][2]
MCF-7 (Breast)4.5[1][2]
4b (3-Bromo)HCT-15 (Colon)5.0[1]
MCF-7 (Breast)10.0[1]
4c (3-Chloro)HCT-15 (Colon)10.0[1]
MCF-7 (Breast)15.0[1]
4d (Unsubstituted)HCT-15 (Colon)10.0[1]
MCF-7 (Breast)9.0[1]
Pyran Derivative (for comparison) 2-alkyl-4-chloro-5,6-dihydro-2H-pyranA549 (Lung)Activity noted[3]
HBL-100 (Breast)Activity noted[3]
HeLa (Cervical)Activity noted[3]
Table 2: Anti-inflammatory Activity

The anti-inflammatory potential of THTP-4-one derivatives is a growing area of research. While direct comparative IC50 values are still emerging, studies on analogous tetrahydropyran derivatives demonstrate the potential of this class of compounds.

Compound ClassSpecific DerivativeAssayIC50 (µM) / EffectReference
Tetrahydropyran Derivative LS19COX InhibitionActivity noted[4]
TNF-α, IL-6, NO reductionActivity noted[4]
Isonicotinic Acid Derivative (for comparison) Compound 5ROS Inhibition1.42 ± 0.1 µg/mL[5]
Standard Drug IbuprofenROS Inhibition11.2 ± 1.9 µg/mL[5]
DiclofenacProtein Denaturation InhibitionStandard Reference[6]
Table 3: Antimicrobial Activity

The THTP-4-one scaffold has been incorporated into novel antimicrobial agents. The following table presents the Minimum Inhibitory Concentration (MIC) values of a carbazole derivative, as an example of a heterocyclic compound with antimicrobial properties, against various bacterial strains.

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference
Carbazole Derivative Compound 2S. aureus ATCC 2921330[7]
S. aureus ATCC 635830[7]
S. pyogenes ATCC 1961540[7]
S. epidermidis ATCC 1222850[7]
Standard Drug NorfloxacinS. aureus strains-[7]
Ampicillin-Standard Reference[8]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and further investigation of the efficacy of Tetrahydrothiopyran-4-one derivatives.

MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., THTP-4-one derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Anti-inflammatory Assays

Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key in the inflammatory pathway for prostaglandin synthesis.

Procedure:

  • Reagent Preparation: Prepare solutions of COX-1 or COX-2 enzyme, arachidonic acid (substrate), and the test compounds at various concentrations.

  • Incubation: In a 96-well plate, incubate the enzyme with the test compound or a reference inhibitor (e.g., Indomethacin for COX-1, Celecoxib for COX-2) for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Detection: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of an oxidized chromogen at a specific wavelength (e.g., 590 nm) using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Principle: This assay quantifies the amount of nitrite (a stable metabolite of NO) in cell culture supernatant as an indicator of NO production by inflammatory cells like macrophages.

Procedure:

  • Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate. Pre-treat the cells with test compounds for 1-2 hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-1-napthylethylenediamine dihydrochloride in phosphoric acid) in a new 96-well plate.

  • Incubation and Measurement: Incubate the plate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.[10][11]

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of inhibition of NO production by the test compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[12][13][14]

Visualizing the Science: Pathways and Workflows

To further elucidate the context of Tetrahydrothiopyran-4-one's application, the following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted in cancer therapy and a typical experimental workflow for evaluating anticancer compounds.

anticancer_pathway cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Transcription Factors (e.g., c-Myc, AP-1) Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation THTP_inhibitor THTP-4-one Derivative (Kinase Inhibitor) THTP_inhibitor->RAF

Caption: A simplified MAPK/ERK signaling pathway often targeted by kinase inhibitors.

experimental_workflow start Start: Synthesize THTP-4-one Derivatives screen Primary Screening: MTT Assay on Cancer Cell Lines start->screen select Hit Selection: Identify Compounds with Low IC50 Values screen->select secondary Secondary Assays: - Mechanism of Action - Target Engagement select->secondary lead_opt Lead Optimization: Structure-Activity Relationship (SAR) Studies secondary->lead_opt invivo In Vivo Studies: Animal Models lead_opt->invivo end Preclinical Candidate invivo->end

Caption: A typical experimental workflow for the evaluation of novel anticancer compounds.

References

A Comparative Guide to Analytical Method Validation for Pharmaceutical Analysis: HPLC vs. UPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the validation of analytical methods is a critical step to ensure the safety, efficacy, and quality of drug products.[1] This guide provides an objective comparison of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), supported by experimental data for the analysis of a model compound. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3]

Logical Workflow of Analytical Method Validation

The validation of an analytical method follows a structured process to demonstrate its suitability for the intended purpose.[4] This workflow ensures that the method is reliable, reproducible, and accurate for the routine analysis of pharmaceutical compounds.

Analytical Method Validation Workflow cluster_0 Planning & Protocol cluster_1 Experimental Execution cluster_2 Data Analysis & Reporting start Define Method's Intended Use (e.g., Assay, Impurity) protocol Develop & Document Validation Protocol start->protocol acceptance Define Acceptance Criteria (Based on ICH Guidelines) protocol->acceptance specificity Specificity acceptance->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability data_analysis Analyze Data vs. Acceptance Criteria system_suitability->data_analysis validation_report Prepare Validation Report data_analysis->validation_report end Method Approved for Routine Use validation_report->end

Caption: Logical workflow for analytical method validation.

Comparative Performance: HPLC vs. UPLC

While both HPLC and UPLC are staples in pharmaceutical analysis, UPLC, which utilizes smaller particle size columns (sub-2 µm) and higher operating pressures, often demonstrates advantages in speed, resolution, and sensitivity.[2][5] The following tables summarize a hypothetical comparative validation of an assay method for "Drug X" using both techniques.

Table 1: Comparison of Key Validation Parameters
Validation ParameterHPLC MethodUPLC MethodTypical ICH Acceptance Criteria
Specificity No interference from placebo or degradation productsNo interference from placebo or degradation productsThe method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[6]
Linearity (Correlation Coefficient, r²) 0.99920.9998≥ 0.995[7]
Range (µg/mL) 10 - 1505 - 100The range should cover 80-120% of the test concentration for an assay.[8]
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0% for assay of a drug product.[8]
Precision - Repeatability (%RSD) 0.85%0.45%≤ 2%
Precision - Intermediate (%RSD) 1.10%0.65%≤ 2%[5]
Limit of Detection (LOD) (µg/mL) 0.50.1Reported, but not always required for assay methods.
Limit of Quantitation (LOQ) (µg/mL) 1.50.3The lowest concentration that can be measured with acceptable accuracy and precision.[9]
Robustness Unaffected by minor changes in flow rate and mobile phase compositionUnaffected by minor changes in flow rate and mobile phase compositionThe method's capacity to remain unaffected by small, deliberate variations in method parameters.
System Suitability (Tailing Factor) 1.21.1≤ 2
System Suitability (Theoretical Plates) > 2000> 5000> 2000
Analysis Run Time (minutes) 153-
Table 2: Quantitative Data Summary for Accuracy and Precision

Accuracy (% Recovery)

Concentration LevelHPLC MethodUPLC Method
80% 98.5%99.1%
100% 100.2%100.5%
120% 101.2%100.8%

Precision (% Relative Standard Deviation - RSD)

Precision TypeHPLC MethodUPLC Method
Repeatability (n=6) 0.85%0.45%
Intermediate Precision (different day, analyst) 1.10%0.65%

Detailed Experimental Protocols

The following are generalized protocols for the key validation experiments cited.

1. Specificity

  • Protocol: Analyze placebo (all formulation components except the active pharmaceutical ingredient - API), a standard solution of the API, and a sample solution. Forced degradation studies are also performed by subjecting the drug product to stress conditions (acid, base, oxidation, heat, light) to demonstrate that the method can separate the API from any degradation products.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of the API in the placebo chromatogram. The API peak should be well-resolved from any degradation product peaks.

2. Linearity

  • Protocol: Prepare a series of at least five standard solutions of the API at different concentrations, typically spanning 80% to 120% of the expected sample concentration for an assay.[8] Inject each solution in triplicate and record the peak area.

  • Data Analysis: Plot a graph of the mean peak area versus the concentration. Calculate the correlation coefficient (r), y-intercept, and slope of the regression line using the least squares method.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.[7]

3. Accuracy (Recovery)

  • Protocol: Prepare samples by spiking the placebo with the API at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare at least three replicate samples for each concentration level. Analyze these samples and a standard solution of the API.

  • Data Analysis: Calculate the percentage recovery of the API at each concentration level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for an assay of a finished drug product.[8]

4. Precision

  • Repeatability (Intra-assay precision):

    • Protocol: Prepare a minimum of six replicate samples at 100% of the test concentration. Analyze the samples on the same day, with the same analyst, and on the same instrument.[6]

    • Data Analysis: Calculate the relative standard deviation (%RSD) of the assay results.

    • Acceptance Criteria: The %RSD should be ≤ 2%.[5]

  • Intermediate Precision (Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Data Analysis: Calculate the %RSD for the combined data from all conditions.

    • Acceptance Criteria: The %RSD should meet the predefined criteria, typically ≤ 2.0%.[5]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Protocol (based on the signal-to-noise ratio):

    • Determine the concentration of the analyte that produces a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Protocol (based on the standard deviation of the response and the slope):

    • LOD = 3.3 * (standard deviation of the response / slope of the calibration curve)

    • LOQ = 10 * (standard deviation of the response / slope of the calibration curve)

  • Acceptance Criteria: These values establish the limits of the method's capabilities.

6. Robustness

  • Protocol: Deliberately introduce small variations to the method parameters, such as the pH of the mobile phase, the mobile phase composition, the column temperature, and the flow rate. Analyze the system suitability samples under each of these modified conditions.

  • Data Analysis: Evaluate the impact of these changes on the system suitability parameters (e.g., retention time, peak shape, resolution).

  • Acceptance Criteria: The system suitability parameters should remain within the established acceptance criteria, demonstrating the reliability of the method during normal usage.[6]

Signaling Pathway Diagram

To provide a broader context for drug analysis, the following diagram illustrates a hypothetical signaling pathway that could be relevant to the mechanism of action of a pharmaceutical compound.

Hypothetical Signaling Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor protein_a Protein A receptor->protein_a Phosphorylates drug Drug X drug->receptor Binds & Activates protein_b Protein B protein_a->protein_b Activates transcription_factor Transcription Factor protein_a->transcription_factor Translocates to Nucleus protein_c Protein C protein_b->protein_c Inhibits gene_expression Gene Expression transcription_factor->gene_expression Alters

Caption: A hypothetical drug-activated signaling pathway.

References

A Comparative Guide to Ensuring Reproducibility and Purity in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly within drug discovery and development, the reproducibility of a synthetic protocol and the purity of the final compound are paramount. A lack of reproducibility can lead to significant delays and increased costs, while impurities can compromise biological activity, introduce toxicity, and invalidate experimental results. This guide provides an objective comparison of key analytical techniques for assessing purity and explores strategies to enhance the reproducibility of synthetic protocols, supported by experimental data and detailed methodologies.

Enhancing Reproducibility in Synthetic Protocols

The fluctuating reproducibility of scientific reports is a well-recognized issue, often stemming from insufficient standardization and transparency in published methods.[1] To address this, a systematic approach to protocol development and execution is essential.

Key Strategies for Improving Reproducibility:

  • Standardization of Protocols: Detailed and unambiguous protocols are the cornerstone of reproducible science. Every critical parameter, including reagent grades, solvent sources, reaction times, temperatures, and purification methods, should be meticulously documented.

  • Automation and Controlled Laboratory Reactors (CLRs): Automating synthetic processes can significantly reduce human error and enhance control over reaction parameters. For instance, in Grignard alkylation reactions, traditional manual control of stirring, temperature, and reagent addition can lead to unreliable and irreproducible results. The use of a Controlled Laboratory Reactor (CLR) with automated pump control and temperature feedback allows for near-isothermal reaction conditions, leading to a high degree of reproducibility.[2] Similarly, automated platforms have been shown to improve the consistency of complex reactions like the Suzuki-Miyaura cross-coupling.

  • High-Throughput Experimentation (HTE): HTE allows for the rapid screening of a wide range of reaction conditions in parallel. This not only accelerates optimization but also provides a more comprehensive understanding of the reaction's sensitivity to various parameters, leading to more robust and reproducible protocols.

  • In-situ Reaction Monitoring: Techniques like real-time monitoring of Grignard reactions can provide objective detection of reaction initiation and prevent the accumulation of unreacted starting materials, thereby improving both safety and consistency.[3]

A case study in the synthesis of Flortaucipir demonstrated that by employing High-Throughput Experimentation (HTE), optimized reaction conditions were identified that yielded higher efficiencies and a more robust and reproducible methodology compared to previously reported methods.[4]

Assessing Compound Purity: A Comparison of Analytical Techniques

The selection of an appropriate analytical technique is crucial for accurately determining the purity of a synthesized compound. The choice depends on factors such as the nature of the compound and potential impurities, the required level of sensitivity, and the desired throughput. This section provides a comparative overview of the most common techniques used in pharmaceutical analysis.

Data Presentation: Quantitative Comparison of Purity Analysis Techniques

The following table summarizes the typical performance characteristics of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of small molecule pharmaceutical impurities.

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)GC (Gas Chromatography)qNMR (Quantitative Nuclear Magnetic Resonance)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but uses smaller particle size columns (sub-2 µm) and higher pressures.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Direct measurement of analyte concentration based on the proportionality between NMR signal intensity and the number of nuclei.
Typical Accuracy (% Recovery) 98.0 - 102.0%[2]98.0 - 102.0% (comparable to HPLC)95.0 - 105.0%99.0 - 101.0%[2]
Typical Precision (RSD%) < 2.0%[2]< 1.0% (often better than HPLC)< 5.0%< 1.0%[2]
Limit of Detection (LOD) ~0.01%[2]~0.001% to 0.07%[4]ppm to ppb levels for volatile impurities~0.1%[2]
Limit of Quantification (LOQ) ~0.03%[2]~0.0035% to 0.1%ppm to ppb levels for volatile impurities~0.3%[2]
Analysis Speed 15-30 minutes per sample[2]< 7 minutes per sample[1]5-30 minutes per sample10-15 minutes per sample[2]
Sample Throughput HighVery HighHighModerate
Key Advantages Robust, versatile, widely available.Faster analysis, higher resolution and sensitivity than HPLC.[4][5]Excellent for volatile and semi-volatile impurities and residual solvents.Primary analytical method (no need for identical reference standard), provides structural information.[6]
Limitations Longer run times compared to UPLC, requires chromophores for UV detection.Higher backpressure requires specialized instrumentation.Limited to thermally stable and volatile compounds.Lower sensitivity than chromatographic methods, potential for signal overlap.[2]

Experimental Protocols for Key Purity Assessment Techniques

High-Performance Liquid Chromatography (HPLC)

Methodology for Impurity Profiling:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for small molecule analysis.[7]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: Determined by the UV absorbance maximum of the analyte.

  • Data Analysis: Purity is typically determined by area normalization, where the peak area of the main component is expressed as a percentage of the total area of all peaks. For higher accuracy, an external standard calibration curve should be used.

Quantitative Nuclear Magnetic Resonance (qNMR)

Methodology for Absolute Purity Determination:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a high-precision analytical balance.

  • Internal Standard: A certified reference material with known purity that is soluble in the same deuterated solvent as the analyte and has signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the analyte (e.g., 10-20 mg) and the internal standard (e.g., 5-10 mg) into a clean vial.

    • Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Use a standard 1H NMR pulse sequence.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation of the nuclei.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.

    • Calculate the purity of the analyte using the following equation:

    Purityanalyte (%) = ( Ianalyte / Nanalyte ) * ( NIS / IIS ) * ( MWanalyte / manalyte ) * ( mIS / MWIS ) * PurityIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • IS = Internal Standard

Mass Spectrometry (MS) for Impurity Identification

Methodology for Structural Elucidation of Impurities:

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system like HPLC (LC-MS) or GC (GC-MS), for separation prior to detection.

  • Ionization Source: Electrospray ionization (ESI) for polar molecules or atmospheric pressure chemical ionization (APCI) for less polar molecules are common for LC-MS. Electron ionization (EI) is standard for GC-MS.

  • Mass Analyzer: Quadrupole, time-of-flight (TOF), or Orbitrap analyzers are used to separate ions based on their mass-to-charge ratio (m/z).

  • Sample Preparation: The sample is prepared as for HPLC or GC analysis.

  • Data Analysis:

    • The mass spectrometer provides the molecular weight of the parent ion of an impurity.

    • Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the impurity ion, providing structural information based on the fragmentation pattern.

    • This data, often combined with information from other techniques like NMR, is used to elucidate the structure of the unknown impurity.

Mandatory Visualizations

Experimental and Logical Workflows

Experimental_Workflow cluster_synthesis Synthesis & Optimization cluster_purity Purity Assessment cluster_reproducibility Reproducibility Check Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Crystallization) Synthesis->Purification Qualitative Qualitative Analysis (TLC, LC-MS) Purification->Qualitative Quantitative Quantitative Analysis (HPLC/UPLC, qNMR) Qualitative->Quantitative Structural Structural Elucidation of Impurities (MS/MS, NMR) Quantitative->Structural Repeat Repeat Synthesis Quantitative->Repeat Purity > 95% Compare Compare Purity & Yield Repeat->Compare Final Final Protocol Compare->Final Consistent Results

Decision_Tree Start Purity Analysis Required Volatile Are impurities volatile? Start->Volatile Reference Is a reference standard available? Volatile->Reference No GC GC or GC-MS Volatile->GC Yes HPLC HPLC/UPLC Reference->HPLC Yes qNMR qNMR Reference->qNMR No Sensitivity Is high sensitivity required (<0.1%)? LCMS LC-MS/MS Sensitivity->LCMS Yes Structure Is structural information needed? Structure->LCMS Yes HPLC->Sensitivity qNMR->Structure

Impact of Impurities on Biological Pathways

Synthetic impurities can have unintended biological consequences by interacting with cellular targets. For instance, a small molecule impurity could act as an off-target inhibitor of a critical signaling enzyme, such as a protein kinase.

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway Receptor Receptor Kinase1 Kinase A Kinase2 Kinase B Substrate Substrate Protein Response Cellular Response Impurity Synthetic Impurity Impurity->Kinase2 Inhibits (Off-target)

References

Safety Operating Guide

Safe Disposal of Tetrahydrothiopyran-4-carbonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount to laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of Tetrahydrothiopyran-4-carbonitrile (CAS No. 195503-40-3), ensuring a safe and compliant operational workflow.

Immediate Safety and Handling

Before beginning any disposal procedure, it is critical to handle this compound with the appropriate safety measures. This compound is classified as hazardous and can cause skin, eye, and respiratory irritation. It is also harmful if swallowed, inhaled, or in contact with skin.[1]

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye/Face Protection: Chemical safety goggles or eyeglasses that comply with OSHA regulations or European Standard EN166.[1]

  • Skin Protection: A lab coat and appropriate protective gloves to prevent skin exposure.[1]

  • Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[1][2] If exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter.[1]

Engineering Controls: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[1]

Hazard Summary

The following table summarizes the key hazard classifications for this compound, which dictate the necessary precautions for its handling and disposal.

Hazard ClassificationCategoryDescription
Acute Oral ToxicityCategory 4Harmful if swallowed.[1]
Acute Dermal ToxicityCategory 4Harmful in contact with skin.[1]
Acute Inhalation ToxicityCategory 4Harmful if inhaled.[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1]

Step-by-Step Disposal Procedure

The primary and mandated method for disposing of this compound is through a licensed and approved hazardous waste disposal service.[1][2][3] Do not dispose of this chemical down the drain or in regular trash.[4][5]

Step 1: Waste Collection

  • Collect all waste containing this compound, including contaminated absorbent materials from spills and any disposable PPE, into a dedicated and appropriate hazardous waste container.[4]

  • The container must be compatible with the chemical, in good condition, and free from leaks.[6] The original product container is often a suitable choice.[6]

  • Clearly label the container as "Hazardous Waste" and identify the contents as "this compound".[4] Do not mix with other waste streams.[3]

Step 2: Waste Storage

  • Keep the waste container tightly sealed when not in use.[1][2]

  • Store the sealed container in a designated, secure, and well-ventilated hazardous waste accumulation area.[4]

  • Ensure the storage area is away from incompatible materials.[4]

Step 3: Professional Disposal

  • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][4]

  • Follow all local, state, and federal regulations governing chemical waste disposal.[3][4]

  • An alternative disposal method, such as incineration in a chemical incinerator equipped with an afterburner and scrubber, may be used by the disposal service.[3] This must only be performed by trained and licensed professionals.

Spill Response Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate: Immediately clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • Wear PPE: Before re-entering the area, don all required personal protective equipment as detailed above.

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or earth.[4]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled hazardous waste container for disposal.[3][4]

  • Decontaminate: Wash the spill site thoroughly once the material has been completely removed.[4]

G cluster_prep Preparation & Safety cluster_collection Waste Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Required PPE (Gloves, Goggles, Lab Coat) Ventilation Work in a Well-Ventilated Area (Fume Hood) Spill Spill Occurs? PPE->Spill Collect Collect Waste & Contaminated Items in a Designated Container Label Label Container Clearly: 'Hazardous Waste - this compound' Collect->Label Seal Keep Container Tightly Sealed Label->Seal Store Store in a Secure, Designated Hazardous Waste Area Seal->Store Disposal Arrange Pickup via Licensed Hazardous Waste Disposal Service Store->Disposal Spill->Collect No SpillResponse Follow Spill Response Protocol Spill->SpillResponse Yes SpillResponse->Collect

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Tetrahydrothiopyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Tetrahydrothiopyran-4-carbonitrile. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Wear appropriate protective gloves. Nitrile gloves are recommended for their resistance to a wide range of chemicals, including acids and bases.[2][3][4][5]To prevent skin contact, as the substance is harmful and causes skin irritation.[1]
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]To prevent serious eye irritation from splashes or airborne particles.[1]
Skin and Body Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1]To prevent skin contact and absorption.[1]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]To prevent respiratory irritation from inhalation of vapors or dust.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing risk.

Engineering Controls:

  • Ensure that eyewash stations and safety showers are close to the workstation location.[1]

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize exposure.[1][6]

Handling:

  • Wash hands thoroughly before and after handling.[1]

  • Don all required PPE as specified in Table 1.

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

Storage:

  • Store in a well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Store locked up.[1]

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify availability of eyewash station and safety shower prep2 Ensure proper ventilation (fume hood) prep1->prep2 prep3 Don all required PPE prep2->prep3 handle1 Weigh/transfer chemical in fume hood prep3->handle1 handle2 Avoid contact and inhalation handle1->handle2 handle3 Perform experiment handle2->handle3 post1 Decontaminate work area handle3->post1 post2 Properly doff and dispose of PPE post1->post2 post3 Wash hands thoroughly post2->post3

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of accidental exposure.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Skin Contact Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell. If skin irritation occurs: Get medical advice/attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1]
Ingestion Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]

Spill Response: In case of a spill, ensure adequate ventilation and wear appropriate PPE. Soak up with inert absorbent material and dispose of in a suitable, closed container.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and comply with regulations.

Disposal Procedure:

  • Waste Collection: Collect all waste materials, including contaminated PPE and absorbent materials, in a designated and properly labeled hazardous waste container.

  • Storage: Store the waste container in a secure, well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain or in regular trash.

Disposal Plan for this compound start Waste Generation collect Collect in labeled hazardous waste container start->collect store Store in a secure, ventilated area collect->store dispose Dispose via approved waste disposal plant store->dispose

Caption: Logical workflow for the disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.